Dbco-peg10-dbco
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H74N4O14/c65-57(61-25-21-59(67)63-47-53-13-3-1-9-49(53)17-19-51-11-5-7-15-55(51)63)23-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-24-58(66)62-26-22-60(68)64-48-54-14-4-2-10-50(54)18-20-52-12-6-8-16-56(52)64/h1-16H,21-48H2,(H,61,65)(H,62,66) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWYKWQNOGPNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H74N4O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG10-DBCO: A Homobifunctional Crosslinker for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG10-DBCO is a high-purity, homobifunctional crosslinking reagent that plays a pivotal role in the field of bioconjugation and drug development. This molecule features two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO moieties enable covalent bond formation with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). As a "copper-free" click chemistry reaction, SPAAC is bioorthogonal, proceeding with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.[][2]
The hydrophilic PEG10 spacer enhances the solubility of the reagent and the resulting conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[3][4] These properties make this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, the study of protein-protein interactions, and the functionalization of surfaces and nanoparticles.[5][6][7]
Core Properties and Quantitative Data
The physicochemical properties of this compound are critical for its effective use in experimental design. The following tables summarize key quantitative data for this compound and related structures for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 1075.3 g/mol | [8][9][10] |
| Molecular Formula | C60H74N4O14 | [9][11] |
| Purity | ≥95% to ≥98% | [8][9][10] |
| Appearance | White to off-white solid or viscous liquid | [12] |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [13][14] |
| Storage | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. | [14] |
Table 2: Comparison of DBCO-PEG-DBCO Linkers with Varying PEG Lengths
| Product Name | Molecular Weight ( g/mol ) | Purity |
| DBCO-PEG4-DBCO | 810.93 | ≥98% |
| This compound | 1075.3 | ≥98% |
| DBCO-PEG12-DBCO | 1163.4 | ≥95% |
| DBCO-PEG13-DBCO | 1207.4 | ≥98% |
Data compiled from various supplier technical data sheets.[5][8][10]
Synthesis and Mechanism of Action
The synthesis of this compound involves the functionalization of both ends of a PEG10 diol with a DBCO moiety. This is typically achieved through a multi-step process that ensures the high purity and reactivity of the final product.
The mechanism of action of this compound relies on the principles of SPAAC. The DBCO group, a strained cyclooctyne, readily reacts with an azide (B81097) group in a [3+2] cycloaddition to form a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.[]
Caption: Simplified workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Crosslinking of Two Azide-Containing Proteins (Protein A and Protein B)
This protocol describes a general workflow for crosslinking two different proteins that have been functionalized with azide groups.
Materials:
-
This compound
-
Azide-functionalized Protein A (in amine- and azide-free buffer, e.g., PBS pH 7.4)
-
Azide-functionalized Protein B (in amine- and azide-free buffer, e.g., PBS pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup (Sequential Conjugation):
-
Step 1: Reaction with Protein A
-
In a microcentrifuge tube, combine the azide-functionalized Protein A with the this compound stock solution. A 5- to 10-fold molar excess of the DBCO linker over Protein A is recommended to favor the formation of the mono-conjugated intermediate.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Step 2: Purification of the Intermediate
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the formation of Protein B homodimers in the next step.
-
-
Step 3: Reaction with Protein B
-
-
Analysis and Purification:
-
The final conjugate can be analyzed by SDS-PAGE to confirm the formation of the crosslinked product (a higher molecular weight band).
-
Purify the final crosslinked product from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the proteins.
-
Caption: Experimental workflow for protein crosslinking using this compound.
Protocol 2: Formation of an Antibody-Drug Conjugate (ADC) Mimic
This protocol outlines the creation of a model ADC by linking two molecules of an azide-functionalized small molecule drug to an antibody.
Materials:
-
Antibody of interest
-
Azide-functionalized small molecule drug
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an appropriate buffer at a concentration of 1-10 mg/mL.
-
-
Reaction Setup (One-Pot Conjugation):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a single reaction vessel, combine the antibody, the this compound stock solution (e.g., 5-fold molar excess over the antibody), and the azide-functionalized small molecule drug (e.g., 20-fold molar excess over the antibody).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[15][16]
-
-
Purification and Characterization:
-
Remove excess this compound and the unreacted small molecule drug using desalting columns or dialysis.
-
Characterize the resulting ADC mimic using techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Applications in Signaling Pathways and Drug Development
This compound is particularly valuable for applications where precise spacing and biocompatible conjugation are required.
Studying Protein-Protein Interactions in Signaling Pathways
In cellular signaling, the spatial arrangement of proteins within a complex is crucial for function. This compound can be used to "trap" transient or weak protein-protein interactions for subsequent analysis. By introducing azide functionalities into two target proteins through genetic code expansion or chemical modification, this compound can be used to covalently link them in their native cellular environment. This allows for the identification of interaction partners and the study of the stoichiometry of protein complexes.
Development of Antibody-Drug Conjugates (ADCs) and PROTACs
In the context of ADCs, this compound can be used to link cytotoxic drugs to an antibody, targeting the drug to cancer cells.[5] The bifunctional nature of the linker allows for the attachment of two drug molecules per linker, potentially increasing the drug-to-antibody ratio.
For Proteolysis Targeting Chimeras (PROTACs), this compound can serve as the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[17]
Caption: Logical diagram of ADC formation using this compound.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its homobifunctional nature, combined with the biocompatibility and efficiency of copper-free click chemistry, enables the precise and stable crosslinking of azide-modified molecules. The inclusion of a hydrophilic PEG10 spacer further enhances its utility by improving solubility and reducing steric effects. From elucidating protein interactions in complex signaling pathways to constructing next-generation therapeutics like ADCs and PROTACs, this compound offers a reliable and effective solution for advanced bioconjugation challenges.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DBCO-PEG-DBCO, Bifunctional PEG Derivative - Biopharma PEG [biochempeg.com]
- 7. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 9. glycomindsynth.com [glycomindsynth.com]
- 10. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 11. This compound D597054 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 12. interchim.fr [interchim.fr]
- 13. creativepegworks.com [creativepegworks.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DBCO-PEG10-DBCO: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of DBCO-PEG10-DBCO, a key tool in the field of bioconjugation. Detailed experimental protocols and structured data are presented to facilitate its practical implementation in research and development settings, particularly for antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Core Concepts: Structure and Properties
This compound is a homobifunctional, PEGylated crosslinker. Its structure consists of two dibenzocyclooctyne (DBCO) groups at either end of a polyethylene (B3416737) glycol (PEG) spacer of ten repeating units. The DBCO moiety is a strained alkyne, critical for its function in bioorthogonal chemistry.
The key feature of this molecule is its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[1][2] This reaction allows for the efficient and specific covalent linking of two azide-containing molecules in aqueous environments without the need for a cytotoxic copper catalyst.[3][4] The PEG spacer enhances the hydrophilicity and biocompatibility of the linker and the resulting conjugate.[5][6][7]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source |
| Molecular Formula | C60H74N4O14 | [8][9] |
| Molecular Weight | ~1075.3 g/mol | [5][8][10] |
| CAS Number | 2096516-12-8 | [8] |
| Purity | ≥95% - 98% | [5][8][10] |
| Appearance | White solid or viscous liquid (depending on MW) | [7] |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform | [6][11] |
| Storage | Store at -20°C for long-term stability | [6][9][11] |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The foundational reaction enabling the utility of this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the DBCO group allows it to react spontaneously with an azide-functionalized molecule to form a stable triazole linkage.[2][4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups like amines or sulfhydryls, making it ideal for use in complex biological systems, including in vivo applications.[3][4][7][12]
Caption: SPAAC reaction mechanism of this compound with two azide-containing molecules.
Key Applications in Drug Development
This compound serves as a bifunctional linker to crosslink two azide-containing molecules.[11] Its primary applications are in the synthesis of complex biomolecules where precise and stable linkage is required.
-
PROTAC Development: It is used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][9][13]
-
Antibody-Drug Conjugate (ADC) Synthesis: In ADC development, this linker can be used to attach cytotoxic drugs to antibodies. The bioorthogonal nature of the click chemistry allows for site-specific conjugation, leading to more homogeneous and effective ADCs.[1]
Caption: Application workflow for this compound in PROTAC and ADC synthesis.
Experimental Protocols
This section provides a generalized protocol for the conjugation of two azide-modified biomolecules (e.g., proteins, oligonucleotides) using this compound.
A. Materials and Reagent Preparation
-
This compound: Dissolve in an appropriate organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM). Store at -20°C for 2-3 months.[14]
-
Azide-Modified Biomolecule 1 & 2: Prepare each biomolecule in a reaction buffer free of azides (e.g., PBS, pH 7.4).[15] Ensure interfering substances like BSA or gelatin are removed.[14]
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine- and azide-free buffers are recommended.
B. General Conjugation Protocol
This protocol describes the reaction between the DBCO linker and the azide-containing molecules.
-
Molar Ratio: A common starting point is to use 1.5 to 3.0 molar equivalents of the this compound linker relative to the limiting azide-containing biomolecule.[7][15]
-
Reaction Setup: Combine the two azide-modified biomolecules and the this compound linker in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours.[7] Longer incubation times (up to 24 hours) may improve efficiency for larger molecules.[15]
-
Monitoring (Optional): The reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance around 310 nm which disappears upon reaction.[12]
-
Purification: After incubation, the final conjugate can be purified from unreacted components using standard methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.[7][15][16]
Caption: A generalized experimental workflow for bioconjugation using this compound.
C. Protocol for Activating a Protein with DBCO-NHS Ester
For instances where one of the biomolecules is not pre-functionalized, an amine-reactive DBCO variant can be used first. The following is a protocol for labeling an antibody with DBCO groups prior to the click reaction.
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[4]
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[14]
-
Activation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.[4][12][14]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[4][12][14]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM and incubate for 15 minutes.[12][14]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis.[12][14] The resulting DBCO-functionalized antibody is now ready for the copper-free click reaction with an azide-modified molecule as described in the general protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. DBCO | BroadPharm [broadpharm.com]
- 6. DBCO-PEG10-amine | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. broadpharm.com [broadpharm.com]
- 13. biorbyt.com [biorbyt.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. interchim.fr [interchim.fr]
- 16. broadpharm.com [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of DBCO-PEG10-DBCO
This technical guide provides a comprehensive overview of the mechanism of action for this compound, a homobifunctional crosslinker. The guide details the underlying chemistry, the role of its constituent parts, quantitative reaction data, and detailed experimental protocols for its application in bioconjugation.
Introduction to this compound
This compound is a powerful chemical tool used for crosslinking molecules in complex biological environments. It consists of three key components: two dibenzocyclooctyne (DBCO) groups and a central polyethylene (B3416737) glycol (PEG) spacer of ten repeating units. This structure allows it to act as a molecular bridge, connecting two molecules that have been functionalized with azide (B81097) groups.[1]
The primary utility of this crosslinker lies in its ability to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[2][][4] This biocompatibility makes it an ideal reagent for applications in living cells and in vivo studies.[][5][6] The PEG10 spacer enhances the molecule's aqueous solubility and biocompatibility while providing spatial separation between the conjugated molecules.[2][7][8]
Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The fundamental mechanism of action is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction between a strained cyclooctyne (B158145) (DBCO) and an azide.[2][]
-
The Role of DBCO: Dibenzocyclooctyne (DBCO), also known as ADIBO, is a cyclic alkyne with significant ring strain due to the deformation of the alkyne's natural linear geometry.[][4] This intrinsic molecular tension dramatically lowers the activation energy for the cycloaddition reaction with azides, allowing the reaction to proceed rapidly at room temperature without a catalyst.[2][]
-
The [3+2] Cycloaddition: The reaction is a [3+2] cycloaddition where the azide acts as a 1,3-dipole that reacts with the DBCO dipolarophile.[9][10] This process results in the formation of a stable, covalent triazole linkage.[2][11]
-
Bioorthogonality: The reaction is highly specific and bioorthogonal, meaning neither the DBCO nor the azide group reacts with or interferes with native biological functional groups such as amines, thiols, or carboxyls.[][5] This specificity allows for precise labeling and crosslinking of target molecules even within complex cellular environments.[]
Below is a diagram illustrating the SPAAC reaction and the crosslinking function of this compound.
Caption: Mechanism of this compound crosslinking via two sequential SPAAC reactions.
The Function of the PEG10 Spacer
The polyethylene glycol (PEG) spacer is critical to the functionality and efficacy of the crosslinker.
-
Enhanced Solubility: The hydrophilic PEG chain significantly increases the water solubility of the otherwise hydrophobic DBCO moieties, which is essential for reactions in aqueous biological buffers.[2][6]
-
Reduced Aggregation: By preventing the aggregation of labeled biomolecules, the PEG spacer ensures that reactive sites remain accessible.[2]
-
Biocompatibility: PEGylation is a well-established method for reducing the immunogenicity of molecules and improving their pharmacokinetic profiles in therapeutic applications.[8]
-
Steric Hindrance and Flexibility: The 10-unit PEG chain provides a flexible spacer arm that separates the two conjugated molecules, minimizing steric hindrance and preserving their native conformation and function.[12]
The diagram below breaks down the structure-function relationship of the molecule.
Caption: Structure-function relationship of the this compound crosslinker.
Quantitative Data and Reaction Kinetics
The efficiency of the SPAAC reaction is influenced by several factors, including the structure of the azide, solvent, and pH.[9][13][14] The reaction can be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance maximum around 310 nm.[5][15][16]
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) of DBCO | |||
| with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [9][16] |
| with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [9][16] |
| with DBCO-modified antibodies | 0.18–0.37 M⁻¹s⁻¹ | Aqueous Buffer | [13] |
| Reaction Conditions | |||
| Typical Reaction Time | 2 - 12 hours | Room temperature or 4°C | [8][16][17] |
| Recommended pH | 5 - 10 (Higher pH generally increases rate) | Aqueous Buffer (e.g., PBS, HEPES) | [13] |
| Reactant Stoichiometry | |||
| Molar Excess of DBCO reagent (for protein activation) | 6 to 30-fold | For labeling amines with DBCO-NHS ester | [11][16][18] |
| Molar Excess of Azide reagent | 1.5 to 4-fold | For reaction with DBCO-functionalized molecule | [8][16] |
| Spectroscopic Properties | |||
| DBCO UV Absorbance Max (λmax) | ~310 nm | Aqueous Buffer | [5][16] |
Detailed Experimental Protocols
This section outlines a general, two-part protocol for using this compound to crosslink two distinct protein populations (Protein A and Protein B), which have been functionalized with azides.
Part 1: Preparation of Azide-Functionalized Proteins
This initial step is required to introduce the azide handle onto the molecules to be cross-linked.
-
Reagent Preparation: Dissolve an amine-reactive azide linker (e.g., Azide-PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.
-
Protein Preparation: Ensure Protein A and Protein B are in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris must be avoided.[16]
-
Labeling Reaction: Add a 10-20 fold molar excess of the Azide-NHS ester solution to each protein solution separately. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted azide linker from each protein solution using a desalting column or dialysis against the reaction buffer (e.g., PBS). The resulting Azide-Protein A and Azide-Protein B are now ready for crosslinking.
Part 2: Crosslinking with this compound
This protocol describes the reaction between the two azide-activated protein populations and the bifunctional DBCO linker.
-
Reagent Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO or water, depending on the specific product) to create a 10 mM stock solution.
-
Reaction Setup: Combine Azide-Protein A and Azide-Protein B in a microcentrifuge tube at the desired molar ratio (typically 1:1).
-
Initiate Crosslinking: Add this compound to the protein mixture. For optimal crosslinking and to avoid self-aggregation, a final concentration of 0.5-1 molar equivalents of this compound relative to the total protein concentration is a good starting point.
-
Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or for 2-4 hours at room temperature.[8] Incubation times may require optimization.
-
Purification: After incubation, purify the final conjugate to remove unreacted proteins and linker using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
Analysis and Confirmation: The formation of the cross-linked product can be confirmed by:
-
SDS-PAGE: The cross-linked product will appear as a new band with a higher molecular weight compared to the individual protein monomers.
-
HPLC: Reverse-phase or size-exclusion HPLC can be used to separate and quantify the final conjugate. Successful conjugation is often indicated by a shift in retention time.[15]
-
The following diagram outlines the general experimental workflow.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. interchim.fr [interchim.fr]
- 4. glenresearch.com [glenresearch.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 7. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 8. interchim.fr [interchim.fr]
- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. DBCO-PEG4-DBCO [baseclick.eu]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. DBCO PEG NHS [nanocs.net]
- 18. help.lumiprobe.com [help.lumiprobe.com]
An In-depth Technical Guide to the Synthesis of Bifunctional DBCO-PEG10-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the bifunctional linker, DBCO-PEG10-DBCO. This homobifunctional crosslinker is a valuable tool in bioconjugation and drug development, enabling the connection of two azide-containing molecules through copper-free click chemistry. The central polyethylene (B3416737) glycol (PEG) spacer, consisting of ten ethylene (B1197577) glycol units, enhances solubility and reduces steric hindrance, making it an ideal reagent for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Synthesis Overview
The synthesis of this compound is achieved through a straightforward and efficient amidation reaction. The process involves the reaction of a commercially available diamine-functionalized PEG linker, specifically Amino-PEG10-Amine, with two equivalents of an activated N-hydroxysuccinimide (NHS) ester of dibenzocyclooctyne (DBCO-NHS ester). The NHS ester readily reacts with the primary amine groups at both ends of the PEG chain to form stable amide bonds, resulting in the desired bifunctional this compound product.
The reaction proceeds under mild conditions and is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the released N-hydroxysuccinimide.
Experimental Protocol: Synthesis of this compound
This protocol details the procedure for the synthesis of this compound from Amino-PEG10-Amine and DBCO-NHS ester.
2.1. Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) | Molecular Weight |
| Amino-PEG10-Amine | BroadPharm | BP-21665 | 500.63 g/mol |
| DBCO-NHS ester | BroadPharm | BP-21650 | 402.40 g/mol |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | - |
| Triethylamine (TEA) | Sigma-Aldrich | 471283 | - |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | 270997 | - |
| Ethyl acetate | Sigma-Aldrich | 270989 | - |
| Saturated sodium bicarbonate solution | Fisher Scientific | S233 | - |
| Brine | Fisher Scientific | S271 | - |
| Anhydrous sodium sulfate | Sigma-Aldrich | 239313 | - |
| Silica (B1680970) gel for column chromatography | Sigma-Aldrich | 236813 | - |
2.2. Reaction Procedure
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG10-Amine (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of DBCO-NHS ester: In a separate flask, dissolve DBCO-NHS ester (2.1 eq) in anhydrous DMF. Add this solution dropwise to the stirring Amino-PEG10-Amine solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
2.3. Purification
The crude this compound can be purified by silica gel column chromatography.
-
Eluent System: A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol) is typically effective.
-
Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid or a viscous oil.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the two DBCO moieties (approx. 7.0-7.8 ppm), characteristic repeating ethylene oxide protons of the PEG spacer (approx. 3.6 ppm), and protons adjacent to the newly formed amide bonds. |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ for C₅₄H₆₆N₄O₁₂: 979.47 g/mol . The observed mass should be consistent with this value. |
| Purity (HPLC) | >95% |
Visualization of Synthesis and Applications
4.1. Synthesis Workflow
4.2. Application in Bioconjugation: Crosslinking Azide-Modified Molecules
This compound is used to crosslink two molecules that have been functionalized with azide (B81097) groups. This is a common strategy in creating complex bioconjugates.
4.3. Logical Relationship in ADC Development
The bifunctional nature of this compound is particularly useful in the assembly of Antibody-Drug Conjugates (ADCs). In a typical strategy, an antibody is modified with an azide-containing linker, and a cytotoxic drug is modified with another azide group. This compound can then be used to link the antibody to the drug.
The Strategic Role of the PEG10 Spacer in DBCO Crosslinkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the precise engineering of linker molecules is paramount to the success of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs). Among the array of chemical tools available, the combination of copper-free click chemistry, facilitated by Dibenzocyclooctyne (DBCO) moieties, and the use of Polyethylene (B3416737) Glycol (PEG) spacers has emerged as a powerful strategy. This technical guide provides an in-depth exploration of the specific role of the PEG10 spacer (a discrete chain of ten ethylene (B1197577) glycol units) in DBCO crosslinkers. We will delve into its impact on the physicochemical properties, biocompatibility, and overall performance of the resulting bioconjugates, supported by quantitative data, detailed experimental protocols, and logical visualizations.
The DBCO group enables a highly specific and bioorthogonal reaction with azide-functionalized molecules, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds efficiently under mild, aqueous conditions without the need for cytotoxic copper catalysts, making it ideal for biological applications.[1][2] The PEG spacer, positioned between the DBCO group and another reactive moiety, is not merely a passive linker but an active modulator of the conjugate's properties. The PEG10 spacer, in particular, offers a unique balance of hydrophilicity, flexibility, and length, which collectively contribute to the optimization of bioconjugate performance.
Core Functions of the PEG10 Spacer
The incorporation of a PEG10 spacer into a DBCO crosslinker imparts several critical advantages that address common challenges in bioconjugation and drug delivery.
Enhanced Hydrophilicity and Solubility
A primary function of the PEG10 spacer is to increase the aqueous solubility of the crosslinker and the resulting bioconjugate.[2][3][4][5] Many potent cytotoxic drugs used in ADCs are hydrophobic, leading to a tendency for aggregation, which can compromise stability and accelerate clearance from circulation. The hydrophilic nature of the PEG10 spacer helps to counteract this hydrophobicity, improving the overall solubility of the ADC and allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[6]
Reduction of Steric Hindrance
The defined length of the PEG10 spacer provides critical spatial separation between the conjugated molecules. This is crucial for minimizing steric hindrance, which can otherwise impede the efficiency of the DBCO-azide conjugation reaction or interfere with the biological activity of the biomolecule, such as the antigen-binding affinity of an antibody.[7]
Improved Pharmacokinetics and Biocompatibility
The presence of a PEG spacer can significantly influence the pharmacokinetic profile of a bioconjugate. PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life.[8][9] This prolonged circulation time can result in greater accumulation of the therapeutic agent at the target site. Furthermore, the PEG spacer can shield the conjugate from recognition by the immune system, thereby reducing its immunogenicity.[2]
Quantitative Data Summary
The following tables summarize the impact of PEG spacer length on key properties of bioconjugates, providing a comparative context for the role of a PEG10 spacer. While specific data for PEG10 is not always available, the trends observed with similar PEG lengths offer valuable insights.
Table 1: Impact of PEG Spacer Length on In Vivo Half-Life of Affibody-Drug Conjugates
| PEG Spacer Length | Half-Life Extension (relative to no PEG) | Reference |
| 4 kDa | 2.5-fold | [1][8] |
| 10 kDa | 11.2-fold | [1][8] |
Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| PEG Spacer Length | Reduction in Cytotoxicity (relative to no PEG) | Reference |
| 4 kDa | 4.5-fold | [8] |
| 10 kDa | 22-fold | [8] |
Table 3: Physicochemical Properties of DBCO-PEG Crosslinkers
| Property | Description | Reference(s) |
| Solubility | Soluble in water and most organic solvents like DMSO and DMF. | [2] |
| Stability | DBCO group is stable at physiological pH but should be protected from moisture. | [10] |
| Reactivity | DBCO reacts specifically and efficiently with azides in a copper-free manner. | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of DBCO-PEG10 crosslinkers. The following are representative protocols for key experiments.
Protocol 1: General Procedure for Antibody Conjugation using DBCO-PEG10-NHS Ester
This protocol describes the conjugation of a DBCO-PEG10-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody, followed by a copper-free click reaction with an azide-modified payload.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-PEG10-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Allow the DBCO-PEG10-NHS ester vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of DBCO-PEG10-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG10-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of DBCO-activated Antibody:
-
Remove excess, unreacted DBCO-PEG10-NHS ester using a desalting column or by dialysis against PBS.
-
-
Copper-Free Click Reaction:
-
Add the azide-modified payload to the purified DBCO-activated antibody. A 1.5- to 5-fold molar excess of the azide-payload is typically used.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours.[11]
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted payload.
-
Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the peak areas of the different drug-loaded species.[12]
2. Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC):
-
Column: TSKgel G3000SWxl or similar SEC column.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.[12]
3. In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Dissolve the formazan (B1609692) crystals in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[12]
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms relevant to the application of DBCO-PEG10 crosslinkers.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO-PEG10 linker.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) facilitated by a linker.
Conclusion
The PEG10 spacer in DBCO crosslinkers plays a multifaceted and critical role in the design and performance of advanced bioconjugates. Its ability to enhance solubility, reduce steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for researchers and drug developers. By providing a discrete and defined length, the PEG10 spacer allows for a high degree of control over the final properties of the conjugate, contributing to the development of more stable, effective, and safer targeted therapeutics. The experimental protocols and logical workflows presented in this guide offer a practical framework for the application of DBCO-PEG10 technology in the creation of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. DBCO-PEG10-amine | BroadPharm [broadpharm.com]
- 4. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. DBCO PEG10 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO-PEG10-DBCO for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, DBCO-PEG10-DBCO, and its application in copper-free click chemistry. It details the underlying chemical principles, advantages of the polyethylene (B3416737) glycol (PEG) spacer, and practical considerations for its use in bioconjugation and drug development.
Introduction to Copper-Free Click Chemistry and DBCO Reagents
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1] A key example is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.
At the heart of SPAAC is the reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2] The inherent ring strain of the DBCO molecule allows the reaction to proceed spontaneously and efficiently without the need for a cytotoxic copper(I) catalyst, which is a significant advantage for in vivo applications.[3][4] The resulting product is a stable triazole linkage.[4]
The Role and Advantages of the this compound Linker
This compound is a homobifunctional linker featuring a DBCO group at each end of a hydrophilic 10-unit polyethylene glycol (PEG) chain. This structure allows for the crosslinking of two azide-containing molecules.
Key Features and Advantages:
-
Biocompatibility: The absence of a copper catalyst makes this chemistry suitable for use in living cells and organisms.[1]
-
High Efficiency: SPAAC reactions with DBCO are characterized by fast kinetics and high yields, often proceeding to completion at room temperature.[4]
-
Specificity: DBCO and azide (B81097) groups are highly selective for each other and do not react with other functional groups commonly found in biological systems, such as amines and hydroxyls, at physiological pH.[5][6]
-
Enhanced Solubility: The hydrophilic PEG10 spacer increases the water solubility of the linker and the resulting conjugate, which can prevent aggregation and improve handling of biomolecules.[1]
-
Reduced Non-Specific Binding: The PEG chain is known to reduce non-specific interactions, which is particularly beneficial in assays and in vivo applications.[7]
-
Flexibility and Reach: The 10-unit PEG spacer provides a flexible chain of a defined length, allowing for effective crosslinking of molecules that may be sterically hindered.
Quantitative Data for Experimental Design
The following table summarizes key quantitative parameters for planning experiments with DBCO reagents. These values are derived from typical protocols and may require optimization for specific applications.
| Parameter | Typical Value/Range | Notes |
| Molar Excess of DBCO Reagent | 1.5 - 3.0 equivalents (relative to the limiting azide) | For single-sided reactions, a 20-30 fold molar excess of a DBCO-NHS ester for antibody labeling is common.[8] |
| Reaction Temperature | 4°C to 37°C | Reactions can be performed at room temperature or refrigerated.[7] |
| Reaction Time | 2 - 12 hours | Can be extended (e.g., overnight) to improve yield.[7][8] |
| Reaction pH | 7.0 - 9.0 | Common buffers include PBS, HEPES, and borate (B1201080) buffers. Avoid buffers containing azides. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | DBCO reagents can be dissolved in an organic solvent like DMSO before being added to an aqueous reaction mixture.[8] |
Experimental Protocols
This section provides a generalized protocol for crosslinking two different azide-containing biomolecules (Molecule A-azide and Molecule B-azide) using this compound.
Materials and Reagents
-
Molecule A-azide (e.g., an azide-modified protein or peptide)
-
Molecule B-azide (e.g., an azide-modified oligonucleotide or small molecule)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free, azide-free buffer.
-
Anhydrous DMSO or DMF
-
Desalting columns or other purification systems (e.g., HPLC)
Step-by-Step Crosslinking Protocol
Step 1: Reagent Preparation
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Ensure that Molecule A-azide and Molecule B-azide are in the appropriate reaction buffer. If necessary, perform a buffer exchange using a desalting column.
Step 2: Sequential Conjugation (recommended for controlling stoichiometry)
-
First Reaction: Add 1 to 1.5 molar equivalents of the this compound stock solution to Molecule A-azide in the reaction buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification (Optional but Recommended): Remove excess, unreacted this compound using a desalting column or dialysis to prevent the formation of Molecule B homodimers in the next step.
-
Second Reaction: Add 1.5 to 3 molar equivalents of Molecule B-azide to the purified Molecule A-PEG10-DBCO conjugate.
-
Incubate for another 2-4 hours at room temperature or overnight at 4°C.
Step 3: One-Pot Conjugation (for simpler workflows)
-
Combine Molecule A-azide and Molecule B-azide in the desired stoichiometric ratio in the reaction buffer.
-
Add 1 molar equivalent of the this compound stock solution (relative to the limiting azide-containing molecule).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Note that this method may result in a mixture of products including homodimers.
Step 4: Purification of the Final Conjugate
-
Purify the final crosslinked product using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC to remove unreacted components.[8]
Step 5: Characterization
-
Analyze the final product using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation. The progress of the reaction can also be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at around 310 nm which disappears upon reaction with an azide.[2]
Visualizing the Chemistry and Workflow
The SPAAC Reaction Mechanism
The following diagram illustrates the copper-free click chemistry reaction between a DBCO group and an azide, forming a stable triazole linkage.
Caption: SPAAC reaction between DBCO and an azide.
Experimental Workflow for Crosslinking with this compound
This diagram outlines the sequential workflow for conjugating two azide-containing molecules using the bifunctional linker.
Caption: Sequential crosslinking workflow using this compound.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 4. DBCO-PEG Archives - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 7. interchim.fr [interchim.fr]
- 8. help.lumiprobe.com [help.lumiprobe.com]
Navigating Aqueous Environments: A Technical Guide to DBCO-PEG10-DBCO Solubility
For Researchers, Scientists, and Drug Development Professionals
Understanding the Role of PEG in Solubility
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in DBCO linkers is a strategic design choice to leverage the hydrophilic nature of the PEG chain.[1] This significantly enhances the water solubility of the otherwise hydrophobic DBCO moieties, which is essential for reactions in the aqueous environments typical of biological systems.[2][3] Longer PEG chains are generally more effective at increasing solubility and minimizing aggregation of the conjugated molecules.[1] This is particularly crucial in applications such as antibody-drug conjugates (ADCs), where hydrophobic payloads can otherwise lead to aggregation and rapid clearance from circulation.[1]
Quantitative Solubility Data
Direct quantitative solubility data for DBCO-PEG10-DBCO in various aqueous buffers is not extensively documented in publicly accessible sources. However, data for structurally similar short-chain DBCO-PEG linkers can provide a useful benchmark for researchers. It is important to note that the longer PEG10 chain in the target molecule is expected to confer greater aqueous solubility than these shorter-chain analogues.
| Compound | Buffer | Solubility |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM[4] |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM[4] |
Note: For many applications, initial solubilization in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended before dilution into the final aqueous reaction buffer.[4][5]
Experimental Protocol for Determining Aqueous Solubility
To empower researchers to ascertain the precise solubility of this compound in their specific buffer systems, the following detailed experimental protocol, adapted from methodologies for similar compounds, is provided.[5] This method, commonly known as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification, is a reliable approach for determining thermodynamic solubility.
Materials and Equipment:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker or vortex mixer
-
Incubator or temperature-controlled environment
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
Water-miscible organic solvent (e.g., DMSO or DMF) for stock solution preparation
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the tube.
-
Securely cap the tube and place it on a shaker or vortexer at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After the incubation period, centrifuge the tube at high speed to pellet the excess, undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent clogging of the HPLC system.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations in the mobile phase or a solvent mixture that mimics the mobile phase. This is typically achieved by first dissolving a precise weight of the compound in a minimal amount of a compatible organic solvent (like DMSO) and then diluting it with the aqueous buffer.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.
-
Inject the filtered supernatant (the saturated solution) into the HPLC system under the same conditions.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility of the compound under the tested conditions.
-
Factors Influencing Solubility and Experimental Workflow
The solubility of DBCO-PEG linkers is not a fixed value but is influenced by several factors, most notably the length of the PEG chain. The following diagram illustrates the relationship between PEG chain length and the resulting properties of the DBCO-PEG conjugate.
The experimental workflow for utilizing this compound in an aqueous buffer for a typical bioconjugation reaction involves several key steps, as depicted in the following diagram.
References
A Technical Guide to Dbco-peg10-dbco: A Homobifunctional Linker for Advanced Bioconjugation
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Dbco-peg10-dbco. This homobifunctional crosslinker is a pivotal tool in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular assemblies. Its unique structure, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, enables efficient and specific covalent bond formation via copper-free click chemistry.
Introduction to this compound
This compound is a chemical linker designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of bioorthogonal chemistry. This reaction allows for the covalent ligation of two molecules, each bearing a specific functional group (an azide (B81097) and a strained alkyne like DBCO), within a complex biological environment without interfering with native biochemical processes.[1][2] The homobifunctional nature of this compound, with a DBCO group at each end, makes it an ideal crosslinking agent to connect two azide-containing molecules. The PEG10 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[3][4]
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound and related reagents. The quality and purity of the linker are critical for successful and reproducible bioconjugation. Below is a summary of typical product specifications from various suppliers.
| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | This compound | BP-25736 | 1075.3 | ≥98%[5] |
| Glyco MindSynth | This compound | GMSL-805 | 1075.3 | 95-98% |
| Aladdin Scientific Corporation | This compound | D597054 | C₆₀H₇₄N₄O₁₄ | ≥98%[6] |
Physicochemical and Reactivity Data
The DBCO moiety is central to the utility of this linker. Its reactivity and stability are key considerations for experimental design.
| Property | Value | Source(s) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [1][2] |
| Reaction Conditions | Aqueous buffer, room temperature | [2][7] |
| Second-Order Rate Constant (for DBCO with benzyl (B1604629) azide) | ~0.1 - 1.0 M⁻¹s⁻¹ | [8][9] |
| Extinction Coefficient of DBCO | ~12,000 M⁻¹cm⁻¹ at ~309 nm | [10][11] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents; PEG spacer enhances aqueous solubility | [3][12] |
| Stability | Solid form is stable at -20°C for over a year. DBCO group can lose reactivity over time in aqueous solutions. Avoid buffers containing azides. | [7][10][13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving DBCO linkers, which can be adapted for this compound.
Protocol 1: General Crosslinking of Two Azide-Modified Molecules
This protocol describes the general procedure for crosslinking two different azide-containing biomolecules (Molecule A-azide and Molecule B-azide) using this compound.
Materials:
-
Molecule A-azide
-
Molecule B-azide
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare solutions of Molecule A-azide and Molecule B-azide in the Reaction Buffer at desired concentrations.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the mixture of Molecule A-azide and Molecule B-azide. The molar ratio of the reactants should be optimized, but a starting point is a 1:1:1 ratio.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.[10] The reaction progress can be monitored by measuring the decrease in absorbance at ~309 nm, which corresponds to the consumption of the DBCO group.[2]
-
-
Purification:
-
Purify the resulting crosslinked conjugate from unreacted components using an appropriate method such as size-exclusion chromatography.[1]
-
Protocol 2: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step process where an antibody is first functionalized with an azide, and then two of these azide-modified antibodies are crosslinked with this compound to form a dimerized ADC, which is then conjugated to a drug. (This is a conceptual workflow; in a typical ADC, the drug is attached to the linker before or after antibody conjugation).
Step 1: Antibody Azide Functionalization
Materials:
-
Antibody
-
Azide-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Dissolve the Azide-NHS ester in DMSO.
-
Add a 5-20 fold molar excess of the Azide-NHS ester to the antibody solution in the amine-free buffer.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess azide reagent using a desalting column.
Step 2: Antibody Dimerization with this compound
Materials:
-
Azide-functionalized antibody
-
This compound
-
Reaction Buffer (PBS, pH 7.4)
Procedure:
-
Add this compound (dissolved in a minimal amount of DMSO) to the azide-functionalized antibody solution at a 0.5:1 molar ratio (linker:antibody) to favor dimerization.
-
Incubate at room temperature for 4-12 hours or at 4°C overnight.[10]
-
Purify the antibody dimer using size-exclusion chromatography.
Visualizations
The following diagrams illustrate the key experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO | BroadPharm [broadpharm.com]
- 6. This compound D597054 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. DBCO-PEG10-amine | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
A Technical Guide to the Certificate of Analysis for DBCO-PEG10-DBCO
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth explanation of the typical Certificate of Analysis (CoA) for DBCO-PEG10-DBCO, a homobifunctional crosslinker. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and suitability of this reagent for advanced applications in bioconjugation, proteomics, and therapeutic development.
Introduction to this compound
This compound is a high-performance crosslinking reagent designed for copper-free click chemistry. Its structure consists of three key components:
-
DBCO (Dibenzocyclooctyne): Two highly reactive, strained alkyne groups located at each end of the molecule.[1] These groups participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-functionalized molecules.[2][3] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native cellular processes.[3][4]
-
PEG10 (Polyethylene Glycol): A hydrophilic spacer arm composed of ten repeating ethylene (B1197577) glycol units. The PEG moiety enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize non-specific binding.[5][6][7]
-
Homobifunctional Linker: The presence of a DBCO group at both termini allows for the straightforward crosslinking of two azide-containing biomolecules.[1] This makes it an invaluable tool for applications such as the synthesis of PROTACs, antibody-drug conjugates (ADCs), and the formation of complex biomolecular structures.[8][9][10]
A Certificate of Analysis is the formal document that guarantees a specific batch of this compound meets rigorous quality control standards. The following sections break down the key analytical parameters found on a typical CoA.
Summary of Analytical Specifications
The quantitative and qualitative data on a CoA for this compound confirms the identity, purity, and stability of the product. This information is crucial for experimental reproducibility and for performing accurate stoichiometric calculations.
| Parameter | Typical Specification | Significance & Interpretation |
| Appearance | White to off-white solid or powder | Provides a preliminary visual check for product consistency and the absence of colored impurities or degradation.[7][11] |
| Molecular Formula | C60H74N4O14 | Defines the exact elemental composition of the molecule, serving as a fundamental identifier.[10][12] |
| Molecular Weight | 1075.3 g/mol | Confirms the mass of a single molecule, which is essential for preparing solutions of a known molarity.[12] |
| Purity (by HPLC) | ≥95% | This is a critical measure of the product's quality. A high purity value ensures that the reactivity observed is due to the desired compound and not contaminants, which could interfere with the conjugation reaction. |
| Identity (by ¹H NMR) | Conforms to structure | Verifies the precise chemical structure by analyzing the local environment of every proton in the molecule. This confirms the presence of both the DBCO and PEG moieties.[13] |
| Identity (by Mass Spec) | Conforms to structure | Provides definitive confirmation of the molecular weight by measuring the mass-to-charge ratio of the ionized molecule.[13] |
| Solubility | DMSO, DMF, Dichloromethane | Practical information that guides the user on which solvents to use for preparing stock solutions.[6] |
| Storage Conditions | -20°C, Desiccate, Protect from light | Specifies the optimal conditions to maintain the chemical stability and reactivity of the DBCO groups over time.[10][13] |
Experimental Protocols for Quality Control
The specifications listed on the CoA are derived from precise analytical experiments. Below are the detailed methodologies for the key tests performed.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components in a sample based on their affinity for a stationary phase (column) as a liquid mobile phase is pumped through. For this compound, reversed-phase HPLC is typically used, where the non-polar DBCO groups interact with a hydrophobic stationary phase. The purity is calculated based on the area of the product peak relative to the total area of all peaks detected.
-
Methodology:
-
Instrumentation: An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD).[14][15]
-
Column: A reversed-phase column, typically a C18 silica-based column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent like acetonitrile (B52724) or a DMSO/water mixture to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Program: A typical gradient might run from 5% Solvent B to 95% Solvent B over 20-30 minutes to ensure the separation of any potential impurities from the main product peak.
-
Detection: The DBCO moiety contains aromatic rings that absorb UV light, allowing for detection at wavelengths such as 254 nm or 280 nm.
-
Data Analysis: Purity is determined by integrating all peaks in the chromatogram and is expressed as: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS combines the separation capability of HPLC with the analytical power of mass spectrometry. After the compound elutes from the LC column, it is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. This provides unambiguous confirmation of the compound's molecular weight.
-
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass accuracy.
-
LC Conditions: Similar to the HPLC protocol described above.
-
Ionization Mode: ESI in positive ion mode is typically used, as the PEG chain can readily form adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺).
-
Mass Analysis: The mass spectrometer is scanned over a relevant mass range (e.g., 500-1500 m/z).
-
Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the expected mass of the this compound molecule (e.g., 1076.3 for [M+H]⁺ or 1098.3 for [M+Na]⁺). This confirms that the main peak in the HPLC chromatogram is indeed the correct product.
-
Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy provides detailed structural information by probing the hydrogen atoms within the molecule. The chemical shifts, integration values, and splitting patterns of the NMR signals are unique to the compound's structure, acting as a molecular fingerprint.
-
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount (5-10 mg) of the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like Tetramethylsilane (TMS).
-
Data Acquisition: The ¹H NMR spectrum is acquired.
-
Data Analysis: The resulting spectrum is analyzed to confirm the presence of key structural features:
-
Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the DBCO groups.
-
PEG Protons: A large, characteristic signal (typically a singlet or multiplet around 3.6 ppm) corresponding to the repeating -CH₂CH₂O- units of the PEG spacer.
-
Other Protons: Signals corresponding to the methylene (B1212753) groups adjacent to the DBCO amide linkage.
-
-
Application Workflow: Biomolecule Crosslinking
This compound is ideally suited for crosslinking two azide-modified molecules. The diagram below illustrates a typical experimental workflow for this process.
Caption: Workflow for crosslinking two azide-modified biomolecules using this compound.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. chempep.com [chempep.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. DBCO | BroadPharm [broadpharm.com]
- 6. DBCO-PEG10-amine | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. chemimpex.com [chemimpex.com]
- 9. biorbyt.com [biorbyt.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. interchim.fr [interchim.fr]
- 12. glycomindsynth.com [glycomindsynth.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for DBCO-PEG10-DBCO Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of DBCO-PEG10-DBCO in protein bioconjugation. This homo-bifunctional crosslinker leverages the power of copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently link two azide-modified proteins. The central polyethylene (B3416737) glycol (PEG) spacer, composed of 10 repeating units, enhances solubility, reduces aggregation, and provides a defined spatial separation between the conjugated molecules.[1][2] This technology is invaluable for creating protein dimers, antibody-drug conjugates (ADCs), and other complex biomolecular structures for applications in research, diagnostics, and therapeutics.
The bioconjugation process using this compound is a two-step procedure. First, the protein(s) of interest must be functionalized with azide (B81097) groups. This can be achieved through various methods, such as the reaction of primary amines with azide-NHS esters or the site-specific incorporation of azido-amino acids. The second step involves the crosslinking of the azide-modified protein(s) with the this compound reagent.
Core Advantages of DBCO-Mediated Bioconjugation
-
Biocompatibility and Bioorthogonality: The SPAAC reaction is bioorthogonal, meaning it proceeds with high specificity and does not interfere with native biochemical processes within living systems.[3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo applications.[2]
-
High Efficiency and Favorable Kinetics: The reaction between DBCO and an azide is highly efficient, often proceeding to completion with high yields of the stable triazole linkage.[3]
-
Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[3]
-
PEG Spacer: The hydrophilic PEG10 spacer improves the solubility of the conjugate, reduces the potential for aggregation, and provides a flexible linker of a defined length between the conjugated proteins.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation to provide a reference for experimental design.
Table 1: Reaction Conditions for Protein Azide Modification (using Azide-NHS Ester)
| Parameter | Typical Value/Range | Notes |
| Molar Excess of Azide-NHS Ester | 10- to 50-fold | Dependent on protein concentration and desired degree of labeling. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | To avoid competing reactions with the NHS ester. |
| pH | 7.2-8.5 | Optimal for reaction of NHS esters with primary amines. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C | Incubation time can be optimized for specific proteins. |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine, pH 8.0 | To hydrolyze any unreacted NHS ester. |
Table 2: Reaction Conditions for this compound Crosslinking
| Parameter | Typical Value/Range | Notes |
| Molar Ratio of this compound to Azide-Protein | 0.5:1 to 1.5:1 for dimerization | Stoichiometry should be optimized based on the desired product (e.g., intramolecular vs. intermolecular crosslinking). |
| Protein Concentration | 1-10 mg/mL | Higher concentrations favor intermolecular crosslinking. |
| Reaction Buffer | Azide-free buffers (e.g., PBS, HEPES) | To prevent reaction of DBCO with buffer components. |
| pH | 7.0-7.5 | SPAAC is efficient at physiological pH. |
| Reaction Time | 2-12 hours at room temperature or 12-24 hours at 4°C | Longer incubation times can improve yield.[3] |
| Temperature | 4°C to 37°C | The reaction is efficient across a range of temperatures.[3] |
Experimental Protocols
Protocol 1: Azide Modification of Proteins using an NHS Ester
This protocol describes a general method for introducing azide groups onto a protein via its primary amines (e.g., lysine (B10760008) residues) using an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the freshly prepared Azide-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove the excess, unreacted azide reagent and byproducts using a desalting column or dialysis against the desired storage buffer (e.g., PBS).
Protocol 2: Crosslinking of Azide-Modified Proteins with this compound
This protocol describes the copper-free click chemistry reaction to crosslink two azide-modified protein molecules.
Materials:
-
Azide-modified protein(s) (from Protocol 1)
-
This compound (dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the azide-modified protein(s) with the this compound solution in the reaction buffer. For protein dimerization, a 0.5:1 molar ratio of this compound to total azide-protein is a good starting point to minimize the formation of larger aggregates. The optimal stoichiometry should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or for 12-24 hours at 4°C with gentle mixing. Longer incubation times can lead to higher crosslinking efficiency.[3]
-
Analysis: The reaction progress and the formation of the crosslinked product can be monitored by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.
-
Purification (Optional): If necessary, the crosslinked protein can be purified from unreacted starting materials and byproducts using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
Protocol 3: Characterization of the Bioconjugate
Degree of Labeling (DOL) of Azide-Modified Protein:
The degree of azide labeling is not directly measured spectrophotometrically. It is often estimated based on the initial reaction conditions or determined indirectly through a subsequent reaction with a DBCO-functionalized fluorescent probe followed by spectrophotometric analysis of the dye.
Analysis of the Crosslinked Product:
-
SDS-PAGE: A simple and effective method to visualize the formation of the higher molecular weight crosslinked product.
-
Size-Exclusion Chromatography (SEC): Can be used to separate the crosslinked dimer or oligomers from the monomeric protein and to assess the purity of the conjugate.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the successful crosslinking event. Quantitative mass spectrometry can also be used to determine the efficiency of the crosslinking reaction.[4][5][6]
Visualizations
Caption: Experimental workflow for protein bioconjugation using this compound.
Caption: Chemical pathway of this compound mediated protein crosslinking via SPAAC.
References
- 1. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 4. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Antibody Labeling with DBCO for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the covalent labeling of antibodies with Dibenzocyclooctyne (DBCO) functional groups. This process prepares the antibody for subsequent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible copper-free click chemistry reaction.[1][2][3] This method is fundamental for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted protein tools.[1]
The protocol focuses on the use of a heterobifunctional DBCO-PEG-NHS ester, which reacts with primary amines on the antibody to introduce a single DBCO moiety.[1][4] The inclusion of a Polyethylene Glycol (PEG) spacer enhances the water solubility of the hydrophobic DBCO group and reduces potential steric hindrance.[5][6][7] While this protocol is broadly applicable, we also address the specific function of homobifunctional linkers like Dbco-peg10-dbco as crosslinking agents.
Overall Experimental Workflow
The antibody labeling process consists of four main stages: antibody preparation to ensure optimal reaction conditions, conjugation with the DBCO linker, quenching to stop the reaction, and purification to remove excess reagents.
Caption: High-level workflow for antibody labeling with DBCO.
Experimental Protocols
Section 1: Materials and Reagents
-
Antibody of interest
-
Amine-reactive DBCO linker (e.g., DBCO-PEG4-NHS Ester, DBCO-PEG10-NHS Ester)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Sodium Bicarbonate buffer (0.1M, pH 8.0).[1][9] Note: Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide (B81097).[3][8]
-
Purification System: Spin desalting columns (for rapid cleanup), dialysis cassettes (10 kDa MWCO), or a size-exclusion chromatography (SEC) system.[1][4][5]
Section 2: Antibody Preparation (Pre-conjugation)
Proper antibody preparation is critical for efficient labeling.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris) or stabilizers (like BSA or gelatin), it must be exchanged into the Reaction Buffer. Use a desalting column, dialysis, or tangential flow filtration for this purpose.[5][8]
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL using the Reaction Buffer.[1][4][8] Higher concentrations generally improve reaction efficiency.[11]
Section 3: Antibody Conjugation Protocol
This protocol describes the reaction between the antibody's primary amines and the DBCO-PEG-NHS ester.
-
DBCO Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO.[1][4][8]
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO linker solution to the prepared antibody solution.[3][4][5] The optimal ratio should be determined empirically for each antibody.[1]
-
Note: The final DMSO concentration in the reaction mixture should ideally be below 20%.[3][8][12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[1][4][8]
-
-
Quench Reaction:
Caption: Detailed workflow of the DBCO-NHS ester conjugation reaction.
Section 4: Purification of DBCO-Labeled Antibody
Purification is essential to remove unreacted DBCO linker and quenching agent, which could interfere with downstream applications.
-
Spin Desalting Columns: For small-scale, rapid purification, use a spin desalting column according to the manufacturer's protocol. This method typically yields high protein recovery (>85%).[1][13]
-
Size-Exclusion Chromatography (SEC): An excellent method for removing both unreacted small molecules and potential protein aggregates.[5] The DBCO-conjugated antibody will elute in the early fractions.[5]
-
Dialysis: A simple and effective method for removing small molecules, though it is more time-consuming.[4][5]
The purified DBCO-labeled antibody can be stored at -20°C for up to a month, although reactivity may decrease over time.[8][12]
Data Presentation: Key Reaction Parameters
The following table summarizes the quantitative data for the antibody labeling protocol.
| Parameter | Recommended Value / Range | Notes |
| Antibody Preparation | ||
| Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction kinetics.[1][3] |
| Reaction Buffer pH | 7.2 - 8.0 | Optimal for NHS-ester reaction with primary amines.[1] |
| Conjugation | ||
| DBCO-Linker Stock | 10 mM in anhydrous DMSO | Prepare fresh immediately before use.[1][8] |
| Molar Excess of Linker | 5x to 20x | The optimal ratio is antibody-dependent and should be optimized.[3][4][5] |
| DMSO in Final Mixture | < 20% | High concentrations of DMSO can denature the antibody.[8][12] |
| Reaction Temperature | Room Temperature or 4°C | 4°C may require longer incubation times.[1][4] |
| Reaction Time | 30 - 60 minutes | Can be extended to 2 hours or longer if needed.[1][8] |
| Quenching & Purification | ||
| Quenching Agent | 50 - 100 mM Tris-HCl | Ensures all unreacted NHS-ester is hydrolyzed.[1] |
| Quenching Time | 15 minutes | Sufficient to stop the reaction.[1][12] |
| Purification Method | Desalting Column or SEC | Efficiently removes small molecule impurities.[1][5] |
Application Note: Use of this compound for Crosslinking
The reagent This compound is a homobifunctional crosslinker . Unlike the DBCO-NHS ester used for primary labeling of an antibody, this molecule contains a reactive DBCO group at both ends of a PEG10 spacer. Its primary application is to link two molecules that have been pre-functionalized with azide groups.
Principle: The two DBCO groups on the linker react independently with two separate azide-modified molecules (e.g., Azide-Molecule A and Azide-Molecule B) via the SPAAC reaction to form a stable, covalently linked conjugate (A-Conjugate-B).
Caption: Workflow for crosslinking two azide-modified molecules with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dynamic-biosensors.com [dynamic-biosensors.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Dbco-peg10-dbco in Hydrogel Formation and Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for a variety of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture. The formation of hydrogels using bioorthogonal click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers significant advantages due to its high specificity, rapid reaction kinetics, and biocompatibility, as it proceeds without the need for cytotoxic catalysts.
Dibenzocyclooctyne (DBCO) functionalized molecules are key reagents in SPAAC. This document focuses on the application of Dbco-peg10-dbco , a bifunctional crosslinker, in hydrogel formation. This compound is a linear molecule containing a central polyethylene (B3416737) glycol (PEG) chain of ten ethylene (B1197577) glycol units, flanked by two DBCO groups. The PEG spacer enhances water solubility and biocompatibility.[1][2] When mixed with multi-azide functionalized polymers, this compound acts as a crosslinker, forming a stable hydrogel network via triazole linkages. This process is highly efficient and occurs under physiological conditions, making it suitable for the encapsulation of sensitive biological materials like cells and proteins.[3][4][5]
While specific literature on this compound for hydrogel formation is limited, this document provides a generalized protocol adapted from studies using other DBCO-PEG derivatives. The principles of SPAAC-mediated hydrogelation remain consistent, though the kinetics and mechanical properties of the resulting hydrogels will be influenced by the shorter PEG10 chain, likely resulting in a more rigid network compared to longer PEG-based crosslinkers.
Mechanism of Hydrogel Formation
The crosslinking of hydrogels using this compound and an azide-functionalized polymer occurs via a copper-free click reaction. The DBCO groups on the crosslinker react with azide (B81097) groups on the polymer backbone in a [3+2] cycloaddition to form a stable triazole linkage. This bioorthogonal reaction is highly specific and does not interfere with biological functionalities.[3][5]
Quantitative Data Summary
The mechanical properties and gelation time of DBCO-azide hydrogels are tunable by altering the concentration of the crosslinker and the polymer backbone. The following table summarizes data from studies using various DBCO-PEG derivatives, which can serve as a reference for designing experiments with this compound.
| Precursor Components | Final Concentration | Gelation Time | Storage Modulus (G') | Reference |
| 8-arm PEG-DBCO + PEG-diazide | 10 mM DBCO | ~7-9 minutes | Not specified | [6] |
| 4-arm-PEG10k-DBCO + PEG-P(AzDXO)4 | 10% w/v | < 1 minute | ~6.0 kPa | [7][8] |
| PEG-DBCO + PEG-N3 | 3.13% - 12.5% PEG-DBCO | < 90 seconds | Tunable (up to ~32 kPa Young's Modulus) | [9] |
| DBCO-HA + 4-arm PEG-azide | 0.25 - 1.0 x 10⁻³ M crosslinker | Not specified | Increased with crosslinker concentration | [10] |
Experimental Protocols
Protocol 1: General Hydrogel Formation
This protocol describes a general method for forming a hydrogel using this compound and a multi-arm PEG-azide.
Materials:
-
This compound
-
4-arm PEG-Azide (or other multi-azide polymer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Syringe molds or culture well plates
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in PBS to create a stock solution (e.g., 20 mM). Sonicate briefly if necessary to ensure complete dissolution.
-
Dissolve the 4-arm PEG-Azide in PBS to create a corresponding stock solution (e.g., 10 mM). The desired molar ratio of DBCO to azide groups is typically 1:1.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the desired volume of the 4-arm PEG-Azide solution.
-
To initiate crosslinking, add an equal volume of the this compound solution to the azide solution.
-
Immediately and thoroughly mix the two solutions by pipetting up and down several times.
-
Quickly transfer the mixed solution into the desired mold (e.g., syringe mold or well plate).
-
-
Gelation:
Protocol 2: Cell Encapsulation in Hydrogels
This protocol outlines the procedure for encapsulating cells within a this compound crosslinked hydrogel. All steps should be performed under sterile conditions in a laminar flow hood.
Materials:
-
This compound
-
4-arm PEG-Azide
-
Cell culture medium (e.g., DMEM)
-
Cells in suspension
-
Sterile PBS, pH 7.4
Procedure:
-
Prepare Cell-Compatible Stock Solutions:
-
Dissolve this compound and 4-arm PEG-Azide in sterile cell culture medium or PBS to the desired stock concentrations. Filter-sterilize the solutions if necessary.
-
-
Prepare Cell Suspension:
-
Trypsinize and count the cells. Resuspend the cell pellet in the 4-arm PEG-Azide solution at the desired final cell density (e.g., 1 x 10^6 cells/mL).
-
-
Encapsulation:
-
In a sterile tube, gently mix the cell-azide polymer suspension.
-
Add an equal volume of the this compound solution to the cell suspension.
-
Mix gently by pipetting to avoid cell damage.
-
Dispense the mixture into a sterile culture plate or mold.
-
-
Culture:
-
Allow the hydrogel to polymerize at 37°C in a cell culture incubator for approximately 20-30 minutes.[11]
-
After gelation, add fresh cell culture medium to cover the hydrogel.
-
Incubate the cell-laden hydrogels under standard cell culture conditions.
-
Protocol 3: Characterization of Hydrogel Properties
A. Rheological Analysis: Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), and to measure the gelation time.[11]
-
Prepare the precursor solutions as described in Protocol 1.
-
Load the mixed precursor solution onto the plate of a rheometer.
-
Perform a time-sweep oscillatory rheology test at a constant frequency and strain.
-
The gelation point is typically defined as the time at which G' crosses over G''.
B. Swelling Ratio: The swelling ratio provides information about the water uptake capacity and crosslink density of the hydrogel.
-
Prepare a hydrogel and weigh it immediately after formation (W_initial).
-
Immerse the hydrogel in PBS or deionized water at 37°C.
-
At various time points, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue until the weight remains constant (equilibrium swelling).
-
Calculate the swelling ratio: Swelling Ratio = (W_swollen - W_initial) / W_initial.
C. Cell Viability Assay: A Live/Dead assay can be used to assess the viability of encapsulated cells.
-
Prepare a staining solution containing calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead cells) in PBS.
-
Wash the cell-laden hydrogels with PBS.
-
Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C.
-
Wash again with PBS and visualize using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
Applications in Drug Development
The use of this compound for hydrogel formation offers several advantages for drug development professionals:
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, allowing for their sustained release. The release kinetics can be tuned by modifying the crosslink density.[9]
-
3D Cell Culture Models: These hydrogels provide a more physiologically relevant environment for in vitro drug screening compared to traditional 2D cell culture.
-
Tissue Engineering: Biocompatible and biodegradable hydrogels can serve as scaffolds for tissue regeneration, promoting cell adhesion, proliferation, and differentiation.
-
Injectable Formulations: The rapid gelation under physiological conditions makes these hydrogels suitable for minimally invasive in situ applications.[9][12]
Conclusion
This compound is a valuable crosslinker for the formation of biocompatible hydrogels via copper-free click chemistry. While direct experimental data for this specific molecule in hydrogel applications is emerging, the well-established principles of SPAAC allow for the adaptation of protocols from similar DBCO-PEG derivatives. The resulting hydrogels have tunable properties and are well-suited for a range of applications in research and drug development, from fundamental 3D cell culture to advanced therapeutic delivery systems. Researchers should empirically determine the optimal concentrations and conditions for their specific application, using the protocols and data presented here as a starting point.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. DBCO | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytocompatible Poly(ethylene glycol)-co-polycarbonate Hydrogels Crosslinked by Copper-free, Strain-promoted “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapidly Polymerizing Injectable Click Hydrogel Therapy to Delay Bone Growth in a Murine Re-synostosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Biocompatible HA Hydrogels Embedded with a New Synthetic Peptide Promoting Cellular Migration for Advanced Wound Care Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational Applications of Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein-Protein Conjugation with DBCO-PEG10-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating protein-protein conjugations using the homobifunctional linker, DBCO-PEG10-DBCO. This technology leverages the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that enables the efficient and specific formation of covalent bonds under biocompatible conditions.[1][2] The this compound linker is particularly useful for inducing the homodimerization of proteins that have been functionalized with azide (B81097) groups.
Introduction to this compound Mediated Protein Dimerization
The this compound linker is a homobifunctional crosslinking reagent. It possesses two dibenzocyclooctyne (DBCO) groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. The DBCO groups react specifically and efficiently with azide moieties without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.[3] The PEG10 spacer enhances the solubility of the linker and the resulting protein conjugate, while also providing a defined spatial separation between the conjugated proteins.
This methodology is a powerful tool for a variety of applications, including:
-
Engineering protein homodimers: Studying the effects of dimerization on protein function, stability, and signaling.
-
Creating multimeric protein complexes: Building larger, well-defined protein assemblies.
-
Developing novel therapeutic modalities: Constructing bispecific antibodies or other protein-based drugs that rely on dimerization for their mechanism of action.
Principle of the Reaction
The creation of protein-protein dimers using this compound is a two-step process:
-
Protein Azide Functionalization: The target protein is first chemically modified to introduce an azide group. This is typically achieved by reacting primary amines (e.g., lysine (B10760008) residues) on the protein surface with an azide-containing N-hydroxysuccinimide (NHS) ester.
-
Dimerization with this compound: The azide-functionalized protein is then reacted with the homobifunctional this compound linker. The two DBCO groups on the linker react with the azide groups on two separate protein molecules, resulting in the formation of a stable, covalently linked protein dimer.
Experimental Workflow Overview
Quantitative Data Summary
The efficiency of protein dimerization can be influenced by several factors, including the degree of azide labeling, the molar ratio of linker to protein, and the protein concentration. The following tables provide representative data for the optimization of these parameters.
Table 1: Effect of Molar Ratio of this compound to Azide-Protein on Dimerization Efficiency
| Molar Ratio (this compound : Azide-Protein) | Monomer (%) | Dimer (%) | Higher-order Aggregates (%) |
| 0.1 : 1 | 85 | 14 | 1 |
| 0.5 : 1 | 45 | 50 | 5 |
| 1 : 1 | 20 | 70 | 10 |
| 2 : 1 | 15 | 65 | 20 |
| 5 : 1 | 10 | 55 | 35 |
Note: Data is hypothetical and serves as an example. Optimal ratios should be determined empirically.
Table 2: Characterization of Purified Protein Dimer
| Analytical Method | Result | Interpretation |
| SDS-PAGE (non-reducing) | Band at ~2x MW of monomer | Confirms covalent dimer formation |
| Size Exclusion Chromatography (SEC) | Elution volume corresponds to ~2x MW of monomer | Indicates a homogenous population of dimers |
| Mass Spectrometry (MALDI-TOF) | Peak at MW of (2 x Monomer) + MW of linker | Confirms the precise mass of the dimer conjugate |
Experimental Protocols
Protocol 1: Azide Functionalization of Target Protein
This protocol describes the modification of a target protein with azide groups using an Azide-PEG4-NHS ester.
Materials:
-
Target Protein (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Azide-PEG4-NHS Ester (e.g., from a commercial supplier)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or size-exclusion chromatography system
Procedure:
-
Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted azide reagent and quenching solution using a desalting spin column or size-exclusion chromatography. The purified azide-modified protein is now ready for the dimerization reaction.
Protocol 2: Protein Dimerization with this compound
This protocol details the crosslinking of the azide-modified protein using the homobifunctional this compound linker.
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound linker
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Reagent Preparation: Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Dimerization Reaction: Add the this compound stock solution to the azide-modified protein solution. The recommended starting molar ratio of linker to protein is 0.5:1. This ratio should be optimized to maximize dimer formation while minimizing the formation of higher-order oligomers.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Analysis of Reaction Products: Analyze a small aliquot of the reaction mixture by SDS-PAGE (non-reducing) to assess the extent of dimerization. The appearance of a band at approximately twice the molecular weight of the monomer indicates successful dimer formation.
Protocol 3: Purification and Characterization of the Protein Dimer
This protocol describes the purification of the protein dimer from the reaction mixture and its subsequent characterization.
Materials:
-
Dimerization reaction mixture (from Protocol 2)
-
Size-Exclusion Chromatography (SEC) system
-
SDS-PAGE apparatus and reagents
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification by SEC: Purify the protein dimer from unreacted monomer and any higher-order aggregates using a size-exclusion chromatography system. Select a column with an appropriate fractionation range for the expected size of the dimer.
-
Analysis by SDS-PAGE: Analyze the collected SEC fractions by non-reducing SDS-PAGE to confirm the presence and purity of the dimer.
-
Characterization by Mass Spectrometry: For precise mass confirmation, analyze the purified dimer by mass spectrometry. The expected mass will be the sum of two protein molecules plus the mass of the this compound linker.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in optimizing the stoichiometry for protein dimerization.
References
- 1. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 3. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
Application Notes and Protocols: Dbco-peg10-dbco for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dbco-peg10-dbco for the surface functionalization of nanoparticles. This bifunctional linker is a powerful tool for creating advanced nanoparticle systems for targeted drug delivery, in vivo imaging, and diagnostic applications through a robust and biocompatible "click chemistry" approach.
Introduction to this compound
This compound is a homo-bifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer.[1][][3] The DBCO moieties are strained alkynes that readily and specifically react with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][6][7][8] This copper-free click chemistry reaction is highly efficient and bioorthogonal, meaning it can proceed under physiological conditions without interfering with biological processes.[7][8]
The hydrophilic PEG spacer enhances the water solubility of the linker and the resulting nanoparticle conjugate, which can reduce non-specific protein adsorption and improve in vivo circulation times.[1][9] The presence of two DBCO groups allows for the crosslinking of azide-containing molecules or the creation of nanoparticle dimers or aggregates if desired.
Key Applications:
-
Targeted Drug Delivery: Functionalize drug-loaded nanoparticles with azide-modified targeting ligands such as antibodies, peptides, or aptamers for precise delivery to disease sites.[10]
-
Advanced In Vivo Imaging: Conjugate imaging agents like fluorescent dyes or MRI contrast agents to nanoparticles for enhanced diagnostics and disease tracking.[11]
-
Development of Novel Biomaterials: Create customized biomaterials with specific properties by crosslinking azide-functionalized polymers or other molecules.[1]
Quantitative Data on Nanoparticle Functionalization
The functionalization of nanoparticles with this compound and subsequent conjugation of azide-tagged molecules can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.[11]
Table 1: Physicochemical Characterization of Functionalized Liposomes [11]
| Liposome (B1194612) Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
Table 2: Characterization of Functionalized Polymeric Nanoparticles [11]
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| PEGylated PLGA Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 |
| Functionalized PLGA-PEG Nanoparticles | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |
Table 3: Drug Loading and Encapsulation Efficiency [11]
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Polymer-Drug Conjugate Micelles | Doxorubicin | 7.3 - 37.6 | >95 |
| Mesoporous Silica Nanoparticles | Cisplatin | ~48 | Not Reported |
| Folate-PEG-Betulinic Acid NPs | Paclitaxel | 12.4 ± 1.1 | 85.7 ± 4.3 |
Experimental Protocols
Herein, we provide detailed protocols for the functionalization of three common types of nanoparticles—gold nanoparticles, liposomes, and polymeric nanoparticles—using a DBCO-PEG linker, followed by conjugation to an azide-modified molecule. While these protocols are for a generic DBCO-PEG linker, they are directly applicable for this compound.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of pre-synthesized AuNPs that have a surface amenable to ligand exchange with a thiol-terminated this compound.
Materials:
-
DBCO-PEG10-SH (or other thiol-terminated DBCO-PEG linker)
-
Pre-synthesized gold nanoparticles (e.g., citrate-capped)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Azide-modified molecule (e.g., peptide, antibody, or small molecule)
-
Centrifugation tubes
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Ligand Exchange for DBCO Functionalization:
-
Resuspend the AuNPs in PBS.
-
Add a molar excess of the thiol-terminated this compound to the AuNP suspension. The exact ratio will need to be optimized but a 1000-fold molar excess is a good starting point.
-
Incubate the mixture for 4-12 hours at room temperature with gentle mixing to facilitate ligand exchange.
-
Purify the DBCO-functionalized AuNPs by centrifugation to remove excess, unreacted linker. The centrifugation speed and time will depend on the size of the AuNPs.
-
Resuspend the pellet in fresh PBS. Repeat the centrifugation and resuspension steps two more times.
-
Characterize the DBCO-functionalized AuNPs using a UV-Vis spectrophotometer (monitoring the surface plasmon resonance peak) and DLS (for size and zeta potential).[11]
-
-
Click Chemistry Conjugation:
-
To the purified DBCO-functionalized AuNPs, add the azide-modified molecule. The molar ratio of the azide-molecule to the AuNPs should be optimized, with a starting point of a 10 to 100-fold molar excess.[12]
-
Incubate the reaction for 4-24 hours at room temperature or overnight at 4°C.[11][12]
-
Purify the final ligand-conjugated AuNPs by centrifugation to remove the excess ligand.[11][12]
-
Resuspend the final conjugate in a suitable storage buffer (e.g., PBS with a stabilizing agent like BSA or PEG).[12]
-
Characterize the final product using UV-Vis, DLS, and other relevant techniques (e.g., FTIR, XPS) to confirm successful conjugation.[11]
-
Protocol 2: Functionalization of Liposomes
This protocol is suitable for liposomes that incorporate an amine-functionalized lipid (e.g., DSPE-PEG-NH2) for subsequent reaction with an NHS-ester activated this compound.
Materials:
-
Dbco-peg10-NHS ester
-
Liposomes containing an amine-functionalized lipid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or dialysis membrane
-
Azide-modified molecule
-
DLS instrument
Procedure:
-
DBCO Functionalization:
-
Add the Dbco-peg10-NHS ester to the liposome suspension in PBS. The molar ratio of the NHS ester to the amine-lipid should be optimized, starting with a 10-fold molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature.[11]
-
Remove unreacted Dbco-peg10-NHS ester by SEC or dialysis against PBS (pH 7.4).[11]
-
Characterize the DBCO-functionalized liposomes by DLS to assess any changes in size and PDI.[11]
-
-
Click Chemistry Conjugation:
Protocol 3: Functionalization of Carboxyl-Terminated Polymeric Nanoparticles
This protocol involves a two-step process for functionalizing carboxyl-terminated polymeric nanoparticles (e.g., PLGA) using EDC/NHS chemistry to couple an amine-terminated this compound.
Materials:
-
Dbco-peg10-amine
-
Carboxyl-terminated polymeric nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Azide-modified molecule
-
Centrifugation tubes
-
DLS instrument
Procedure:
-
Activation of Nanoparticle Carboxyl Groups:
-
Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the surface carboxyl groups.
-
Incubate for 30 minutes at room temperature with gentle mixing.[11]
-
-
Conjugation of Dbco-peg10-amine:
-
Dissolve Dbco-peg10-amine in a small amount of DMSO and then add it to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.[11]
-
Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.[11]
-
Characterize the DBCO-nanoparticles using DLS.[11]
-
-
Click Chemistry Reaction:
Visualizations
The following diagrams illustrate the key processes involved in nanoparticle functionalization using this compound.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Logical relationship of components in functionalization.
References
- 1. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 3. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. hiyka.com [hiyka.com]
- 10. hiyka.com [hiyka.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
Optimizing Molar Ratios for DBCO-PEG10-DBCO Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for optimizing the molar ratios in reactions involving DBCO-PEG10-DBCO, a bifunctional linker widely used in bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs). The protocols and data presented herein are designed to facilitate efficient and reproducible conjugation through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
Introduction to this compound and SPAAC Chemistry
Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules to form a stable triazole linkage.[1][2][3] This bioorthogonal reaction, known as SPAAC, is ideal for biological applications as it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][3][4]
The this compound linker is a homo-bifunctional crosslinker. The polyethylene (B3416737) glycol (PEG) spacer, in this case with 10 repeating units, enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation time in vivo.[1][4][5][6] The two terminal DBCO groups allow for the simultaneous or sequential conjugation of two different azide-containing molecules.
Molar Ratio Optimization: Key to Successful Conjugation
The molar ratio of the reactants is a critical parameter in any bioconjugation reaction. Optimizing this ratio is essential for controlling the degree of labeling, maximizing the yield of the desired conjugate, and minimizing unwanted side products.
General Recommendations
For SPAAC reactions, it is common to use a molar excess of one reactant to drive the reaction to completion, especially when one of the components is more precious or its concentration is difficult to determine accurately.[7]
Table 1: Recommended Starting Molar Ratios for SPAAC Reactions
| Reactant 1 (Limiting) | Reactant 2 (Excess) | Recommended Molar Excess of Reactant 2 | Target Application |
| Azide-Functionalized Molecule | DBCO-Functionalized Molecule | 1.5 to 10-fold[7][8][9] | General Bioconjugation |
| DBCO-Functionalized Molecule | Azide-Functionalized Molecule | 1.5 to 5-fold[3] | When DBCO-molecule is limiting |
| DBCO-Antibody | Azide-Oligonucleotide/Dye | 2 to 4-fold[1][10] | Antibody-Oligo/Dye Conjugation |
| Azide-Antibody | DBCO-Activated Payload | - | ADC Synthesis[11] |
Note: The optimal molar ratio should be determined empirically for each specific application.[8]
Factors Influencing the Optimal Molar Ratio
-
Concentration of Reactants: Reactions are more efficient at higher concentrations.[2][12]
-
Reactivity of the Specific DBCO and Azide (B81097): The structure and steric hindrance of the molecules being conjugated can affect the reaction rate.[3]
-
Stability of the Biomolecules: For sensitive biomolecules, it may be necessary to use lower temperatures and longer incubation times, which might require a higher molar excess to achieve a good yield.[7]
-
Downstream Purification: A large excess of one reactant might complicate the purification of the final conjugate.
Experimental Protocols
The following are generalized protocols for a two-step conjugation process involving the functionalization of a biomolecule (e.g., an antibody) with an azide group, followed by the reaction with a this compound linker and a second azide-containing molecule.
Protocol 1: Antibody Modification with an Azide-Linker
This protocol describes the introduction of azide groups onto an antibody using an NHS-ester functionalized azide-PEG linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Preparation: Prepare the antibody at a concentration of 1-10 mg/mL.[13]
-
Reaction Setup: Add a 10 to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.[3][4][13] The final concentration of the organic solvent should be kept below 20%.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice.[3][12]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[3]
-
Purification: Remove the excess, unreacted azide-linker using a desalting column equilibrated with an azide-free buffer like PBS.[14]
Protocol 2: Conjugation of Azide-Antibody with this compound and an Azide-Payload
This protocol details the copper-free click chemistry reaction between the azide-functionalized antibody, the this compound linker, and an azide-functionalized payload.
Materials:
-
Azide-functionalized antibody
-
This compound (dissolved in DMSO or DMF)
-
Azide-functionalized payload (e.g., a cytotoxic drug or a fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a controlled reaction, first react the Azide-functionalized antibody with a sub-stoichiometric amount of this compound to form an intermediate with a free DBCO group.
-
Incubation 1: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[3] The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance peak at approximately 310 nm.[1][7]
-
Payload Addition: Add a 1.5 to 5-fold molar excess of the azide-functionalized payload to the reaction mixture.
-
Incubation 2: Continue the incubation for another 2-12 hours at room temperature or overnight at 4°C.[3]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove unreacted components.[4][14]
Table 2: Summary of Typical Reaction Conditions for SPAAC
| Parameter | Recommended Condition | Notes |
| Temperature | 4°C to 37°C[2][7] | Higher temperatures increase the reaction rate but may affect the stability of biomolecules.[7] |
| Reaction Time | 2 to 48 hours[7] | Longer incubation times can improve yield, especially at lower temperatures.[7] |
| pH | 6.0 to 9.0[8] | Near-neutral pH (7.4) is common for bioconjugations. |
| Solvent | Aqueous buffers (e.g., PBS)[1] | Water-miscible organic solvents like DMSO or DMF can be used to dissolve reagents, but the final concentration should be low (<20%) to prevent protein precipitation.[1][7] |
Visualization of Workflows
Experimental Workflow for ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Logical Relationship in Molar Ratio Optimization
Caption: Factors influencing and outcomes of molar ratio optimization.
Troubleshooting
Table 3: Common Issues and Solutions in DBCO-Azide Reactions
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Suboptimal molar ratio | Empirically test a range of molar excesses (e.g., 1.5x, 3x, 5x, 10x).[8][9] |
| Low reactant concentration | Increase the concentration of the reactants if possible. | |
| Short incubation time or low temperature | Increase incubation time or perform the reaction at a higher temperature (e.g., 37°C).[2][7] | |
| Protein Precipitation | High concentration of organic solvent | Ensure the final concentration of DMSO or DMF is below 20%.[1] |
| Hydrophobic nature of the DBCO reagent | Use a DBCO-linker with a longer PEG chain to improve solubility. | |
| No Conjugation | Inactive reagents | Ensure the DBCO and azide functionalities have not degraded. Store reagents as recommended. |
| Presence of azide in buffers | Do not use buffers containing sodium azide, as it will react with the DBCO group.[1][2][8] |
By carefully considering the molar ratios and other reaction parameters outlined in these notes, researchers can achieve efficient and reproducible conjugations using this compound for a wide range of applications in drug development and life sciences.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]
- 6. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note and Protocol: Purification of DBCO-PEG10-DBCO Conjugates by Size Exclusion Chromatography (SEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are pivotal in the field of bioconjugation, enabling copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and forms a stable triazole linkage, making it ideal for attaching molecules to biological targets without the need for a cytotoxic copper catalyst[1][2][]. The DBCO-PEG10-DBCO is a bifunctional, PEGylated linker designed to crosslink two azide-containing molecules[4][]. The polyethylene (B3416737) glycol (PEG) spacer not only enhances the solubility and stability of the conjugate but also provides a defined distance between the conjugated molecules[][6].
Following the synthesis of this compound, a heterogeneous mixture containing the desired product, unreacted starting materials, and side products is often obtained. The presence of these impurities can interfere with downstream applications, such as antibody-drug conjugate (ADC) development or the formation of PROTACs[7]. Therefore, a robust purification method is essential to isolate the pure this compound conjugate. Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume, making it an ideal method for purifying the target conjugate from smaller impurities[2][][][9][10]. This application note provides a detailed protocol for the purification of this compound using SEC.
Experimental Workflow
The overall workflow for the purification of this compound by SEC is depicted below. The process begins with the crude reaction mixture, which is then prepared for injection onto the SEC column. The separation is performed using an isocratic mobile phase, and the eluted fractions are monitored by UV absorbance. Fractions corresponding to the pure product are collected, pooled, and the solvent is removed to yield the purified this compound.
Materials and Methods
Materials and Equipment
The following table summarizes the key materials and equipment required for the SEC purification of this compound.
| Category | Item | Specifications |
| Compound | This compound | Molecular Weight: 1075.3 Da[11] |
| Instrumentation | HPLC or FPLC System | Equipped with a pump, autosampler/manual injector, column oven, and UV-Vis detector. |
| Column | Size Exclusion Chromatography Column | Recommended: Column with a fractionation range suitable for small molecules (e.g., 100 - 7,000 Da). Example: TSKgel G2000SWxl or similar. The pore size should be appropriate for the separation of molecules in the ~1 kDa range from smaller impurities[12]. |
| Mobile Phase | Phosphate-Buffered Saline (PBS) or other suitable aqueous buffer | Isocratic grade, filtered and degassed. The mobile phase should be chosen to minimize non-specific interactions between the analyte and the stationary phase[]. |
| Sample Preparation | Syringe Filters | 0.22 µm pore size, compatible with the mobile phase. |
| Detection | UV-Vis Detector | Wavelengths: 254 nm (for general aromatics) and 309 nm (characteristic absorbance of the DBCO group). |
| Data Acquisition | Chromatography Data System (CDS) | For instrument control, data acquisition, and analysis. |
Experimental Protocol
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase (e.g., PBS, pH 7.4) at a constant flow rate until a stable baseline is achieved. A typical flow rate for analytical scale columns is 0.5 - 1.0 mL/min.
-
Ensure the system pressure is stable and within the column's operating limits.
-
-
Sample Preparation:
-
Dissolve the crude this compound reaction mixture in the mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.
-
-
SEC Run and Fraction Collection:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should be optimized to avoid column overloading, typically between 1-5% of the total column volume for high-resolution fractionation[2].
-
Perform an isocratic elution with the mobile phase for a sufficient duration to allow for the elution of all components.
-
Monitor the elution profile using a UV detector at 254 nm and 309 nm. The this compound conjugate is expected to elute as a major peak with strong absorbance at both wavelengths.
-
Collect fractions of a defined volume (e.g., 0.5 mL) throughout the run.
-
-
Analysis of Fractions and Product Pooling:
-
Analyze the collected fractions by a suitable method (e.g., re-injection onto the SEC column, LC-MS) to determine the purity of each fraction.
-
Pool the fractions containing the pure this compound conjugate.
-
-
Post-Purification:
-
Remove the solvent from the pooled fractions, for example, by lyophilization (freeze-drying) or rotary evaporation, to obtain the purified this compound as a solid.
-
Characterize the final product for purity and identity using analytical techniques such as HPLC, mass spectrometry, and NMR.
-
Expected Results and Troubleshooting
The purification of this compound by SEC is designed to separate the target molecule from potential impurities based on size. The following diagram illustrates the expected elution profile and the separation principle.
Troubleshooting:
-
Poor Resolution: If the peaks are not well-separated, consider decreasing the flow rate, reducing the sample injection volume, or using a longer column.
-
Peak Tailing: This may indicate secondary interactions between the analyte and the column matrix. Adding salts (e.g., 150 mM NaCl) or organic modifiers (e.g., a small percentage of acetonitrile (B52724) or isopropanol) to the mobile phase can help mitigate these interactions[].
-
Low Recovery: If the product recovery is low, it might be due to adsorption to the column. Modifying the mobile phase as described for peak tailing can improve recovery. Also, ensure the sample is fully solubilized before injection.
Conclusion
Size Exclusion Chromatography is a reliable and effective method for the purification of this compound conjugates. The protocol outlined in this application note provides a comprehensive guide for researchers to obtain a highly pure product, which is crucial for the success of subsequent bioconjugation experiments. The use of appropriate SEC columns and optimized mobile phases is key to achieving high-resolution separation and good recovery of the target molecule.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. bio-rad.com [bio-rad.com]
- 4. creativepegworks.com [creativepegworks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. goldbio.com [goldbio.com]
- 10. glycomindsynth.com [glycomindsynth.com]
- 11. benchchem.com [benchchem.com]
- 12. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Application Note: Utilizing Dbco-peg10-dbco for Advanced Live Cell Imaging and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful tool for elucidating dynamic cellular processes in their native environment. The advent of bioorthogonal chemistry, particularly copper-free click chemistry, has revolutionized our ability to label and visualize biomolecules with high specificity and minimal perturbation to cellular functions.[1][2] Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of this field, enabling the covalent ligation of an azide-functionalized molecule with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a toxic copper catalyst.[1][3][4][5] This biocompatibility makes it ideal for applications in living systems.[6][7]
Dbco-peg10-dbco is a bifunctional, hydrophilic linker molecule featuring two DBCO groups separated by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for the crosslinking of two different azide-containing molecules, opening up possibilities for studying molecular interactions, cellular organization, and targeted cell manipulation in real-time. The PEG spacer enhances water solubility and minimizes steric hindrance, ensuring efficient reaction kinetics in aqueous biological environments.[8]
Principle of Action
The core of this technology lies in the highly efficient and specific reaction between the strained alkyne of the DBCO groups and azide (B81097) moieties.[] This reaction proceeds rapidly at physiological temperatures and pH, forming a stable triazole linkage.[5][10] The process can be conceptualized in two main stages:
-
Metabolic or Antibody-Based Azide Installation: Target biomolecules or cells are first functionalized with azide groups. This can be achieved through metabolic labeling, where cells are incubated with an azide-modified precursor (e.g., an azide-sugar) that is incorporated into biomolecules through natural biosynthetic pathways.[11] Alternatively, azide groups can be introduced via antibodies or other targeting ligands conjugated to azides.
-
Crosslinking with this compound: The bifunctional this compound linker is then introduced. Each of its two DBCO groups can react with an azide group on the target molecules, effectively creating a covalent bridge between them.
Key Features & Advantages
-
Biocompatibility: The absence of a copper catalyst ensures minimal toxicity, making it suitable for long-term live cell imaging experiments.[1][5]
-
High Specificity and Bioorthogonality: DBCO and azide groups are abiotic and do not react with native functional groups in cells, leading to highly specific labeling with minimal background.[][12]
-
Rapid Kinetics: The strain-promoted reaction proceeds quickly under physiological conditions, allowing for the capture of dynamic cellular events.[1][3]
-
Bifunctionality: Enables the crosslinking of two azide-modified targets, facilitating the study of molecular proximity and interactions.[8]
-
Hydrophilicity: The PEG10 spacer improves solubility in aqueous buffers and reduces non-specific binding.
Applications in Live Cell Imaging
The unique properties of this compound make it a versatile tool for a range of advanced live cell imaging applications:
-
Studying Cell-Cell Interactions: By labeling two different cell populations with distinct azide-modified surface markers, this compound can be used to induce and visualize specific cell-cell contacts.
-
Investigating Protein Dimerization and Oligomerization: If two interacting proteins can be individually labeled with azide groups, this compound can be used to stabilize and visualize their association in living cells.
-
Probing the Architecture of the Glycocalyx: This linker can be used to crosslink different azide-labeled glycans on the cell surface, providing insights into their spatial organization.
-
Targeted Drug Delivery: this compound can be used to link an azide-modified targeting moiety (e.g., an antibody) to an azide-modified therapeutic agent or imaging probe, facilitating targeted delivery and visualization.
Quantitative Data
The efficiency of the DBCO-azide reaction is a critical factor for successful live cell imaging. The following table summarizes key quantitative parameters for DBCO-based reagents. Note that specific values for this compound may vary slightly, but these provide a reliable estimate for experimental design.
| Parameter | Typical Value | Significance |
| Second-Order Reaction Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | Determines the speed of the labeling reaction at given concentrations. |
| Optimal pH for DBCO-Azide Reaction | 6.5 - 8.5 | The reaction is efficient across a broad physiological pH range. |
| Recommended DBCO Reagent Concentration | 5 - 50 µM | Balances labeling efficiency with minimizing potential off-target effects and background.[13] |
| Typical Incubation Time for Live Cells | 30 - 120 minutes | Sufficient time for the reaction to proceed to a detectable level for imaging.[13] |
Experimental Protocols
Here we provide detailed protocols for a representative application: Crosslinking of Two Azide-Labeled Cell Populations for Co-culture Analysis.
Protocol 1: Metabolic Azide Labeling of Two Cell Populations
This protocol describes the incorporation of azide groups into the cell surface glycans of two different cell lines via metabolic labeling.
Materials:
-
Cell Population A (e.g., expressing a green fluorescent protein)
-
Cell Population B (e.g., expressing a red fluorescent protein)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed Cell Population A and Cell Population B in separate culture vessels at a density that will result in 50-70% confluency on the day of the experiment.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium of each cell population to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
-
Cell Harvesting:
-
Gently wash the cells twice with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspensions and resuspend the cell pellets in fresh, pre-warmed culture medium.
-
Protocol 2: Crosslinking of Azide-Labeled Cells with this compound
This protocol details the procedure for crosslinking the two azide-labeled cell populations.
Materials:
-
Azide-labeled Cell Population A (from Protocol 1)
-
Azide-labeled Cell Population B (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Cell Co-incubation:
-
Mix equal numbers of azide-labeled Cell Population A and Cell Population B in a microcentrifuge tube.
-
Centrifuge the cell mixture and resuspend in live cell imaging buffer.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the cell mixture to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C with gentle agitation to facilitate cell-cell contact and the crosslinking reaction.
-
-
Washing:
-
Centrifuge the cell suspension to pellet the cells.
-
Carefully remove the supernatant and wash the cell pellet twice with pre-warmed live cell imaging buffer to remove unreacted this compound.
-
-
Preparation for Imaging:
-
Resuspend the final cell pellet in fresh live cell imaging buffer.
-
Seed the crosslinked cell suspension onto a glass-bottom dish suitable for live cell imaging.
-
Allow the cells to settle for 15-30 minutes before imaging.
-
Protocol 3: Live Cell Imaging and Analysis
This protocol outlines the imaging of the crosslinked cell populations.
Materials:
-
Crosslinked cells in a glass-bottom dish (from Protocol 2)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
-
Appropriate filter sets for the fluorescent proteins expressed by the cell lines.
Procedure:
-
Microscope Setup: Place the glass-bottom dish on the microscope stage within the live-cell imaging chamber.
-
Image Acquisition:
-
Using the appropriate filter sets, acquire images of the co-cultures.
-
Identify and count the number of instances where cells from Population A (green) are in direct contact with cells from Population B (red), indicating successful crosslinking.
-
Acquire images from multiple fields of view for quantitative analysis.
-
-
Data Analysis:
-
Quantify the efficiency of crosslinking by calculating the percentage of cells in aggregates containing both green and red cells.
-
Time-lapse imaging can be performed to observe the dynamics of the crosslinked cell clusters over time.
-
Visual Representations
Experimental Workflow
Caption: Workflow for crosslinking two cell populations using this compound.
Mechanism of Action
Caption: Mechanism of this compound mediated cell crosslinking.
References
- 1. Research News: Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique [www2.lbl.gov]
- 2. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 6. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide (Az)/Dibenzylcyclooctyne (DBCO)-based Click Imaging Service - CD BioGlyco [glycoclick.bioglyco.com]
- 8. creativepegworks.com [creativepegworks.com]
- 10. interchim.fr [interchim.fr]
- 11. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols for the Use of DBCO-PEG10-DBCO in the Synthesis of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of the homobifunctional linker, DBCO-PEG10-DBCO, in the creation of complex antibody-drug conjugates. While traditional ADCs typically employ heterobifunctional linkers, the use of a linker with two dibenzocyclooctyne (DBCO) groups opens possibilities for novel ADC architectures, such as antibody-drug-antibody complexes or the conjugation of multiple drug molecules through a central scaffold.
The protocols outlined below are based on the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal conjugation method offers high efficiency and specificity under mild, physiological conditions, making it ideal for working with sensitive biomolecules like antibodies.[1][2] The inclusion of a 10-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]
Proposed Application: Synthesis of an Antibody-Linker-Antibody Conjugate for Pre-targeted Drug Delivery
In this proposed application, this compound is used to crosslink two azide-modified antibody fragments. This creates a bispecific construct that can then be used in a pre-targeting strategy, where the antibody construct is administered first to bind to the target cells, followed by the administration of a smaller, azide-modified drug molecule that will "click" to the remaining DBCO group on the linker. For the purpose of these notes, we will focus on the creation of the antibody-linker-antibody conjugate.
Experimental Protocols
Protocol 1: Site-Specific Introduction of Azide (B81097) Groups onto the Antibody
This protocol describes the enzymatic modification of an antibody to introduce azide functionalities. Microbial transglutaminase (MTGase) is used to attach an azide-containing amine to the glutamine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Azide-PEG-amine linker
-
Microbial transglutaminase (MTGase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purification system (e.g., Protein A chromatography or size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 50-fold molar excess of the azide-PEG-amine linker to the antibody solution.
-
Initiate the reaction by adding MTGase to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Purify the azide-modified antibody using Protein A chromatography or size-exclusion chromatography to remove excess reagents.
-
Characterize the azide-functionalized antibody to determine the degree of labeling.
Protocol 2: Conjugation of Azide-Modified Antibody with this compound
This protocol details the two-step SPAAC reaction to first conjugate one azide-modified antibody to the this compound linker, followed by the second antibody.
Step 1: Formation of the Antibody-Linker Intermediate
-
Dissolve this compound in an organic solvent such as DMSO to a stock concentration of 10 mM.
-
In a reaction vessel, add the azide-modified antibody in PBS, pH 7.4.
-
To favor the formation of a 1:1 antibody-linker conjugate and minimize dimerization in this first step, add the this compound linker to the antibody solution in a controlled molar ratio. A 5 to 10-fold molar excess of the linker is recommended.
-
Incubate the reaction at 4°C overnight or at room temperature for 4-12 hours.[5]
-
Purify the antibody-linker intermediate using size-exclusion chromatography to remove the excess this compound linker.
Step 2: Formation of the Final Antibody-Linker-Antibody Conjugate
-
To the purified antibody-linker intermediate, add a second azide-modified antibody. A 1.5 to 2-fold molar excess of the second antibody relative to the intermediate is recommended to drive the reaction to completion.
-
Incubate the reaction at 4°C overnight or at room temperature for 4-12 hours.[5]
-
The final antibody-linker-antibody conjugate is now ready for purification.
Protocol 3: Purification and Characterization of the Final Conjugate
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate the desired conjugate from unreacted antibodies and other impurities.[6]
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm the formation of the higher molecular weight species.
-
Mass Spectrometry: Use mass spectrometry to confirm the identity and homogeneity of the final conjugate.
-
HPLC: Use SEC-HPLC to determine the purity and aggregation levels of the conjugate. HIC-HPLC can be used to assess the hydrophobicity profile.[6]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis of an antibody-linker-antibody conjugate using this compound.
| Parameter | Value | Notes |
| Protocol 1: Antibody Modification | ||
| Antibody Concentration | 5-10 mg/mL | |
| Molar Excess of Azide-PEG-Amine | 50-fold | Ensures efficient labeling. |
| MTGase Concentration | 0.1-0.5 mg/mL | |
| Reaction Temperature | 37°C | |
| Reaction Time | 2-4 hours | |
| Protocol 2: Conjugation | ||
| Step 1 | ||
| Molar Excess of this compound | 5 to 10-fold | To favor mono-conjugation. |
| Reaction Temperature | 4°C or Room Temp. | |
| Reaction Time | 4-12 hours (RT) or overnight (4°C) | [5] |
| Step 2 | ||
| Molar Excess of Second Antibody | 1.5 to 2-fold | To drive the second conjugation. |
| Reaction Temperature | 4°C or Room Temp. | |
| Reaction Time | 4-12 hours (RT) or overnight (4°C) | [5] |
| General Parameters | ||
| Reaction Buffer | PBS, pH ~7.4 | Optimal for click chemistry.[6] |
| Organic Solvent Content | < 10% (v/v) | To maintain antibody integrity.[6] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of an antibody-linker-antibody conjugate.
Mechanism of Conjugation
Caption: Stepwise conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC).
References
Application Notes and Protocols: Hyaluronic Acid Hydrogel Formation via Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation of hyaluronic acid (HA) hydrogels using a DBCO-PEG10-DBCO crosslinker. This system utilizes a highly efficient and biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click" reaction, offering a versatile platform for various biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.
Introduction
Hyaluronic acid is a naturally occurring polysaccharide with excellent biocompatibility and biodegradability, making it an ideal candidate for hydrogel-based biomaterials.[1][2][3] The formation of HA hydrogels through copper-free click chemistry involves the reaction between an azide-modified HA and a dibenzocyclooctyne (DBCO)-functionalized crosslinker, such as this compound.[4][5][6] This bioorthogonal reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, ensuring high cell viability when encapsulating cells.[6][7][8] The resulting hydrogels exhibit tunable mechanical properties and degradation kinetics, allowing for the creation of tailored microenvironments for specific applications.[5][9][10][11]
Principle of Hydrogel Formation
The hydrogel is formed via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. In this "click" reaction, the strained alkyne group of the this compound crosslinker reacts with the azide (B81097) group on the modified hyaluronic acid backbone. This reaction is highly specific and forms a stable triazole linkage, resulting in a crosslinked three-dimensional hydrogel network.[6][8][12]
Figure 1: Chemical reaction for hydrogel formation.
Materials and Equipment
-
Azide-modified Hyaluronic Acid (HA-N3)
-
This compound
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Sterile, nuclease-free water
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
37°C incubator
-
Rheometer (for mechanical characterization)
-
Scanning Electron Microscope (SEM) (for morphological characterization)
Experimental Protocols
Preparation of Precursor Solutions
-
HA-N3 Solution: Dissolve lyophilized HA-N3 in sterile DPBS to the desired final concentration (e.g., 1-5% w/v).[13] Gently vortex or mix by inversion until fully dissolved. Allow the solution to sit at room temperature for at least 30 minutes to ensure complete hydration.
-
This compound Solution: Dissolve this compound in sterile DPBS to the desired final concentration. The molar ratio of DBCO to azide groups can be varied to control the crosslinking density and, consequently, the hydrogel's mechanical properties.[14]
Hydrogel Formation
-
Bring both precursor solutions to room temperature.
-
In a sterile microcentrifuge tube or on a sterile surface, mix the HA-N3 solution and the this compound solution at the desired ratio. For example, a 1:1 volume ratio can be used if the precursor solutions are prepared at appropriate concentrations to achieve the target final polymer concentration and crosslinker ratio.
-
Gently pipette the mixture up and down to ensure homogeneity. Avoid introducing air bubbles.
-
The gelation process will begin immediately upon mixing.[10][11] The gelation time can range from a few seconds to several minutes depending on the concentration of reactants and the temperature.[5][11]
-
Incubate the hydrogel at 37°C for 30-60 minutes to ensure the completion of the crosslinking reaction.[13]
Figure 2: Experimental workflow for hydrogel formation.
Characterization of Hydrogels
Rheological Properties
The mechanical properties of the hydrogels can be assessed using a rheometer. Key parameters to measure include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[15][16][17]
| Property | Typical Value Range | Significance |
| Storage Modulus (G') | 0.5 - 45 kPa | Indicates the stiffness of the hydrogel.[5] |
| Gelation Time | 10 - 60 seconds | Time required for the liquid-to-gel transition.[11] |
| Complex Viscosity | 42 - 190 Pa.s | A measure of the gel's resistance to flow.[15] |
Swelling Behavior
The swelling ratio indicates the hydrogel's capacity to absorb and retain water. It is determined by weighing the hydrogel before and after immersion in a buffer solution (e.g., PBS) until equilibrium is reached.[18]
| Property | Typical Value Range |
| Equilibrium Swelling Ratio | 45 - 76 (mass-based) |
Degradation
The degradation of the hydrogel can be monitored by incubating it in a relevant buffer (e.g., PBS at pH 7.4) and measuring the change in mass over time.[10][11]
| Property | Typical Value Range |
| Degradation Time | 1 - 35 days |
Applications
Drug Delivery
The porous network of the HA hydrogel can be used to encapsulate and control the release of therapeutic agents.[1][19][20][21] The release profile can be tuned by altering the crosslinking density of the hydrogel.[22]
Figure 3: Logical flow of controlled drug release.
3D Cell Culture and Tissue Engineering
The biocompatible nature of the hydrogel formation process allows for the encapsulation of cells within the 3D matrix.[6][23] The tunable mechanical properties of the hydrogel can mimic the native extracellular matrix, providing a suitable environment for cell growth, proliferation, and differentiation.[5][24]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Gelation | Incorrect stoichiometry of reactants. | Ensure accurate concentrations and mixing ratios of HA-N3 and this compound. |
| Low concentration of precursors. | Increase the concentration of one or both precursor solutions. | |
| Rapid Gelation | High concentration of precursors. | Decrease the concentration of the precursor solutions. |
| Cell Viability Issues | Impurities in precursor materials. | Use high-purity, sterile-filtered reagents. |
| Harsh mixing conditions. | Gently mix the cell-laden precursor solution to avoid shear stress. |
Conclusion
The formation of hyaluronic acid hydrogels using this compound via copper-free click chemistry offers a robust and versatile platform for a wide range of biomedical applications. The protocols and data presented here provide a foundation for researchers to develop and characterize these hydrogels for their specific needs in drug delivery, tissue engineering, and fundamental biological studies.
References
- 1. Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click and bioorthogonal hyaluronic acid hydrogels as an ultra-tunable platform for the investigation of cell-material interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition | Department of Chemistry [chem.uga.edu]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. Hyaluronic acid-based hydrogels crosslinked by copper-catalyzed azide-alkyne cycloaddition with tailorable mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click and bioorthogonal hyaluronic acid hydrogels as an ultra-tunable platform for the investigation of cell-material interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of Biocompatible HA Hydrogels Embedded with a New Synthetic Peptide Promoting Cellular Migration for Advanced Wound Care Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyaluronic acid hydrogel for controlled release of heterobifunctional photocleavable linker-modified epidermal growth factor in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Hyaluronic Acid Hydrogels with Controlled Degradation Properties for Oriented Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The characterization of hyaluronic acid and polyethylene glycol hydrogels for neural tissue engineering | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: DBCO-PEG10-DBCO Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in DBCO-PEG10-DBCO conjugation reactions.
Troubleshooting Guide
Low conjugation yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This guide addresses specific problems in a question-and-answer format.
Question: What are the most common causes for low or no yield in my DBCO-azide conjugation reaction?
Answer: Low yield in a strain-promoted alkyne-azide cycloaddition (SPAAC) using a homobifunctional this compound linker can stem from several factors. The primary areas to investigate are:
-
Suboptimal Reaction Conditions: The molar ratio of reactants, temperature, and incubation time are critical for reaction efficiency.[1][2]
-
Reagent Quality and Stability: The integrity of the DBCO and azide (B81097) moieties is paramount. Improper storage or handling can lead to degradation and loss of reactivity.[3][4][5]
-
Buffer Composition and pH: Certain buffer components can interfere with the reaction or degrade the reactants.[3][6][7][8]
-
Solubility Issues: The hydrophobicity of the DBCO group can lead to aggregation and poor solubility in aqueous solutions, hindering the reaction.[9][10]
-
Inefficient Labeling: If you are labeling a biomolecule with the DBCO linker or an azide, the initial labeling step may be inefficient.[7]
Question: My final conjugate yield is low. How can I optimize the reaction conditions?
Answer: To improve your yield, consider the following optimizations:
-
Molar Ratio: A molar excess of one reactant is generally recommended. For the first conjugation step with the homobifunctional this compound linker, use a molar excess of the linker over the azide-containing molecule. After purification, use the second azide-containing molecule in excess for the second coupling.[1][11] A common starting point is 1.5 to 3 molar equivalents of the DBCO-reagent for every 1 mole of the azide-containing molecule.[1] For precious azide-activated molecules, this ratio can be inverted.[1]
-
Temperature: DBCO-azide reactions are effective between 4°C and 37°C.[1] Higher temperatures, such as 37°C, will increase the reaction rate.[1][2] For sensitive biomolecules, performing the reaction overnight at 4°C is a viable option.[1][12]
-
Reaction Time: Typical reaction times range from 4 to 12 hours at room temperature.[1] However, extending the incubation period to 24 or even 48 hours can improve yields, especially at lower temperatures or concentrations.[1]
Question: I suspect my this compound linker has degraded. What are the proper storage and handling procedures?
Answer: DBCO reagents are sensitive to moisture, light, and prolonged storage in aqueous solutions.[3][6]
-
Long-Term Storage: Store the solid this compound linker at -20°C, protected from light and moisture.[3][13]
-
Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF.[3][5] These can be stored at -20°C for a few months, but it is best to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.[3]
-
Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[3] A DBCO-modified antibody can lose 3-5% of its reactivity over four weeks when stored at 4°C.[3]
Frequently Asked Questions (FAQs)
Q1: What buffers should I use for the conjugation reaction?
A1: Use non-amine-containing buffers with a pH between 7 and 9, such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer.[6] Crucially, avoid any buffers containing sodium azide (NaN₃) , as the azide ions will react with and consume your DBCO reagent.[4][5][8]
Q2: How does the PEG10 linker affect my reaction?
A2: The polyethylene (B3416737) glycol (PEG) linker serves multiple purposes. It enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety, which helps to prevent aggregation.[9][10] It also provides a flexible spacer, which can minimize steric hindrance between the molecules you are conjugating.[3][9]
Q3: Can the DBCO group react with anything other than azides?
A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific and bioorthogonal.[8][] Under typical physiological conditions, the DBCO group is exceptionally selective for azides and does not react with other functional groups like amines or hydroxyls.[7][15] However, a slow side reaction with thiols (cysteine residues) has been observed.[16]
Q4: How can I monitor the progress of my conjugation reaction?
A4: The DBCO group has a characteristic UV absorbance maximum around 309-310 nm.[1][4] You can monitor the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[1][8]
Q5: I am observing precipitation during my reaction. What can I do?
A5: Precipitation can be caused by the poor solubility of one of the reactants or aggregation of a biomolecule after modification with the hydrophobic DBCO linker.[7] If you are dissolving your this compound in an organic solvent like DMSO, ensure the final concentration in the aqueous reaction buffer is low (typically below 20%) to avoid precipitating proteins.[1][6] The PEG10 linker is designed to improve solubility, but if aggregation persists, using a longer, more hydrophilic PEG linker might be an option.[7][9]
Data Summary Tables
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted)[1] | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C[1] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4 to 48 hours[1] | Longer incubation can improve yield, especially at lower temperatures. |
| pH | 7.0 to 9.0[3][6] | Slightly alkaline conditions (pH 8.0-8.5) can enhance the reaction rate.[17] |
| Solvent | Aqueous buffers (e.g., PBS)[1] | Organic co-solvents (DMSO, DMF) can be used, but keep the final concentration <20% for protein stability.[1][6] |
Table 2: DBCO Reagent Stability
| Condition | Approximate Stability | Recommendations |
| Solid at -20°C | >1 year[5] | Store protected from light and moisture.[3] |
| Stock in anhydrous DMSO at -20°C | 2-3 months[5] | Aliquot to avoid freeze-thaw cycles.[3] |
| Aqueous Buffer (PBS, pH 7.4) at 4°C | >95% stable for 48 hours[3] | A DBCO-antibody may lose 3-5% reactivity in 4 weeks.[3] Prepare fresh for best results. |
| Aqueous Buffer (PBS, pH 7.4) at 25°C | 90-95% stable for 24 hours[3] | Suitable for typical reaction times. |
Experimental Protocols
Protocol 1: General Two-Step Conjugation using this compound
This protocol outlines the crosslinking of two different azide-containing molecules (Molecule A-Azide and Molecule B-Azide).
Step 1: First Conjugation (this compound + Molecule A-Azide)
-
Reagent Preparation:
-
Allow the solid this compound and Molecule A-Azide to equilibrate to room temperature before opening the vials.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dissolve Molecule A-Azide in an appropriate reaction buffer (e.g., azide-free PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Molecule A-Azide with a 1.5 to 3-fold molar excess of the this compound stock solution.
-
Ensure the final concentration of DMSO is below 20% to maintain protein stability if applicable.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted this compound using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC. This step is critical to prevent the formation of unwanted homodimers of Molecule B in the next step.
-
Step 2: Second Conjugation (Purified Intermediate + Molecule B-Azide)
-
Reaction Setup:
-
To the purified DBCO-PEG10-(Molecule A) conjugate, add a 1.5 to 10-fold molar excess of Molecule B-Azide.
-
-
Incubation:
-
Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final conjugate (Molecule A)-PEG10-(Molecule B) to remove excess Molecule B-Azide using a suitable chromatography method.
-
-
Characterization:
-
Analyze the final product using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.
-
Visualizations
Caption: Experimental workflow for a two-step homobifunctional conjugation.
Caption: Chemical relationship in a two-step this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 11. DBCO-PEG4-DBCO [baseclick.eu]
- 12. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 13. vectorlabs.com [vectorlabs.com]
- 15. lifetein.com [lifetein.com]
- 16. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Non-Specific Binding with DBCO-PEG10-DBCO
Welcome to the technical support center for troubleshooting non-specific binding (NSB) issues encountered with DBCO-PEG10-DBCO crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding (NSB) with this compound is often a result of several factors:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.[1]
-
PEG Linker Interactions: While the polyethylene (B3416737) glycol (PEG) spacer is designed to be hydrophilic and reduce NSB, the ethylene (B1197577) glycol units can sometimes interact non-specifically with proteins and cell surfaces.[1] The length of the PEG chain is a key factor; while a PEG10 spacer generally improves solubility, longer chains can sometimes increase hydrophobic character.[1]
-
Ionic Interactions: The presence of charged impurities or the intrinsic charges of the biomolecules being conjugated can lead to unwanted electrostatic binding.[1]
-
Conjugate Aggregation: At high concentrations or in buffers that are not optimal, this compound or the resulting bioconjugates can form aggregates, which are prone to non-specific binding and precipitation.[1]
-
Insufficient Blocking: In surface-based assays like ELISA or Western blotting, incomplete blocking of the surface can leave open sites for the crosslinker or conjugate to bind non-specifically.[1]
Q2: How does the PEG10 spacer in this compound affect non-specific binding?
A2: The PEG10 spacer has a dual role. Its primary function is to increase the hydrophilicity and solubility of the molecule it's attached to. This generally helps to minimize NSB by creating a hydration shell that can repel other proteins.[1] However, the length of the PEG chain is a critical factor. While a PEG10 spacer provides a good balance of increased solubility and reduced steric hindrance, very long PEG chains can sometimes exhibit more hydrophobic characteristics, potentially contributing to NSB.[1][2] Studies have shown that varying the PEG linker length can significantly impact the pharmacokinetic properties and tumor-to-background ratios of targeted therapies, indicating the importance of optimizing PEG length for each specific application.[3][4][5]
Q3: Can the DBCO group react with molecules other than azides?
A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is highly specific and bioorthogonal.[1][6] Under typical physiological conditions (pH and temperature), the DBCO group is exceptionally selective for azides and does not react with naturally occurring functional groups such as amines or hydroxyls.[1] However, some studies have reported that at a much lower rate, cyclooctynes can react with the sulfhydryl groups of cysteines, which could be a source of minimal off-target labeling.[7]
Troubleshooting Guide: High Background Signal
High background signal is a common indicator of non-specific binding. This guide provides a systematic approach to diagnosing and resolving this issue.
// Nodes Start [label="High Background Signal Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="1. Check Reagent Quality and Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Blocking [label="2. Optimize Blocking Step", fillcolor="#FBBC05", fontcolor="#202124"]; Modify_Buffers [label="3. Modify Wash and Reaction Buffers", fillcolor="#FBBC05", fontcolor="#202124"]; Negative_Controls [label="4. Run Appropriate Negative Controls", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="5. Verify Conjugate Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagents; Check_Reagents -> Optimize_Blocking; Optimize_Blocking -> Modify_Buffers; Modify_Buffers -> Negative_Controls; Negative_Controls -> Purification; Purification -> Resolved;
// Sub-points as separate, connected nodes for clarity sub_reagent1 [label="Filter conjugate (0.22 µm) to remove aggregates.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_reagent2 [label="Titrate conjugate concentration.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents -> sub_reagent1 [dir=none]; Check_Reagents -> sub_reagent2 [dir=none];
sub_blocking1 [label="Increase blocking agent concentration (e.g., 1-5% BSA).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_blocking2 [label="Increase blocking incubation time.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Blocking -> sub_blocking1 [dir=none]; Optimize_Blocking -> sub_blocking2 [dir=none];
sub_buffer1 [label="Add non-ionic detergent (e.g., 0.05-0.1% Tween-20).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_buffer2 [label="Increase number and duration of wash steps.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Modify_Buffers -> sub_buffer1 [dir=none]; Modify_Buffers -> sub_buffer2 [dir=none];
sub_control1 [label="No-azide control to check for DBCO-specific NSB.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_control2 [label="Isotype control for antibody-based assays.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Negative_Controls -> sub_control1 [dir=none]; Negative_Controls -> sub_control2 [dir=none];
sub_purification1 [label="Use size-exclusion or affinity chromatography.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification -> sub_purification1 [dir=none]; } ENDS_OF_DOT_SCRIPT
Caption: A logical workflow for troubleshooting non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High background in various assays (e.g., Western Blot, ELISA, Flow Cytometry) | 1. Hydrophobic interactions: The DBCO moiety and potentially the PEG linker are binding non-specifically to proteins or surfaces.[1] 2. Insufficient blocking: Exposed surfaces on membranes or plates provide sites for non-specific attachment.[1] 3. Conjugate aggregation: Aggregates of the DBCO-conjugate can lead to high background.[1] | 1. Add a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 to wash buffers to disrupt hydrophobic interactions.[1] 2. Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk) and/or extend the blocking incubation time.[1] 3. Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates.[1] |
| Low yield of final conjugate | 1. Inefficient labeling: The initial labeling with the DBCO or azide group was not optimal. 2. Hydrolysis of reactive groups: For example, if using a DBCO-NHS ester, it may have hydrolyzed before reacting with the target protein.[1] | 1. Optimize the molar ratio of the linker to the biomolecule. A 5- to 20-fold molar excess of the linker is a good starting point.[1] 2. If using an NHS ester, prepare the solution immediately before use and add it to the protein solution promptly.[1] |
| Inconsistent results between batches | 1. Variability in labeling: The degree of labeling (e.g., drug-to-antibody ratio) is not consistent. 2. Linker degradation: The this compound linker may have degraded during storage. | 1. Implement quality control steps to characterize each batch of conjugate, for example, using mass spectrometry. 2. Store DBCO linkers, especially those with reactive esters, desiccated at -20°C or below and protected from light.[1] |
Quantitative Data Summary
The following tables provide quantitative data to help guide the optimization of your experiments.
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Additive | Type | Working Concentration | Mechanism of Action |
| Tween-20 | Non-ionic detergent | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions.[1] |
| Triton X-100 | Non-ionic detergent | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions.[1] |
| Bovine Serum Albumin (BSA) | Protein blocker | 1 - 5% (w/v) | Blocks non-specific binding sites on surfaces.[1] |
| Non-fat Dry Milk | Protein blocker | 5% (w/v) | Blocks non-specific binding sites on surfaces.[1] |
Table 2: Comparison of Crosslinker Characteristics Related to Non-Specific Binding
| Crosslinker | Reactive Groups | Key Characteristics for NSB |
| This compound | DBCO (reacts with azide) | Pro: Bioorthogonal reaction minimizes off-target reactions in complex biological systems.[1][6] The PEG10 spacer enhances hydrophilicity, generally reducing NSB.[1] Con: The DBCO group itself is hydrophobic and can be a source of NSB.[1] |
| SMCC | NHS ester (reacts with amines) and Maleimide (reacts with sulfhydryls) | Pro: Well-established and widely used. Con: Less specific than click chemistry, with potential for side reactions with other nucleophiles. The linker itself is hydrophobic, which can increase NSB and aggregation, especially with hydrophobic payloads.[8] |
| Sulfo-SMCC | Sulfo-NHS ester (reacts with amines) and Maleimide (reacts with sulfhydryls) | Pro: Increased water solubility compared to SMCC, which can help reduce NSB. Con: Still relies on less specific amine and thiol reactions compared to DBCO. |
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot and minimize non-specific binding.
Western Blot Protocol to Assess Non-Specific Binding
This protocol is designed to identify if a DBCO-conjugated antibody is binding non-specifically to proteins in a lysate.
-
Sample Preparation: Prepare cell or tissue lysates as you normally would. Determine the protein concentration of each lysate.
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Include a lane with a pre-stained molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST [Tris-Buffered Saline with 0.1% Tween-20]). This step is crucial to prevent non-specific binding of the antibody to the membrane.[9]
-
-
Primary Antibody Incubation:
-
Prepare two identical blots or cut the membrane in half.
-
Blot 1 (Test): Incubate with your DBCO-conjugated primary antibody at its optimal dilution in blocking buffer.
-
Blot 2 (Negative Control): Incubate with a non-azide-containing isotype control antibody at the same concentration as the test antibody. This will help determine if the non-specific bands are due to the antibody itself or the DBCO-conjugate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody species (e.g., anti-mouse HRP, anti-rabbit HRP). Dilute the secondary antibody in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Image the blot using a CCD imager or X-ray film.
-
-
Analysis: Compare the banding pattern between the test and negative control blots. Any bands present in the test blot but absent or significantly weaker in the control blot may represent non-specific binding of the DBCO-conjugate.
Immunoprecipitation (IP) Protocol to Minimize Non-Specific Binding
This protocol includes steps to reduce non-specific protein binding to the beads and the antibody.
-
Lysate Preparation:
-
Lyse cells or tissues in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pre-clearing the Lysate (Recommended):
-
Immunoprecipitation:
-
Add the primary antibody (or DBCO-conjugated antibody) to the pre-cleared lysate.
-
As a negative control, add an isotype control antibody to a separate aliquot of pre-cleared lysate.
-
Incubate with rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer. To reduce non-specific binding, you can increase the stringency of the wash buffer by adding a small amount of detergent (e.g., up to 0.1% Tween-20) or increasing the salt concentration.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting. Compare the results from the specific antibody IP and the isotype control IP to identify non-specifically bound proteins.
-
Fluorescence Microscopy Protocol to Visualize Non-Specific Binding
This protocol helps to visually assess the extent of non-specific binding of a fluorescently-labeled DBCO-conjugate to cells.
-
Cell Preparation:
-
Seed cells on glass coverslips or in a glass-bottom dish and culture until they reach the desired confluency.
-
-
Labeling:
-
Test Sample: Incubate the cells with the fluorescently-labeled DBCO-conjugate (e.g., DBCO-PEG10-fluorophore) in cell culture medium for the desired time and at the optimal concentration.
-
Negative Control 1 (No Azide): If your experiment involves labeling azide-modified cells, include a control where unmodified cells are incubated with the fluorescent DBCO-conjugate. This will reveal the level of non-specific binding to the cells in the absence of the target azide.
-
Negative Control 2 (Fluorophore Alone): Incubate cells with the unconjugated fluorophore at a concentration equivalent to that in the conjugate. This helps to rule out non-specific binding of the fluorophore itself.
-
-
Washing:
-
After incubation, wash the cells three to five times with PBS to remove unbound conjugate. Increasing the number and duration of washes can help reduce background. Adding 0.05% Tween-20 to the wash buffer can also be beneficial.[1]
-
-
Fixation and Staining (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
If desired, counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your fluorophore and DAPI.
-
-
Analysis:
-
Compare the fluorescence intensity and localization between the test sample and the negative controls. High fluorescence in the "No Azide" control indicates significant non-specific binding of the DBCO-conjugate.
-
Signaling Pathways and Experimental Workflows
// Nodes Start [label="Start: Biomolecule A (with Azide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="Strain-Promoted Azide-Alkyne\nCycloaddition (SPAAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification of Conjugate", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis for Specificity and NSB", fillcolor="#34A853", fontcolor="#FFFFFF"]; WB [label="Western Blot", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP [label="Immunoprecipitation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Microscopy [label="Fluorescence Microscopy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Characterized Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Conjugation; Reagent -> Conjugation; Conjugation -> Purification; Purification -> Analysis; Analysis -> WB; Analysis -> IP; Analysis -> Microscopy; WB -> End; IP -> End; Microscopy -> End; } ENDS_OF_DOT_SCRIPT
Caption: A general workflow for bioconjugation and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocol | Leinco Technologies [leinco.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
DBCO-PEG10-DBCO Labeling Efficiency Technical Support
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to troubleshoot and optimize bioconjugation reactions using DBCO-PEG10-DBCO linkers. The bifunctional nature of this linker, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, makes it an effective tool for crosslinking azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Achieving high labeling efficiency is critical for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction buffer and pH for a DBCO-azide conjugation?
A1: SPAAC reactions are robust and proceed well in a variety of common biological buffers. For optimal performance, a pH range of 7.0-8.5 is generally recommended.[1][2] Buffers such as PBS (Phosphate-Buffered Saline), HEPES, and Borate are suitable.[3] Notably, some studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[2][3] It is critical to avoid any buffers containing sodium azide (B81097) (NaN₃) , as it will competitively react with the DBCO groups, drastically reducing the efficiency of your intended reaction.[4][5]
Q2: How do temperature and incubation time affect labeling efficiency?
A2: Temperature and time are key parameters for optimizing your reaction. While many SPAAC reactions proceed at 4°C or room temperature (25°C), increasing the temperature to 37°C can significantly accelerate the reaction rate.[2][4][6] However, the thermal stability of your biomolecules must be considered to prevent denaturation.[4] Reaction times can range from under an hour to overnight (12-48 hours).[2][6][7] If you experience low yield, increasing the incubation time or temperature is a recommended troubleshooting step.[6][7]
Q3: What is the role of the PEG10 spacer in the this compound linker?
A3: The polyethylene glycol (PEG) spacer serves multiple crucial functions. Primarily, it increases the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers.[8] The spacer arm also extends the reactive DBCO groups away from the surface of the molecules being linked, which minimizes steric hindrance and improves accessibility to the corresponding azide groups.[4] This reduction in steric hindrance has been shown to enhance reaction rates by an average of 31 ± 16%.[3][4]
Q4: What molar ratio of this compound to my azide-containing molecule should I use?
A4: The optimal molar ratio depends on the specific goals of your experiment (e.g., crosslinking two of the same molecules vs. linking two different molecules). For conjugating a DBCO-functionalized molecule to an azide-modified molecule, a 1.5 to 4-fold molar excess of the DBCO reagent is often recommended to drive the reaction to completion.[6][9][10] For a bifunctional linker like this compound used for crosslinking, careful optimization is required. Starting with a 1:2 molar ratio of linker to azide-molecule is a common approach, but this should be empirically determined to minimize unwanted oligomerization or aggregation.
Q5: How can I monitor the progress of my labeling reaction?
A5: The DBCO group has a characteristic UV absorbance maximum around 309 nm.[4] The progress of the SPAAC reaction can be monitored by tracking the decrease in this absorbance over time as the DBCO is consumed.[4] This allows for the real-time determination of reaction kinetics and endpoint.[4][10] Final conjugation can be validated by methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, or mass spectrometry for precise mass confirmation.[2][5][9]
Troubleshooting Guide
Low or inconsistent labeling efficiency can often be resolved by systematically evaluating reaction components and conditions.
Table 1: Troubleshooting Low Labeling Efficiency
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Degradation of Reagents: DBCO linkers can be sensitive to moisture and light. Azide-modified biomolecules may have limited stability. | Ensure proper storage of all reagents (typically at -20°C or -80°C, protected from light and moisture).[2] Prepare fresh solutions immediately before use.[2][7] |
| Suboptimal Reaction Conditions: Incorrect pH, low temperature, or insufficient incubation time. | Optimize the reaction buffer pH to 7.0-8.5.[1][2] Increase the temperature to 25°C or 37°C, provided your biomolecules are stable.[2][4] Extend the incubation time (up to 48 hours).[2] | |
| Low Reactant Concentration: The law of mass action dictates that reaction rates slow at low concentrations.[4] | Increase the concentration of one or both reactants. If solubility is an issue, consider using a small percentage (<10%) of an organic co-solvent like DMSO.[2][4] | |
| Presence of Inhibitors: Sodium azide (NaN₃) in buffers will react with DBCO.[4][5] | Use azide-free buffers for the reaction and for the storage of DBCO-containing molecules. Remove any sodium azide from your azide-modified sample via dialysis or desalting columns before the reaction.[5] | |
| Inconsistent Yields Between Batches | Inconsistent Reagent Quality/Quantification: Variation in the degree of labeling of the starting materials or inaccurate concentration measurements. | Characterize each new batch of azide-modified biomolecule to confirm the degree of labeling. Use precise methods (e.g., UV-Vis spectroscopy) to quantify reactant concentrations before each experiment. |
| Variability in Buffer Preparation: Minor shifts in pH can affect reaction kinetics.[2] | Prepare buffers carefully and consistently. Verify the pH of the final reaction mixture. | |
| Formation of Aggregates/Precipitates | Poor Solubility: The biomolecule or the final conjugate may have poor solubility under the reaction conditions. | The PEG10 linker is designed to improve solubility. However, if issues persist, screen different buffer compositions. Using a small amount (<10%) of a miscible organic co-solvent (e.g., DMSO) can sometimes help, but must be optimized to avoid denaturing proteins.[4] |
| Unwanted Crosslinking: With a bifunctional linker, adding the linker too quickly or at a high concentration can lead to uncontrolled polymerization. | Add the this compound linker to the azide-containing solution slowly or stepwise. Optimize the stoichiometry to favor the desired product. | |
| Unexpected Side Products | Reaction with Other Functional Groups: While highly specific, DBCO has been reported to show some reactivity with free cysteine residues under certain conditions. | If your biomolecule contains reactive thiols, consider a blocking step prior to conjugation. However, this off-target reaction is generally less common with SPAAC.[4] |
Experimental Protocols
Protocol 1: General this compound Crosslinking of an Azide-Modified Protein
This protocol provides a general workflow for crosslinking an azide-modified protein (Protein-N₃). Optimization of concentrations and incubation times is recommended for each specific system.
1. Reagent Preparation:
-
Protein-N₃ Solution: Prepare the azide-modified protein in an azide-free reaction buffer (e.g., 20 mM HEPES or PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve the this compound linker in a water-miscible organic solvent (e.g., anhydrous DMSO) to create a 10 mM stock solution.
2. Conjugation Reaction:
-
Add the this compound stock solution to the Protein-N₃ solution to achieve the desired final molar ratio. A starting point is a 1:2 molar ratio of linker to protein.
-
Note: To minimize aggregation, add the linker stock solution dropwise while gently vortexing the protein solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept low (ideally <10%) to avoid protein denaturation.[2]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-16 hours.[11] For slower reactions, incubation can be extended or the temperature increased to 37°C.[2]
3. Reaction Quenching (Optional):
-
If there is a significant excess of unreacted DBCO linker, the reaction can be quenched by adding a small molecule azide (e.g., Azido-PEG4-Amine) to consume the remaining DBCO groups.
4. Purification:
-
Remove unreacted linker and byproducts from the conjugate using size-exclusion chromatography (SEC), dialysis, or spin desalting columns appropriate for the size of your protein conjugate.
5. Validation:
-
Analyze the purified product using SDS-PAGE to visualize the formation of higher molecular weight species (dimers, multimers).
-
Use mass spectrometry to confirm the mass of the crosslinked product.
Table 2: Key Reaction Parameters and Recommended Ranges
| Parameter | Recommended Range | Source(s) |
| Molar Excess (Linker to Azide) | 0.5 to 2-fold (for 1:2 crosslinking) | Empirically Determined |
| Reaction Temperature | 4°C to 37°C | [2][4][6] |
| Reaction Time | 2 to 24 hours | [9][11] |
| Optimal pH | 7.0 - 8.5 | [1][8] |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | [2][4] |
Visualized Workflows and Pathways
Diagram 1: SPAAC Reaction Pathway
Caption: The copper-free SPAAC reaction between a DBCO group and an azide.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting poor DBCO labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. interchim.fr [interchim.fr]
Dbco-peg10-dbco solubility issues and solutions in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DBCO-PEG10-DBCO in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a homobifunctional linker molecule. It contains two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. DBCO groups are highly reactive towards azide-functionalized molecules in a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] This reaction is biocompatible, meaning it can be performed in biological systems without the need for a toxic copper catalyst.[3][4] The PEG spacer enhances the water solubility and flexibility of the molecule.[5][6] Common applications include the creation of antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates for targeted drug delivery and cell labeling.[7]
Q2: Why am I having trouble dissolving this compound in PBS?
While the PEG10 spacer is designed to improve aqueous solubility, the hydrophobic nature of the two DBCO end-groups can still lead to solubility challenges in purely aqueous buffers like PBS, especially at higher concentrations.[8] Many DBCO-PEG compounds do not easily dissolve directly in water or aqueous buffers.[9] It is common practice to first dissolve the compound in a water-miscible organic solvent before preparing the final aqueous solution.[9][10]
Q3: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound:
-
Concentration: Higher concentrations are more likely to lead to precipitation.
-
Temperature: Gentle warming can sometimes aid dissolution, but excessive heat should be avoided to prevent degradation.[8]
-
pH: The pH of the buffer can influence the solubility of the molecule you are conjugating to the DBCO linker, which can indirectly affect the overall solubility of the reaction mixture.[8]
-
Purity of the Reagent: Impurities can sometimes contribute to insolubility.
-
Presence of Co-solvents: The addition of a small amount of a water-miscible organic solvent can significantly improve solubility.[11][12]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, protected from moisture and light.[7][13] Stock solutions prepared in an anhydrous organic solvent like DMSO can be stored at -20°C for about a month, or at -80°C for up to six months.[7] It is recommended to prepare aqueous working solutions fresh for each experiment.[14] Avoid repeated freeze-thaw cycles of stock solutions.[15]
Solubility Data
| Compound | Solvent | Solubility |
| DBCO-PEG-DBCO (MW 5k) | Water, Aqueous Buffer, Chloroform, Methylene Chloride, DMF, DMSO | Soluble[15][16] |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM[11] |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM[11] |
| DBCO-PEG4-acid | DMSO | ≥ 100 mg/mL (180.96 mM)[10] |
| DBCO-PEG-NHS | Water, ethanol, chloroform, DMSO | 10 mg/mL[10] |
Experimental Protocols
Protocol for Dissolving this compound in PBS
This protocol provides a step-by-step method for dissolving this compound for use in bioconjugation experiments.
Materials:
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a Concentrated Stock Solution:
-
Dilute into PBS:
-
Slowly add the desired amount of the concentrated stock solution to your PBS buffer while gently vortexing.
-
Crucially, ensure the final concentration of the organic solvent in the PBS solution is low (typically ≤10%) to avoid precipitation of proteins or other biomolecules in your subsequent reaction. [11][17]
-
-
Observe the Solution: A clear, particle-free solution indicates that the this compound is fully dissolved.[8] If the solution appears cloudy or contains precipitates, refer to the troubleshooting guide below.
-
Immediate Use: Use the freshly prepared aqueous solution of this compound immediately in your conjugation reaction.[9]
Troubleshooting Guide
Issue: Precipitate forms when adding the this compound stock solution to PBS.
This is a common issue and can often be resolved with the following steps.
Caption: Troubleshooting workflow for this compound solubility issues in PBS.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a bioconjugation experiment using this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. DBCO-PEG10-amine | BroadPharm [broadpharm.com]
- 3. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-DBCO [nanosoftpolymers.com]
- 5. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 6. purepeg.com [purepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: DBCO-PEG10-DBCO and Thiol Reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential side reactions of DBCO-PEG10-DBCO with thiol groups, commonly found in cysteine residues of proteins and other biomolecules. This guide offers troubleshooting advice and frequently asked questions to ensure the specificity of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using DBCO reagents in the presence of thiol groups?
The primary side reaction is a thiol-yne addition, where the sulfhydryl group (-SH) of a thiol, such as the side chain of a cysteine residue, undergoes a nucleophilic addition to the strained alkyal of the DBCO (Dibenzocyclooctyne) ring.[1][2][3][4] This reaction is independent of the intended azide (B81097) target for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and results in a stable thioether linkage.[1]
Q2: How does the rate of the thiol-yne side reaction compare to the desired DBCO-azide (SPAAC) reaction?
The desired SPAAC reaction between DBCO and an azide is significantly faster than the thiol-yne side reaction.[3] Literature suggests that the rate of the SPAAC reaction can be several orders of magnitude higher than the reaction with thiols.[5] However, the rate of the thiol-yne reaction can be influenced by the local chemical environment.[1]
Q3: Can the thiol-yne side reaction be prevented?
Yes, the thiol-yne side reaction can be minimized or prevented by blocking the free thiol groups before introducing the DBCO reagent.[2][4] A common method is to alkylate the thiols using reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).[2][4]
Q4: What is the stability of the product formed from the DBCO-thiol side reaction?
The resulting thioether product from the thiol-yne reaction is generally stable under physiological conditions.[1]
Q5: Does pH affect the thiol-yne side reaction?
Yes, pH can influence the reactivity of thiol groups. The thiol-yne reaction is dependent on the presence of the thiolate anion (S-), which is more nucleophilic than the protonated thiol (-SH). The formation of the thiolate is favored at pH values near or above the pKa of the thiol group (typically around 8.5 for cysteine). Therefore, performing the reaction at a lower pH (e.g., pH 7.0-7.5) can help to minimize this side reaction, although it may also slightly reduce the rate of the desired SPAAC reaction.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments involving DBCO reagents and thiol-containing molecules.
| Problem | Possible Cause | Recommended Solution |
| Non-specific labeling or unexpected high molecular weight species observed on SDS-PAGE or Mass Spectrometry. | Thiol-yne side reaction between DBCO and free cysteine residues on your protein/biomolecule. | 1. Block free thiols: Pre-treat your protein with a thiol-blocking agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the this compound reagent. 2. Optimize pH: Perform the conjugation reaction at a neutral or slightly acidic pH (6.5-7.5) to reduce the concentration of the more reactive thiolate anion. 3. Molar Ratio: Use the minimum necessary excess of the DBCO reagent to favor the faster SPAAC reaction. |
| Low yield of the desired azide-DBCO conjugate. | Competition from the thiol-yne side reaction is consuming the DBCO reagent. | 1. Implement the thiol-blocking and pH optimization strategies mentioned above. 2. Increase DBCO concentration (with caution): If thiol blocking is not possible, a higher molar excess of the DBCO reagent might be necessary to ensure sufficient reagent is available for the azide reaction. However, this may also increase non-specific labeling. |
| Inconsistent results between experiments. | Variability in the reduction state of cysteine residues in your protein sample. | Ensure consistent and complete reduction of any disulfide bonds if all cysteines are intended to be free. Conversely, ensure complete oxidation to disulfides if they are not the intended target. The use of reducing agents like DTT or TCEP should be carefully controlled and subsequently removed before the addition of the DBCO reagent. |
Reaction Pathways
The following diagrams illustrate the intended SPAAC reaction and the potential thiol-yne side reaction.
Experimental Protocols
Protocol 1: Thiol Blocking to Prevent Side Reactions
This protocol describes how to block free thiol groups on a protein sample using iodoacetamide (IAM) prior to conjugation with a DBCO reagent.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Iodoacetamide (IAM) solution (100 mM in a compatible solvent like DMF or water)
-
This compound reagent
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein: Ensure your protein sample is in a buffer free of primary amines (like Tris) if using an NHS-ester DBCO, and free of thiol-containing reagents (like DTT).
-
Add IAM: Add a 10 to 20-fold molar excess of IAM to the protein solution.
-
Incubate: Incubate the reaction mixture in the dark for 1 hour at room temperature.
-
Remove Excess IAM: Remove the unreacted IAM using a desalting column or through dialysis against the desired reaction buffer for the subsequent click chemistry step.
-
Perform SPAAC: Proceed with the addition of your this compound reagent to the now thiol-blocked protein solution containing your azide-modified molecule.
Protocol 2: Comparative Analysis of DBCO Reactivity
This protocol allows you to assess the extent of the thiol-yne side reaction in your specific system.
Materials:
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Azide-containing molecule (as a positive control)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Analytical instrument (e.g., LC-MS or HPLC)
Procedure:
-
Sample A (Thiol Reaction): Prepare a solution of your thiol-containing molecule in the reaction buffer. Add a defined molar excess of this compound.
-
Sample B (Azide Reaction - Control): Prepare a solution of your azide-containing molecule in the reaction buffer. Add the same molar excess of this compound as in Sample A.
-
Sample C (Competitive Reaction): Prepare a solution containing equimolar concentrations of both the thiol-containing and azide-containing molecules. Add the same molar excess of this compound.
-
Incubation: Incubate all samples at room temperature for a set time course (e.g., with aliquots taken at 1, 4, and 12 hours).
-
Analysis: Analyze the reaction products for each sample and time point using LC-MS or HPLC to quantify the formation of the thiol-DBCO adduct versus the azide-DBCO conjugate.
Workflow for Minimizing Thiol Side Reactions
The following diagram outlines a logical workflow to mitigate the risk of thiol-yne side reactions.
References
- 1. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
stability of Dbco-peg10-dbco in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DBCO-PEG10-DBCO in various buffer conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the DBCO group in aqueous buffers?
A1: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, typically within a pH range of 6 to 9.[1][2] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C.[1][3] For optimal performance, it is recommended to use freshly prepared aqueous solutions of DBCO-containing reagents.[1]
Q2: Which buffer conditions are optimal for working with this compound?
A2: For conjugation reactions, non-amine-containing buffers at a pH of 7-9 are recommended.[2][3] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate (B1201080) buffers.[2][3][4] It is crucial to avoid buffers containing primary amines, such as Tris and glycine, as they can react with activated esters (e.g., NHS esters) if present on the this compound molecule.[2][3] Additionally, buffers containing azides must be avoided as they will react with the DBCO group.[2][3]
Q3: How does temperature affect the stability of this compound in solution?
A3: Increased temperatures can accelerate the degradation of the DBCO group. For short-term storage of working solutions, 4°C is recommended.[1] Conjugation reactions can be performed at temperatures ranging from 4°C to 37°C, with higher temperatures potentially increasing reaction efficiency but also increasing the rate of hydrolysis and degradation.[3]
Q4: What is the stability of the PEG10 linker?
A4: The polyethylene (B3416737) glycol (PEG) linker is highly stable under typical experimental conditions.[1] It is chemically inert and serves to increase the aqueous solubility of the molecule.[5][6][7][8]
Q5: How should I store this compound for long-term and short-term use?
A5: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][9] For short-term use, stock solutions can be prepared in anhydrous, water-miscible organic solvents like DMSO or DMF and stored at -20°C for a limited time.[1] It is advisable to avoid repeated freeze-thaw cycles of stock solutions.[1] Aqueous working solutions should ideally be prepared fresh on the day of the experiment.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation with an azide-containing molecule. | Degradation of the DBCO group. | Ensure proper storage of the this compound reagent. Prepare fresh aqueous solutions before each experiment. Confirm the absence of azides and thiols in your buffers.[3] |
| Suboptimal reaction conditions. | Optimize the reaction buffer to a pH between 7 and 9.[2][3] Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C), while monitoring for potential degradation.[3] | |
| Presence of interfering substances. | Avoid buffers containing primary amines (e.g., Tris, glycine) if using an NHS ester-activated DBCO reagent.[2][3] Ensure your buffers are free from azides and thiols.[3] | |
| Inconsistent results between experiments. | Variability in reagent stability. | Aliquot the solid this compound upon receipt to minimize exposure to moisture and air. Always allow the reagent to equilibrate to room temperature before opening the vial.[2] |
| Inconsistent preparation of solutions. | Prepare fresh stock and working solutions for each experiment to ensure consistent reagent activity. | |
| Precipitation of the reagent in aqueous buffer. | Low aqueous solubility of the DBCO moiety. | The PEG10 linker significantly enhances water solubility.[8] However, if solubility issues persist, ensure that the concentration of the organic co-solvent (e.g., DMSO, DMF) from the stock solution is kept to a minimum in the final reaction mixture, typically below 20%.[10] |
Quantitative Data: Stability of DBCO-PEG Derivatives
The following table summarizes the stability of a DBCO-PEG derivative in different buffer conditions. While this data is for a DBCO-NHCO-PEG4-acid, it provides a useful guideline for the expected stability of the DBCO moiety in this compound.
| pH | Buffer | Temperature | Incubation Time | Remaining Integrity | Notes |
| 5.0 | Acetate | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[1] |
| 7.4 | PBS | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions.[1] |
| 7.4 | PBS | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reaction times.[1] |
| 7.4 | PBS | 37°C | 24 hours | 80 - 85% | Increased temperature leads to accelerated degradation.[1] |
| 8.5 | Borate | 25°C | 24 hours | 90 - 95% | Generally stable, though higher pH can increase the hydrolysis rate of other functional groups if present.[1] |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
This protocol outlines a general method to quantify the stability of this compound in a specific aqueous buffer using RP-HPLC.
Objective: To determine the degradation rate of the DBCO moieties over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO absorbance)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, inject an aliquot into the RP-HPLC system.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution and inject it into the RP-HPLC system.
-
Data Analysis:
-
Monitor the chromatogram for the peak corresponding to the intact this compound. The DBCO group has a characteristic absorbance at approximately 309 nm.[1]
-
Integrate the peak area for each time point.
-
Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of remaining reagent against time to determine the degradation kinetics.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. purepeg.com [purepeg.com]
- 6. chempep.com [chempep.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting DBCO-PEG10-DBCO Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with DBCO-PEG10-DBCO in copper-free click chemistry applications.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and recommended solutions.
Problem: Low or No Conjugate Yield
Question: I am observing a low yield or complete absence of my desired cross-linked product. What are the possible reasons and how can I improve the outcome?
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) is sensitive to several parameters.[1][2][3]
-
Molar Ratio: An inappropriate ratio of this compound to your azide-containing molecule(s) can lead to incomplete reactions.
-
Temperature and Time: The reaction may be too slow at lower temperatures or for insufficient durations.
-
Concentration: Low concentrations of reactants can decrease the reaction rate.
-
-
Reagent Instability or Degradation: DBCO reagents can degrade over time, especially with improper storage.[1][4]
-
Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide (B81097) groups from reacting efficiently.[3]
-
Issues with Azide-Containing Molecule: The problem may not lie with the DBCO linker but with the azide-functionalized partner.
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Molar Ratios: For crosslinking two different azide-containing molecules (A and B), a sequential approach is recommended to prevent the formation of homodimers. First, react molecule A with an excess of this compound. After purification to remove unreacted this compound, add molecule B.[6] If crosslinking a single type of molecule, start with a 1:1 molar ratio and adjust as needed.
-
Temperature and Time: While reactions can proceed at room temperature or even 4°C, increasing the temperature to 37°C can enhance the reaction rate.[1][2] Extend the incubation time, potentially up to 24 hours, for challenging conjugations.[1][3]
-
-
Ensure Reagent Quality:
-
Use fresh or properly stored this compound. Store at -20°C in a desiccated environment.[6]
-
If preparing the azide-functionalized molecule yourself, confirm the successful incorporation of the azide group.
-
-
Minimize Steric Hindrance:
-
The PEG10 spacer is designed to reduce steric hindrance, but if you are working with very large biomolecules, consider a linker with a longer PEG chain.
-
-
Reaction Buffer Selection:
Problem: Formation of Unexpected Products (e.g., Aggregates, Intramolecular Cyclization)
Question: My analysis shows the presence of high molecular weight species, or my product has a lower molecular weight than expected. What could be causing this?
Potential Causes & Solutions:
-
Intermolecular Cross-linking and Aggregation: When cross-linking a single species, using a 1:1 molar ratio of the azide-molecule to the bifunctional DBCO linker can lead to the formation of dimers, trimers, and larger oligomers. The hydrophobic nature of the DBCO group can also contribute to aggregation.[5]
-
Intramolecular Cyclization: If you are attempting to crosslink two sites on the same molecule, the this compound linker may react intramolecularly, resulting in a cyclic product rather than a cross-linked one. This is more likely if the azide groups are in close proximity.
Recommended Solutions:
-
Control Stoichiometry:
-
To favor the formation of a 1:1 conjugate (one molecule of this compound linking two azide-containing molecules), use a molar excess of the azide-containing molecule. This will cap both ends of the linker and reduce polymerization.
-
Conversely, to functionalize a molecule with a "dangling" DBCO group, use a molar excess of the this compound linker, then purify the singly-reacted conjugate before introducing the second azide-containing molecule.[6]
-
-
Optimize Concentration:
-
High concentrations can favor intermolecular reactions, while lower concentrations may favor intramolecular cyclization. Adjust the concentration based on your desired outcome.
-
-
Purification:
-
Size exclusion chromatography (SEC) is an effective method for separating monomers, dimers, and higher-order aggregates.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound click chemistry?
A1: A non-amine containing buffer with a pH between 7.0 and 8.5 is ideal.[5] Phosphate-buffered saline (PBS) is a common choice. Avoid buffers containing primary amines (e.g., Tris) if you are using an NHS-ester version of the linker for a preceding labeling step, as they will compete in the reaction.[5] Most importantly, the buffer must be free of sodium azide.[1][2]
Q2: How can I monitor the progress of my reaction?
A2: The DBCO group has a characteristic UV absorbance at approximately 309 nm.[7] You can monitor the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[7]
Q3: Is the DBCO group reactive towards other functional groups besides azides?
A3: The reaction between DBCO and azides is highly specific and bioorthogonal.[1][7] Under typical physiological conditions, DBCO does not react with other common functional groups like amines, hydroxyls, or carboxylic acids.[5][8] However, some studies have noted that DBCO can react with thiols (cysteine residues) under certain conditions, which could be a source of unexpected side products.[4][8]
Q4: How should I purify my final conjugate?
A4: The choice of purification method depends on the size and properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Excellent for separating conjugates from excess linker and unreacted biomolecules based on size.[1]
-
Dialysis: Useful for removing small molecule impurities from large protein conjugates.[1]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 (when one component is in excess) | The more critical or less abundant molecule should be the limiting reagent.[1] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1] |
| Reaction Time | 4 to 24 hours | Longer incubation can improve yield, especially at lower temperatures or concentrations.[1][3] |
| pH | 7.0 to 8.5 | A near-neutral to slightly basic pH is generally optimal.[5] |
Key Experimental Protocols
Protocol 1: General Cross-linking of Two Azide-Containing Proteins (Protein A and Protein B)
-
Reaction Setup (Step 1):
-
Dissolve Protein A-azide in an azide-free buffer (e.g., PBS, pH 7.4).
-
Add this compound in a 1:5 molar ratio (Protein A-azide:DBCO linker).
-
-
Incubation (Step 1):
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification (Step 1):
-
Remove excess this compound using a desalting column or dialysis. This is a critical step to prevent the formation of Protein B homodimers in the next step.
-
-
Reaction Setup (Step 2):
-
Add Protein B-azide to the purified Protein A-DBCO-PEG10-DBCO conjugate in a 1:1 or slightly higher molar ratio.
-
-
Incubation (Step 2):
-
Incubate for another 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final A-linker-B conjugate using size exclusion chromatography to separate it from any unreacted components.
-
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
-
Sample Preparation: Prepare the reaction mixture as described in the relevant protocol. The initial concentration of the DBCO-containing molecule should provide an absorbance reading at 309 nm within the linear range of the spectrophotometer.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer to measure absorbance at 309 nm.[7] Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
Data Acquisition: Initiate the reaction and immediately begin monitoring the absorbance at 309 nm over time. Record data at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.[7]
Visualizations
Caption: Controlled sequential cross-linking workflow.
Caption: Logical workflow for troubleshooting low yield.
References
- 1. interchim.fr [interchim.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DBCO-PEG4-DBCO [baseclick.eu]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. creativepegworks.com [creativepegworks.com]
Technical Support Center: Quenching Unreacted DBCO-PEG10-DBCO
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted DBCO-PEG10-DBCO in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
Quenching unreacted DBCO (Dibenzocyclooctyne) reagents is a critical step in bioconjugation workflows for several reasons:
-
Preventing Non-Specific Labeling: Excess, unreacted DBCO linkers can bind non-specifically to other molecules or surfaces in subsequent steps of an experiment, leading to false-positive signals and inaccurate data.
-
Controlling Stoichiometry: To achieve a well-defined final conjugate with a specific drug-to-antibody ratio (DAR) or labeling density, it is essential to stop the reaction by quenching the excess reactive linker.
-
Improving Purity: Removing unreacted linkers simplifies the purification of the desired conjugate, leading to a more homogeneous final product.
-
Minimizing Side Reactions: The strained alkyne in the DBCO group can be susceptible to side reactions over time. Quenching stabilizes the system by consuming the reactive group.
Q2: What are the recommended quenching agents for DBCO reagents?
Several types of reagents can be used to quench unreacted DBCO. The choice of quenching agent depends on the specific DBCO reagent and the experimental context.
-
Small Molecule Azides: The most specific method to quench a DBCO group is to react it with a small molecule azide (B81097). This is an application of the same highly efficient, bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction used for conjugation. Sodium azide (NaN3) is a common and effective quenching agent.[1][2][3]
-
Thiol-Containing Reagents: For DBCO reagents that also contain a maleimide (B117702) group (MAL-DBCO), thiol-containing compounds like cysteine, Dithiothreitol (DTT), or 2-Mercaptoethanol can be used to quench the maleimide moiety.[4] While the primary reaction is with the maleimide, high concentrations of thiols may also interact with the DBCO group, although this is less specific.
-
Primary Amines (for NHS-esters): When using DBCO-NHS esters to label proteins, primary amines like Tris-HCl are frequently used to quench the unreacted NHS ester, preventing it from reacting with other primary amines.[1][2][3][5] This, however, quenches the NHS ester functionality, not the DBCO group itself. The unreacted DBCO-amine product would then need to be removed.
Q3: How does the quenching reaction work?
The quenching of a DBCO group with a small molecule azide proceeds via the SPAAC reaction. The strained triple bond of the DBCO ring readily undergoes a [3+2] cycloaddition with the azide, forming a stable triazole ring. This reaction is highly specific and efficient, even at low concentrations and physiological conditions, and does not require a copper catalyst.[1][4][]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching | Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent (e.g., use a 5-10 fold molar excess of sodium azide over the initial DBCO concentration). |
| Short incubation time or low temperature. | Increase the incubation time and/or perform the reaction at room temperature or 37°C to ensure completion. | |
| Precipitation upon adding quenching agent | The quenching agent or the quenched product has low solubility in the reaction buffer. | Ensure the quenching agent is fully dissolved before adding it to the reaction. Consider using a quenching agent with better solubility or adjusting the buffer composition (e.g., adding a small percentage of a co-solvent like DMSO). |
| Interference with downstream applications | The quenching agent or the quenched byproduct interferes with subsequent analytical or functional assays. | Choose a quenching agent that is inert in downstream steps. Ensure the removal of both the excess quenching agent and the quenched DBCO product through appropriate purification methods like size-exclusion chromatography, dialysis, or tangential flow filtration. |
| Loss of desired conjugate during purification | The purification method is not suitable for separating the quenched linker from the desired product. | Optimize the purification method. For large biomolecules, size-exclusion chromatography is often effective at removing small molecules. For smaller conjugates, other methods like reverse-phase HPLC may be necessary. |
Experimental Protocols
Protocol: Quenching Unreacted this compound with Sodium Azide
This protocol provides a general procedure for quenching unreacted bifunctional this compound in solution.
Materials:
-
Reaction mixture containing unreacted this compound
-
Sodium azide (NaN3) stock solution (e.g., 1 M in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette with appropriate molecular weight cutoff)
Procedure:
-
Calculate the amount of quenching agent: Determine the initial molar concentration of this compound in your reaction. Add a 5 to 10-fold molar excess of sodium azide.
-
Add the quenching agent: Add the calculated volume of the sodium azide stock solution to the reaction mixture.
-
Incubate: Gently mix and incubate the reaction for 1-2 hours at room temperature. For potentially less reactive systems, the incubation time can be extended or the temperature increased to 37°C.
-
Purification: Remove the quenched this compound and excess sodium azide from your desired product using an appropriate purification method.
-
For large biomolecules (>20 kDa): Use a desalting column or dialysis.
-
For smaller molecules: Consider using HPLC or tangential flow filtration.
-
-
Verification (Optional): The completion of the quenching reaction can be monitored by analytical techniques such as HPLC or mass spectrometry to confirm the disappearance of the starting this compound and the appearance of the quenched product.
Quantitative Data Summary
| Quenching Agent | Typical Molar Excess (over DBCO) | Typical Concentration | Incubation Time | Incubation Temperature | Notes |
| Sodium Azide | 5 - 10 fold | 1 - 10 mM | 1 - 2 hours | Room Temperature or 37°C | Highly specific for DBCO. Ensure buffer compatibility. |
| Tris-HCl | N/A (for NHS esters) | 50 - 100 mM | 15 - 30 minutes | Room Temperature | Quenches NHS esters, not the DBCO group directly.[1][2][3][5] |
| Cysteine/DTT | 10 - 50 fold | 10 - 50 mM | 15 minutes | Room Temperature | Primarily for quenching maleimide groups if present.[4] |
Visualizations
Caption: Experimental workflow for quenching and removing unreacted this compound.
Caption: Chemical reaction for quenching a DBCO group with an azide.
References
Technical Support Center: Interpreting Mass Spectrometry Data of DBCO-PEG10-DBCO Conjugates
Welcome to the technical support center for the mass spectrometry analysis of DBCO-PEG10-DBCO conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting your mass spectrometry data and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The theoretical monoisotopic mass of this compound is approximately 1074.55 Da. However, the observed mass in your spectrum will depend on the adducts formed during ionization.
Q2: What are the most common adducts I should expect to see in the mass spectrum of this compound?
A2: With electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[1] Therefore, you should look for peaks corresponding to these masses in your spectrum.
Q3: Why do I see a series of peaks separated by approximately 44 Da?
A3: This pattern is characteristic of polyethylene (B3416737) glycol (PEG) compounds. The repeating unit of PEG, ethylene (B1197577) glycol (C₂H₄O), has a mass of approximately 44 Da. This can indicate the presence of PEG contaminants in your sample or fragmentation of the PEG10 chain in your this compound conjugate.[2]
Q4: Can I use MALDI-TOF for analyzing this compound?
A4: Yes, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used. It is particularly useful for confirming the successful synthesis or conjugation of PEGylated molecules by observing the expected increase in molecular weight.
Q5: What are some potential side reactions of this compound that I should be aware of?
A5: DBCO is a strained alkyne and can be susceptible to certain side reactions. While highly selective for azides, prolonged exposure to certain conditions or reagents might lead to degradation. It is crucial to use fresh reagents and follow recommended reaction conditions to minimize side product formation.[3] For instance, do not use buffers that contain azides, as they will react with the DBCO groups.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter when interpreting the mass spectrometry data of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No clear molecular ion peak or very low signal intensity. | 1. Low sample concentration. 2. Poor ionization efficiency. 3. Presence of interfering substances (e.g., salts, detergents). 4. In-source fragmentation.[4] | 1. Concentrate your sample. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Desalt your sample using appropriate methods like C18 spin columns. 4. Use a softer ionization method or reduce the energy in the ion source. |
| Multiple unexpected peaks or a very complex spectrum. | 1. Sample contamination (e.g., other PEGylated species, solvents, plasticizers). 2. Formation of multiple adducts (e.g., K⁺, multiple Na⁺). 3. Incomplete reaction or presence of starting materials/side products. | 1. Use high-purity solvents and reagents. Avoid plastic containers where possible. 2. Scrutinize the mass differences between peaks to identify common adducts. 3. Purify your sample using chromatography (e.g., HPLC) before MS analysis. |
| Dominant peaks corresponding to the PEG10 chain fragments but a weak or absent parent ion. | 1. High energy in the collision cell (for MS/MS) or in the ion source is causing extensive fragmentation of the PEG linker.[2] | 1. Reduce the collision energy (for MS/MS) or the in-source fragmentation potential. 2. Analyze the sample using a softer ionization technique if available. |
| Peaks that do not correspond to the expected parent ion, adducts, or PEG fragments. | 1. Fragmentation of the DBCO moieties. 2. Presence of unreacted starting materials or byproducts from the synthesis of the conjugate. | 1. Analyze the fragmentation pattern to identify characteristic losses from the DBCO group. 2. Review the synthetic route and consider the possibility of impurities. Analyze starting materials by MS for comparison. |
Expected Mass Data for this compound
The following table summarizes the expected monoisotopic masses for the parent molecule and its common adducts.
| Species | Formula | Expected Monoisotopic Mass (Da) |
| This compound (M) | C₆₄H₇₀N₂O₁₁ | 1074.55 |
| [M+H]⁺ | C₆₄H₇₁N₂O₁₁⁺ | 1075.56 |
| [M+NH₄]⁺ | C₆₄H₇₄N₃O₁₁⁺ | 1092.58 |
| [M+Na]⁺ | C₆₄H₇₀N₂NaO₁₁⁺ | 1097.54 |
| [M+K]⁺ | C₆₄H₇₀N₂KO₁₁⁺ | 1113.51 |
Experimental Protocol: ESI-MS Analysis
1. Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent such as acetonitrile, methanol, or a mixture of water and an organic solvent.
-
The final concentration should be in the low µg/mL to ng/mL range.
-
If the sample contains non-volatile salts (e.g., from a buffer), perform a desalting step using a C18 ZipTip® or a similar solid-phase extraction method.
2. Mass Spectrometry Parameters (ESI-QTOF):
-
Ionization Mode: Positive ion mode is typically used.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be optimized to minimize in-source fragmentation)
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/Hr (Nitrogen)
-
Desolvation Temperature: 250 - 400 °C
-
Mass Range: m/z 200 - 2000
-
Acquisition Mode: Full scan MS. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).
Visualizing Fragmentation Pathways
The interpretation of mass spectra relies on understanding how the molecule fragments. Below are diagrams illustrating the key logical relationships in data interpretation and a potential fragmentation pathway for this compound.
Caption: Workflow for interpreting mass spectrometry data.
References
Technical Support Center: Post-Reaction Purification of DBCO-PEG10-DBCO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess DBCO-PEG10-DBCO following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound after a reaction?
The most common methods for removing unreacted this compound leverage the size difference between the larger conjugated product and the smaller, excess PEG linker. These techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size using a porous resin. Larger molecules, such as your conjugated product, will pass through the column more quickly, while the smaller, excess this compound molecules are retained longer, allowing for their effective separation. For convenience and speed, spin desalting columns are a popular choice for this application.[1][2]
-
Dialysis: This technique involves placing the reaction mixture within a dialysis bag or cassette that has a specific molecular weight cut-off (MWCO) membrane. The bag is then submerged in a large volume of buffer. The smaller, excess this compound molecules diffuse out of the bag and into the buffer, while the larger conjugated product is retained inside.[1][3][4]
-
Tangential Flow Filtration (TFF) / Diafiltration: For larger sample volumes, TFF is a highly efficient method that utilizes a membrane to separate molecules by size. The reaction mixture is passed tangentially across the membrane surface, and with the continuous addition of fresh buffer (diafiltration), the smaller impurities like excess this compound are washed away.[1][5]
Q2: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including your sample volume, the molecular weight of your conjugated product, and the desired level of purity. The following table provides a comparison to aid in your decision-making process:
| Purification Method | Typical Sample Volume | Advantages | Disadvantages |
| Spin Desalting Columns | 50 µL - 4 mL | Fast, high recovery rates, and easy to use.[1] | Can be costly for a large number of samples. |
| Gravity Flow SEC | > 1 mL | Provides good separation and is scalable.[1] | Slower than spin columns and requires fraction collection and analysis.[1] |
| Dialysis | > 100 µL | Inexpensive for larger volumes and gentle on samples.[1] | Time-consuming (can take overnight), potential for sample dilution, and can be challenging for small volumes.[1][2] |
| Tangential Flow Filtration (TFF) | > 5 mL | Rapid for large volumes, scalable, and can also be used to concentrate the sample.[1] | Requires specialized equipment and may have higher initial setup costs. |
Q3: I'm observing low recovery of my conjugated product after purification. What could be the cause?
Low recovery of your product can be frustrating. Here are some common causes and troubleshooting tips:
-
Nonspecific Binding: Your product might be binding to the purification matrix (e.g., column resin or dialysis membrane). Ensure you are using a low-protein-binding material. For TFF, select a membrane material known for low protein adsorption.
-
Incorrect MWCO Selection: If the Molecular Weight Cut-Off (MWCO) of your dialysis membrane or desalting column is too high, your product of interest may be lost. Always choose an MWCO that is significantly smaller than your product's molecular weight.
-
Precipitation: The this compound linker and your conjugate may have different solubility properties. Buffer conditions, such as pH or salt concentration, might be causing your product to precipitate. Ensure your purification buffer is compatible with your final product.
-
Overly Harsh Conditions: Aggressive mixing or centrifugation speeds can lead to denaturation and loss of your biomolecule. Handle your samples gently throughout the purification process.
Q4: The removal of excess this compound is incomplete. How can I improve the efficiency?
If you are still detecting unreacted this compound in your final product, consider the following optimization strategies:
-
For Dialysis:
-
Increase Buffer Exchange Volume: Use a significantly larger volume of dialysis buffer, at least 1000 times the volume of your sample.[1]
-
Increase the Number of Buffer Changes: Perform at least two to three buffer changes over a 12-24 hour period to maintain a high concentration gradient and drive the diffusion of the small molecules out of the dialysis tubing.[1]
-
Extend Dialysis Time: Allowing the dialysis to proceed overnight can ensure more complete removal of the excess reagent.[1]
-
-
For SEC/Desalting Columns:
-
Optimize Column Size: Ensure the bed volume of your column is appropriate for your sample volume, as per the manufacturer's guidelines.
-
Multiple Passes: For particularly high concentrations of excess reagent, a second pass through a fresh desalting column may be necessary.
-
-
For TFF:
-
Increase Diafiltration Volumes: Perform additional diafiltration volumes (buffer exchanges) to more thoroughly wash away the smaller molecules.
-
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This method is ideal for the rapid purification of small-volume samples.[1]
-
Column Preparation: Select a spin column with an appropriate MWCO (e.g., 7K for most antibodies) and a bed volume suitable for your sample.
-
Equilibration:
-
Remove the storage buffer from the column by centrifugation according to the manufacturer's instructions.
-
Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) to the column.
-
Centrifuge again to pass the buffer through the resin.
-
Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer.[1]
-
-
Sample Loading:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the entire reaction mixture to the center of the packed resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).
-
The purified, larger molecular weight conjugate will be in the collection tube. The smaller, excess this compound will be retained in the column resin.[1]
-
Protocol 2: Removal of Excess this compound via Dialysis
This method is suitable for larger sample volumes where processing time is not a critical factor.[1]
-
Membrane Preparation:
-
Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for an antibody).
-
Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.[1]
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis cassette or tubing, ensuring no air bubbles are trapped.
-
Securely clamp the tubing or seal the cassette.[1]
-
-
Dialysis:
-
Place the sealed cassette or tubing into a large container with a stir bar, filled with at least 1000 times the sample volume of your desired buffer.
-
Stir the buffer gently on a magnetic stir plate at 4°C.[1]
-
-
Buffer Exchange:
-
Allow the dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer completely.
-
Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure the complete removal of the small molecule.[1]
-
-
Sample Recovery:
-
Carefully remove the cassette or tubing from the buffer.
-
Recover the purified sample using a syringe or by carefully opening the tubing.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the purification of a biomolecule after conjugation with this compound.
Caption: A generalized workflow for post-reaction purification.
References
Validation & Comparative
Validating Dbco-PEG10-Dbco Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful linkage of molecules using bifunctional linkers like Dbco-PEG10-Dbco is a critical step. Validating this conjugation is paramount to ensure the efficacy and reliability of the final product. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with other common analytical methods for validating this compound conjugation, supported by experimental protocols and data.
Comparison of Analytical Techniques
The choice of analytical technique for validating this compound conjugation depends on various factors, including the stage of research, available instrumentation, and the level of detail required. While SDS-PAGE is a widely accessible and rapid method for initial assessment, other techniques like Mass Spectrometry and Hydrophobic Interaction Chromatography (HIC) offer more comprehensive characterization.
| Feature | SDS-PAGE | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation of molecules based on their molecular weight in a gel matrix under denaturing conditions.[1] | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on their hydrophobicity.[2] |
| Information Provided | - Confirmation of conjugation via molecular weight shift.- Estimation of conjugation efficiency.- Assessment of product purity. | - Precise mass determination of the conjugate. - Identification of different conjugated species (e.g., mono- vs. di-conjugated).- Characterization of linker and payload attachment.[3] | - Separation of conjugated and unconjugated species.[2] - Assessment of drug-to-antibody ratio (DAR) in ADCs.[4] |
| Resolution | Moderate; can be affected by the PEG chain, leading to broadened bands.[5] | High to very high; can resolve species with small mass differences.[6] | High; effective in separating species with different degrees of PEGylation.[7] |
| Sensitivity | Nanogram to microgram range, depending on the staining method. | Picomole to femtomole range. | Microgram range. |
| Analysis Time | 2-4 hours | 0.5-2 hours | 0.5-1 hour |
| Advantages | - Widely available and inexpensive.- Relatively simple and fast.- Good for initial screening of reaction conditions.[1] | - Provides precise and unambiguous molecular weight information.- "Gold standard" for detailed characterization.[4] | - Non-denaturing conditions.- High resolution for PEGylated proteins.[2] |
| Limitations | - Anomalous migration of PEGylated proteins can lead to inaccurate molecular weight estimation.[5][8] - Lower resolution compared to MS and HIC.- Provides limited structural information. | - Requires specialized and expensive instrumentation.- Can be complex to interpret data for heterogeneous samples.[9] | - Method development can be time-consuming.- May not be suitable for all types of conjugates. |
Experimental Protocols
SDS-PAGE Protocol for Validating this compound Conjugation
This protocol outlines the general steps for analyzing the conjugation of a protein with this compound using SDS-PAGE.
1. Sample Preparation:
-
In separate microcentrifuge tubes, prepare the following samples:
-
Unconjugated protein control.
-
This compound linker control (if visible by staining).
-
Conjugation reaction mixture at different time points (e.g., 0 hr, 1 hr, 4 hr, overnight).
-
-
To 10-20 µg of each protein sample, add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Briefly centrifuge the tubes to collect the contents at the bottom.
2. Gel Electrophoresis:
-
Use a polyacrylamide gel with a percentage appropriate for the molecular weight of your protein of interest. A gradient gel (e.g., 4-20%) can be used to resolve a wider range of molecular weights.[10]
-
Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.
-
Carefully load the prepared samples and a pre-stained molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[11]
3. Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue or a more sensitive silver stain.[12]
-
Destain the gel to reduce the background and visualize the protein bands.
-
Image the gel using a gel documentation system.
4. Data Analysis:
-
Compare the migration of the bands in the conjugation reaction lanes to the unconjugated protein control.
-
A successful conjugation will result in the appearance of a new band or a shift in the existing band to a higher apparent molecular weight.
-
The molecular weight of this compound is approximately 1075.3 Da. Conjugation with one molecule will result in a ~1.1 kDa shift, and conjugation with two molecules will result in a ~2.2 kDa shift.
-
Note that PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest, so the observed shift may be larger than the calculated shift.[5]
Visualizations
Workflow for this compound Conjugation and Validation
Caption: Workflow for this compound conjugation and subsequent validation.
PROTAC-Mediated Degradation of BRD4
Dbco-PEG linkers are integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[13] A PROTAC targeting BRD4, a protein implicated in cancer, utilizes a ligand for BRD4 and another for an E3 ubiquitin ligase, joined by a linker.[14] This brings BRD4 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Power of Mass Spectrometry for ADCs, AAVs and Metabolites: Download Conference Posters - AnalyteGuru [thermofisher.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
A Comparative Guide to Quantifying DBCO-PEG10-DBCO Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of conjugation efficiency is paramount for ensuring the quality, efficacy, and reproducibility of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for quantifying the conjugation efficiency of DBCO-PEG10-DBCO, a bifunctional linker widely used in copper-free click chemistry.
Dibenzocyclooctyne (DBCO) reagents are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in complex biological environments without the need for a toxic copper catalyst.[1] The this compound linker, with its two terminal DBCO groups and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is particularly useful for creating stable crosslinks between azide-modified molecules.
Quantitative Comparison of Analytical Methods
The choice of analytical method for quantifying this compound conjugation efficiency depends on several factors, including the nature of the conjugated molecules, the required level of detail, available instrumentation, and throughput needs. While HPLC is a powerful and versatile technique, other methods such as UV-Vis Spectroscopy and Mass Spectrometry offer alternative or complementary information.
| Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The conjugation of this compound to a molecule alters its retention time on the column. | - Confirmation of successful conjugation via retention time shifts.- Quantification of conjugated vs. unconjugated species based on peak area.- Purification of the final conjugate. | - High resolution and sensitivity.- Provides both qualitative and quantitative data.- Can be used for purification.[2] | - Can be time-consuming.- Requires specialized equipment.- May require method development for optimal separation. |
| UV-Vis Spectroscopy | Measurement of light absorbance. The DBCO group has a characteristic absorbance maximum around 309 nm. | - Estimation of the degree of labeling (DOL) by comparing absorbance at 280 nm (for proteins) and 309 nm (for DBCO).- Real-time monitoring of the conjugation reaction by observing the decrease in absorbance at 309 nm as the DBCO is consumed.[3] | - Quick and simple.- Non-destructive.- Requires common laboratory equipment.[2] | - Indirect method.- Can be affected by other molecules that absorb in the same region.- Does not confirm the site of conjugation. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | - Unambiguous confirmation of conjugation by detecting the mass of the final conjugate.- Determination of the distribution of different conjugated species (e.g., mono- vs. bi-conjugated). | - Provides the most accurate mass determination.- High sensitivity and specificity.- Can identify sites of conjugation through fragmentation analysis. | - Requires specialized and expensive instrumentation.- Can be complex to interpret data.- May require sample purification prior to analysis. |
Experimental Protocols
Below are detailed methodologies for key experiments to quantify the conjugation efficiency of this compound.
Reverse-Phase HPLC (RP-HPLC) Protocol
This protocol describes a general method for the analysis of a protein conjugated with this compound.
1. Instrumentation and Column:
-
A standard HPLC system equipped with a UV detector.
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
2. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
3. HPLC Program:
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development. The optimal gradient will depend on the specific properties of the conjugate.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).
4. Analysis:
-
Inject a sample of the unconjugated protein to establish its retention time.
-
Inject a sample of the unreacted this compound to determine its retention time.
-
Inject the reaction mixture at various time points or after completion.
-
Successful conjugation will be indicated by the appearance of a new peak with a different retention time from the starting materials.
-
The conjugation efficiency can be calculated by integrating the peak areas of the conjugated and unconjugated species.
Alternative Methodologies
UV-Vis Spectroscopy Protocol for Degree of Labeling (DOL) Estimation:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.
-
Calculate the concentration of the protein using the Beer-Lambert law and the known extinction coefficient of the protein at 280 nm. A correction factor for the DBCO absorbance at 280 nm may be necessary.[5]
-
Calculate the concentration of the DBCO moiety using its molar extinction coefficient at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[5]
-
The Degree of Labeling (DOL) is the molar ratio of DBCO to the protein.
Mass Spectrometry (LC-MS) Protocol for Confirmation:
-
Sample Preparation: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents. The sample should be in a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.
-
LC-MS Analysis:
-
Liquid Chromatography: Use a reverse-phase column (e.g., C4 for proteins) with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis: Deconvolute the mass spectrum to determine the molecular weights of the species present in the sample. The mass difference between the unconjugated and conjugated protein will confirm the successful attachment of the this compound linker.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for HPLC-based quantification of this compound conjugation.
Caption: Decision pathway for selecting a method to quantify DBCO conjugation.
References
A Comparative Guide to the Mass Spectrometry Analysis of DBCO-PEG10-DBCO Crosslinked Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DBCO-PEG10-DBCO with alternative crosslinking reagents for mass spectrometry-based structural proteomics. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate crosslinking strategy for your research needs.
Introduction to this compound
This compound is a homobifunctional crosslinker that utilizes copper-free "click chemistry" for the covalent ligation of molecules containing azide (B81097) groups. The dibenzocyclooctyne (DBCO) moieties at each end of the crosslinker react specifically and efficiently with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it proceeds with high selectivity and yield in complex biological systems without interfering with native biochemical processes[1]. The polyethylene (B3416737) glycol (PEG) spacer of ten units enhances the water solubility of the crosslinker and provides a defined spacer length for distance constraint measurements in structural studies[2][3].
Comparison with Alternative Crosslinkers
The selection of a crosslinking reagent is critical for the success of a crosslinking mass spectrometry (XL-MS) experiment. The table below compares this compound with other commonly used crosslinkers, highlighting their key features and performance characteristics.
| Feature | This compound | BS³ (Bis(sulfosuccinimidyl) suberate) | DSSO (Disuccinimidyl sulfoxide) | DSBSO (Disuccinimidyl bis-sulfoxide) with DBCO enrichment |
| Reactivity | Strain-promoted alkyne-azide cycloaddition (SPAAC) with azide groups. | Amine-reactive NHS esters targeting primary amines (e.g., lysine (B10760008) side chains and N-termini). | Amine-reactive NHS esters targeting primary amines. | Amine-reactive NHS esters targeting primary amines, with an azide tag for enrichment. |
| Spacer Arm Length | ~48.5 Å | 11.4 Å | 10.1 Å | 12.6 Å |
| Cleavability | Non-cleavable | Non-cleavable | MS-cleavable (CID) | MS-cleavable (acid) |
| Enrichment Strategy | Not directly applicable for the homobifunctional linker itself, but can be used to capture azide-tagged proteins or peptides. | Generally relies on size exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for larger crosslinked peptides[4][5]. | Enrichment can be performed using SEC or SCX. The MS-cleavable nature aids in data analysis[6]. | Affinity enrichment via "click chemistry" with DBCO-functionalized beads[7]. |
| Crosslinking Efficiency | High to quantitative yields under mild, catalyst-free conditions[2]. | Generally high efficiency, though can be influenced by buffer conditions and protein concentration[8]. | Similar or slightly lower efficiency compared to BS³[8]. | Similar to DSSO, with the advantage of highly efficient enrichment[7][8]. |
| Advantages | - Bioorthogonal reactivity- High specificity- Enhanced water solubility- No catalyst required | - Well-established and widely used- High reactivity with primary amines- Water-soluble | - MS-cleavable, simplifying data analysis- Water-soluble | - MS-cleavable- Highly selective and efficient enrichment via click chemistry |
| Disadvantages | - Requires azide-functionalized target proteins- Longer spacer arm may not be suitable for all applications | - Reacts with any accessible primary amine, potentially leading to a complex mixture of products- Non-cleavable, making data analysis more challenging | - Can be less efficient than non-cleavable counterparts | - Requires an additional enrichment step |
Experimental Protocols
A detailed protocol for a typical crosslinking experiment using an azide-modified protein and this compound is provided below. This is followed by a general workflow for sample preparation and mass spectrometry analysis applicable to most crosslinking experiments.
Protocol 1: Crosslinking of an Azide-Modified Protein with this compound
-
Protein Preparation:
-
Prepare the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4). Ensure the buffer is free of any azide-reactive components.
-
-
Crosslinking Reaction:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing[9].
-
-
Quenching the Reaction (Optional):
-
If necessary, any unreacted DBCO groups can be quenched by adding a small molecule azide, such as sodium azide, to the reaction mixture.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample by adding a denaturing agent like urea (B33335) or SDS[10].
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) and incubating in the dark at room temperature for 30 minutes[5].
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the concentration of the denaturant.
-
Add a protease, typically trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C[5].
-
-
Sample Cleanup:
-
Acidify the digestion reaction with trifluoroacetic acid (TFA) or formic acid to stop the enzymatic activity.
-
Desalt and concentrate the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method[10].
-
Protocol 3: Enrichment of Crosslinked Peptides (for DSBSO with DBCO beads)
-
DBCO Bead Preparation:
-
Equilibrate DBCO-functionalized beads by washing them three times with a suitable buffer (e.g., 50 mM HEPES pH 7.5)[7].
-
-
Enrichment:
-
Add the digested peptide mixture from the DSBSO crosslinked sample to the equilibrated DBCO beads.
-
Incubate for 1 hour at 25°C or overnight at 4°C to allow for the click reaction between the azide-tagged peptides and the DBCO beads[7].
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the captured crosslinked peptides by cleaving the acid-labile bond of the DSBSO linker with an acidic solution (e.g., 2% TFA)[7].
-
Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer, such as an Orbitrap or timsTOF instrument[6][12].
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD)[6].
-
Protocol 5: Data Analysis
-
Peak List Generation:
-
Convert the raw mass spectrometry data into a peak list format (e.g., .mgf or .mzML)[12].
-
-
Database Searching:
-
Validation and Visualization:
Visualizations
Below are diagrams illustrating the chemical reaction of this compound and the general experimental workflow for mass spectrometry analysis of crosslinked products.
References
- 1. interchim.fr [interchim.fr]
- 2. DBCO-PEG4-DBCO [baseclick.eu]
- 3. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. interchim.fr [interchim.fr]
- 10. youtube.com [youtube.com]
- 11. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 14. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Confirming DBCO-PEG10-DBCO Labeling: A Comparative Guide to UV-Vis Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals leveraging click chemistry, the confirmation of successful labeling is a critical checkpoint. This guide provides an objective comparison of UV-Vis spectroscopy with other analytical techniques for validating the incorporation of DBCO-PEG10-DBCO linkers, supported by experimental data and detailed protocols.
The covalent attachment of dibenzocyclooctyne (DBCO) moieties is a cornerstone of copper-free click chemistry, enabling the precise conjugation of biomolecules. Verifying the successful incorporation of these linkers is paramount for the integrity of downstream applications. UV-Vis spectroscopy presents a rapid and accessible method for this confirmation, relying on the characteristic absorbance of the DBCO group.
Quantitative Comparison of Analytical Techniques
The choice of analytical technique for confirming this compound labeling depends on the specific experimental needs, including the level of detail required, sample type, and available instrumentation. The following table summarizes and compares common methods.
| Feature | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fluorescence Spectroscopy |
| Principle | Measures light absorbance by the DBCO chromophore. | Separates molecules based on hydrophobicity. | Detects the magnetic properties of atomic nuclei to elucidate molecular structure. | Measures the fluorescence of a probe that reacts with DBCO. |
| Information Provided | Quantitative (degree of labeling).[1][2] | Qualitative (confirmation of conjugation) and Quantitative (purification).[1] | Qualitative (structural confirmation).[3] | Quantitative (DBCO loading).[3] |
| Sample Type | Suspension or solution.[3] | Solubilized sample.[1] | Suspension or dissolved sample.[3] | Suspension.[3] |
| Throughput | High.[3] | Low to Medium. | Low.[3] | High.[3] |
| Cost | Low.[3] | Medium to High. | High.[3] | Moderate.[3] |
| Key Advantages | Simple, rapid, and widely available.[1][3] | High resolution and sensitivity; provides both qualitative and quantitative data.[1] | Provides detailed structural information.[3] | High sensitivity.[3] |
| Limitations | Indirect measurement; potential for interference from other molecules.[1] | Can be time-consuming and requires specialized equipment.[1] | Requires high sample concentration; complex spectra for large molecules.[3] | Requires a fluorescent probe; potential for quenching or background fluorescence.[3] |
Experimental Protocol: UV-Vis Spectroscopy for DBCO Labeling Confirmation
This protocol details the use of UV-Vis spectroscopy to quantify the degree of labeling (DOL) of a protein with this compound. The method is based on measuring the absorbance of the DBCO group at its maximum wavelength (λ_max), typically around 309 nm.[1][4][5][6]
Materials:
-
DBCO-labeled protein sample
-
Unlabeled protein (for baseline correction)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Samples:
-
For samples with high concentrations, dilute a small amount of the purified conjugate in a suitable buffer like PBS.[5]
-
Prepare a blank solution containing only the buffer.
-
Prepare a solution of the unlabeled protein at the same concentration as the labeled protein for baseline correction.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range to scan from 230 nm to 400 nm.
-
-
Measurement:
-
Use the buffer solution to zero the spectrophotometer (baseline).
-
Measure the absorbance spectrum of the unlabeled protein.
-
Measure the absorbance spectrum of the DBCO-labeled protein.
-
-
Data Analysis and DOL Calculation:
-
Record the absorbance values at 280 nm (for protein) and ~309 nm (for DBCO) for the labeled protein sample.[5]
-
The concentration of the protein can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at 280 nm, ε is the molar extinction coefficient of the protein, b is the path length of the cuvette, and c is the concentration. A correction factor for the DBCO absorbance at 280 nm may be necessary.[7]
-
The degree of labeling (DOL), which represents the average number of DBCO molecules per protein, can be calculated using the following formula[5][7]:
Where:
-
A_309 = Absorbance of the conjugate at 309 nm.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[5]
-
ε_DBCO = Molar extinction coefficient of DBCO at ~309 nm (approximately 12,000 M⁻¹cm⁻¹).[5]
-
CF = Correction factor for the DBCO absorbance at 280 nm (this value should be determined experimentally or found in the literature for the specific DBCO reagent).[7]
-
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for confirming DBCO labeling using UV-Vis spectroscopy.
Caption: Comparison of analytical methods for DBCO labeling confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of DBCO-PEG10-DBCO and BCN-PEG Linkers for In Vivo Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the design of bioconjugates for in vivo applications. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as leading choices for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of DBCO-PEG10-DBCO and BCN-PEG linkers to inform the selection process for applications such as antibody-drug conjugates (ADCs), in vivo imaging agents, and targeted drug delivery systems.
The primary advantage of SPAAC lies in its bioorthogonality, enabling efficient conjugation under physiological conditions without the need for cytotoxic copper catalysts.[1] Both DBCO and BCN react with azides to form a stable triazole linkage, yet they possess distinct chemical and physical properties that influence their performance in a biological setting. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as a PEG10 unit, further modifies these properties by enhancing hydrophilicity, improving pharmacokinetic profiles, and reducing immunogenicity.[2][3]
Performance Comparison: this compound vs. BCN-PEG
A thorough evaluation of these linkers for in vivo studies requires an assessment of their reaction kinetics, stability, and overall impact on the biodistribution and efficacy of the resulting bioconjugate.
Reaction Kinetics
The speed of the SPAAC reaction is crucial, especially when dealing with low concentrations of reactants in a dynamic in vivo environment. Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[1][4] However, the electronic properties of the azide (B81097) reaction partner can influence the reaction rate.[1]
| Feature | This compound | BCN-PEG | Key Considerations for In Vivo Studies |
| Reaction Rate with Aliphatic Azides | Generally faster | Slower than DBCO | Faster kinetics can be advantageous for rapid in vivo labeling. |
| Reaction Rate with Aromatic Azides | Slower than with aliphatic azides | Can be significantly faster than DBCO | Important to consider the nature of the azide on the target molecule.[1] |
Stability
The stability of the linker is paramount for ensuring that the bioconjugate remains intact until it reaches its target. The in vivo environment presents challenges such as reducing agents like glutathione (B108866) (GSH).
| Condition | This compound | BCN-PEG | Implications for In Vivo Use |
| In Presence of Glutathione (GSH) | Less stable (half-life of ~71 minutes for DBCO core)[5] | More stable (half-life of ~6 hours for BCN core)[5] | BCN-PEG is the preferred choice for intracellular applications or in environments with high concentrations of thiols. |
| In Presence of TCEP (reducing agent) | Unstable over 24 hours (for DBCO core)[5] | More stable (for BCN core)[6] | BCN-PEG is more suitable for protocols that require reducing conditions. |
| Acidic Conditions (e.g., endosomes/lysosomes) | Prone to rearrangement | Can be labile and form inactive species | The stability of both linkers can be compromised in acidic intracellular compartments. |
| Aqueous Buffers (e.g., PBS) | Generally stable, but reactivity can decrease over time with storage. | Generally stable | Both linkers are suitable for use in standard biological buffers. |
Physicochemical Properties and Pharmacokinetics
The inclusion of a PEG10 linker significantly influences the physicochemical properties of the bioconjugate, which in turn affects its in vivo behavior. Longer PEG chains are known to increase the hydrodynamic radius, leading to a longer circulation half-life.[7][8]
| Property | This compound | BCN-PEG | Impact on In Vivo Performance |
| Hydrophilicity | The PEG10 spacer enhances water solubility. | The BCN core is inherently more hydrophilic than DBCO, and the PEG spacer further increases this property. | Improved hydrophilicity can reduce non-specific binding and aggregation, and improve pharmacokinetic profiles.[9] |
| Molecular Size | The DBCO moiety is larger than BCN. | The BCN moiety is smaller and less bulky.[4] | A smaller linker may minimize steric hindrance and potential disruption of the conjugated biomolecule's function. |
| Pharmacokinetics | The PEG10 linker is expected to increase circulation half-life compared to a non-PEGylated counterpart.[7][8] | The PEG linker is also expected to prolong circulation time. | Longer half-life can lead to increased tumor accumulation for targeted therapies.[7] |
| Immunogenicity | PEGylation is known to reduce the immunogenicity of bioconjugates.[3] | PEGylation is expected to have a similar effect. | Reduced immunogenicity is crucial for therapeutic applications to avoid adverse immune responses. |
Experimental Protocols
Detailed methodologies are essential for the accurate in vivo evaluation of bioconjugates constructed with these linkers.
In Vivo Pharmacokinetics Study
Objective: To determine the circulation half-life of a bioconjugate.
Animal Model: Mice or rats.
Procedure:
-
Administer the DBCO-PEG10- or BCN-PEG-linked bioconjugate intravenously (IV) at a predetermined dose.
-
Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, and 72 hours) post-injection.
-
Process the blood to isolate plasma.
-
Quantify the concentration of the intact bioconjugate in the plasma samples using an appropriate method, such as ELISA or LC-MS/MS.
-
Plot the plasma concentration versus time and calculate the pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance.
Biodistribution Study
Objective: To determine the tissue distribution and tumor targeting efficiency of a radiolabeled bioconjugate.
Animal Model: Tumor-xenograft mouse model.
Procedure:
-
Radiolabel the bioconjugate with a suitable radionuclide (e.g., ⁸⁹Zr, ¹¹¹In, or ¹⁷⁷Lu).
-
Administer the radiolabeled bioconjugate intravenously to tumor-bearing mice.
-
At selected time points (e.g., 24, 48, 72, and 120 hours) post-injection, euthanize the animals.
-
Harvest major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of an antibody-drug conjugate (ADC).
Animal Model: Tumor-xenograft mouse model.
Procedure:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Allow tumors to grow to a specific size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, ADC with this compound linker, ADC with BCN-PEG linker).
-
Administer the ADCs, typically via a single IV injection.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor for signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Visualizing the Comparison
To better understand the selection process and experimental workflows, the following diagrams are provided.
Caption: Key decision factors for choosing between DBCO and BCN linkers.
Caption: General workflow for the in vivo evaluation of bioconjugates.
Conclusion
The choice between this compound and BCN-PEG linkers for in vivo studies is application-dependent. This compound is the preferred option when rapid conjugation kinetics are essential. However, for applications requiring enhanced stability, particularly in the reducing intracellular environment, or for bioconjugates where lower hydrophobicity and a smaller linker size are critical, BCN-PEG presents a superior alternative. The PEG10 spacer in both linkers is expected to confer favorable pharmacokinetic properties, prolonging circulation time and potentially enhancing accumulation at the target site. By carefully considering the experimental conditions and the desired attributes of the final bioconjugate, researchers can select the optimal linker to advance their in vivo research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Stability Showdown: DBCO-PEG10-DBCO Conjugates in Serum vs. Other Linkers
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of bioconjugation, the stability of the linker connecting a therapeutic or imaging agent to a biomolecule is paramount for its efficacy and safety. This guide provides a comprehensive comparison of the serum stability of DBCO-PEG10-DBCO conjugates against other commonly used linkers. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential degradation pathways, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their bioconjugation strategies.
Executive Summary
Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free click chemistry, are renowned for their bioorthogonality and efficiency in forming stable triazole linkages with azide-modified molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG10, is intended to enhance solubility and pharmacokinetic properties. However, the inherent hydrophobicity of the DBCO moiety can present challenges to the overall stability of the conjugate in a complex biological environment like serum. This guide will delve into the nuances of this compound stability and compare it with other prevalent linker technologies, including those based on maleimide (B117702) and other click chemistry reagents.
Comparative Stability of Bioconjugation Linkers in Serum-Mimicking Conditions
The stability of a bioconjugate in circulation is often challenged by endogenous molecules, with glutathione (B108866) (GSH) being a key player due to its high concentration in plasma and its reactive thiol group. The following table summarizes the half-life of various linker types in the presence of GSH, providing a valuable proxy for their relative stability in serum.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1] | The hydrophobicity of the DBCO group can contribute to aggregation and may lead to faster clearance from circulation.[1] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1] | Bicyclononyne (BCN) is generally considered to be more stable towards thiols like GSH in comparison to DBCO.[1] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1] | Highly susceptible to retro-Michael reaction and thiol exchange with serum components like albumin, leading to premature payload release.[1] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds exhibit high stability under physiological conditions. |
Experimental Protocols
To ensure reproducible and comparable stability studies, detailed experimental protocols are crucial. Below are methodologies for assessing the serum stability of bioconjugates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Serum Stability Assessment via HPLC
This protocol outlines a general procedure for quantifying the amount of intact bioconjugate over time in a serum matrix.
Materials:
-
Bioconjugate of interest (e.g., this compound conjugate)
-
Human or mouse serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the stock solution into serum to a final concentration of 1 mg/mL. A control sample should be prepared by diluting the bioconjugate in PBS to the same concentration.
-
Incubate the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
To precipitate serum proteins, add three volumes of cold acetonitrile to the serum aliquots.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Collect the supernatant for analysis.[1]
-
Analyze the supernatant by reversed-phase HPLC. A typical gradient could be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the peak corresponding to the intact bioconjugate, typically by UV absorbance at a wavelength relevant to the payload or the linker.
-
Calculate the percentage of intact conjugate at each time point relative to the amount at time zero.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is designed to identify the metabolites and degradation products of the bioconjugate in serum.
Procedure:
-
Prepare and incubate the samples as described in Protocol 1 (steps 1-7).
-
Inject the supernatant into an LC-MS system.
-
Separate the components using a suitable chromatographic gradient, similar to the HPLC method.
-
Analyze the eluent by mass spectrometry to identify the masses of the intact bioconjugate and any new species that appear over time.[1]
-
By comparing the mass spectra at different time points, the degradation pathway can be inferred.
Visualizing Experimental and Degradation Pathways
To further elucidate the processes involved in assessing bioconjugate stability and the potential degradation mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The selection of a linker is a critical decision in the development of bioconjugates. While this compound linkers offer the advantages of copper-free click chemistry, their stability in serum can be influenced by the hydrophobic nature of the DBCO moiety. Compared to highly labile linkers such as those based on maleimide chemistry, DBCO-azide conjugates exhibit greater stability. However, for applications requiring very long circulation times, alternative click chemistry reagents like BCN or the use of highly stable amide bonds should be considered. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the stability of their specific bioconjugates, enabling data-driven decisions in the design of next-generation therapeutics and diagnostics.
References
A Comparative Guide to the Reaction Kinetics of DBCO-PEG Linkers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical determinant for the success of their work. Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free click chemistry, or strain-promoted alkyne-azide cycloaddition (SPAAC), offer a bioorthogonal method for covalently linking molecules in complex biological environments. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer in these linkers can significantly influence their physicochemical properties and reaction kinetics. This guide provides an objective comparison of the reaction kinetics of different DBCO-PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for your research needs.
The Influence of the PEG Linker on Reaction Kinetics
The length of the PEG chain in a DBCO-PEG linker plays a crucial role in its performance. The PEG spacer enhances the hydrophilicity of the otherwise hydrophobic DBCO moiety, which can improve solubility in aqueous buffers and reduce aggregation of the labeled biomolecule.[1] Furthermore, the PEG linker can mitigate steric hindrance, a phenomenon where the size and spatial arrangement of molecules impede a chemical reaction.[1][2] By increasing the distance between the DBCO group and the molecule to which it is attached, a PEG linker can provide better access for the azide-containing reaction partner, thereby potentially increasing the reaction rate.[1]
However, the relationship between PEG chain length and reaction kinetics is not always linear. While a longer PEG chain can reduce steric hindrance, an excessively long and flexible chain might fold back and partially obstruct the DBCO reaction site, or its increased hydrodynamic volume could slow down molecular diffusion, leading to a decrease in the reaction rate. Therefore, an optimal PEG length is often sought to balance these opposing effects.
Quantitative Comparison of Reaction Kinetics
The reactivity of DBCO-PEG linkers is typically quantified by their second-order rate constants (k₂). While comprehensive side-by-side studies for a wide range of DBCO-PEG linkers are limited in publicly available literature, existing data provides valuable insights into the impact of the PEG spacer on reaction kinetics.
| Linker/Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| DBCO-PEG4-acid with azide-PEG4-acid | 2.1 ± 0.2 | 37°C in PBS, pH 7.4[3] |
| DBCO-PEG5-Her with azide (B81097) 4 | ~31% mean increase over DBCO-Her | HEPES buffer and PBS buffer (pH 7)[1] |
| General DBCO derivatives with azides | 10⁻² to 1 | Mild, aqueous conditions (pH 5-10), RT or 37°C[4] |
Note: "Her" refers to a Trastuzumab (Herceptin) antibody. The exact rate constant for DBCO-PEG5-Her was not provided, but a significant increase compared to the non-PEGylated version was reported.
Experimental Protocols
Below are detailed methodologies for key experiments related to the use and analysis of DBCO-PEG linkers.
Protocol 1: General Procedure for Protein Labeling with DBCO-PEG-NHS Ester
This protocol describes the conjugation of a DBCO-PEG-NHS ester to a protein via its primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-PEG-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the "click" reaction between a DBCO-labeled molecule and an azide-containing molecule.
Materials:
-
DBCO-labeled molecule
-
Azide-containing molecule
-
Reaction Buffer (e.g., PBS, pH 7.4, ensure it is azide-free)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Reactants: Dissolve the DBCO-labeled and azide-containing molecules in the reaction buffer to their desired concentrations.
-
Reaction Initiation: Mix the two reactant solutions. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and their concentrations. For larger DBCO-PEG linkers (e.g., 20-40 kDa), longer incubation times of 12-24 hours may be necessary.[5]
-
Monitoring (Optional): The progress of the reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Purification: Purify the final conjugate using an appropriate method like size-exclusion chromatography or dialysis to remove any unreacted starting materials.
Protocol 3: Determination of Second-Order Rate Constant (k₂) by UV-Vis Spectroscopy
This method is suitable when the DBCO-linker has a distinct UV absorbance that changes upon reaction.
Materials:
-
DBCO-PEG linker
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the DBCO-PEG linker and the azide-containing molecule in the reaction buffer.
-
Determine λ_max: Record the UV-Vis spectrum of the DBCO-PEG linker to identify the wavelength of maximum absorbance (λ_max), typically around 309 nm.
-
Kinetic Measurement:
-
In a quartz cuvette, add a known concentration of the DBCO-PEG linker and the reaction buffer.
-
Place the cuvette in the spectrophotometer and set the instrument to monitor the absorbance at λ_max over time.
-
Initiate the reaction by adding a known concentration of the azide-containing molecule to the cuvette and start the measurement immediately.
-
-
Data Analysis:
-
Plot the absorbance at λ_max as a function of time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εcl).
-
The second-order rate constant (k₂) can be determined by fitting the concentration versus time data to the second-order integrated rate law.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the logical relationship of factors influencing reaction kinetics.
References
- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
A Head-to-Head Comparison of Commercial DBCO-PEG10-DBCO Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable crosslinker is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs). The DBCO-PEG10-DBCO linker, a homobifunctional reagent, is prized for its role in copper-free click chemistry, enabling efficient and stable conjugation of biomolecules. This guide provides an objective comparison of commercially available this compound reagents, supported by detailed experimental protocols for their evaluation.
The this compound linker facilitates the conjugation of two azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the aggregation of the resulting conjugate.
Commercial this compound Reagent Comparison
A survey of the market reveals several suppliers for this compound reagents. While a direct, independent comparative study with experimental data is not publicly available, researchers can make informed decisions based on the suppliers' reported specifications.
| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Reported Purity |
| BroadPharm | This compound | BP-24181 | 1075.3 | ≥98% |
| Funakoshi | This compound | BP-24181 | 1075.3 | 98% |
Note: Funakoshi is a distributor for BroadPharm. The specifications are therefore identical. Other suppliers may offer this compound or similar reagents, and it is recommended to consult their websites for the most up-to-date information.
Experimental Protocols for Head-to-Head Comparison
To facilitate a direct comparison of commercial this compound reagents, the following experimental protocols are provided. These protocols are designed to assess the purity, reactivity, and stability of the reagents and their conjugates.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the commercial this compound reagents.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each this compound reagent in a suitable organic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 309 nm (for the DBCO moiety) and 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the reagent as the percentage of the main peak area relative to the total peak area.
-
Reactivity Assessment via Model Conjugation
Objective: To evaluate the reactivity of the this compound reagents by conjugation to an azide-containing fluorescent dye.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each this compound reagent in DMF.
-
Prepare a 10 mM stock solution of an azide-functionalized fluorescent dye (e.g., Azide-Cy5) in DMF.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the this compound stock solution and the Azide-Cy5 stock solution in a 1:2.2 molar ratio (DBCO:Azide) in a reaction buffer (e.g., PBS, pH 7.4).
-
The final concentration of the DBCO reagent should be approximately 1 mM.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Analysis:
-
Analyze the reaction mixture by HPLC using the same conditions as in the purity assessment, with an additional detection wavelength corresponding to the absorbance maximum of the fluorescent dye.
-
The formation of the conjugate will be indicated by a new peak with a different retention time.
-
The reactivity can be compared by the extent of conversion of the starting materials to the product.
-
Stability Assessment of the Conjugate
Objective: To assess the stability of the formed conjugate under stressed conditions.
Methodology:
-
Sample Preparation:
-
Purify the conjugate formed in the reactivity assessment using preparative HPLC.
-
Dissolve the purified conjugate in a relevant buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.
-
-
Forced Degradation:
-
Incubate aliquots of the conjugate solution under the following conditions:
-
37°C for 7 days.
-
Exposure to UV light (e.g., 254 nm) for 24 hours.
-
Acidic conditions (e.g., pH 3) for 24 hours.
-
Basic conditions (e.g., pH 10) for 24 hours.
-
-
Keep a control sample at 4°C in the dark.
-
-
Analysis:
-
Analyze the stressed samples and the control sample by HPLC as described previously.
-
Compare the chromatograms to identify any degradation products (new peaks) or a decrease in the main conjugate peak.
-
The stability of the conjugates formed from different commercial reagents can be compared based on the extent of degradation.[1]
-
Visualizing the Chemistry and Workflow
To better understand the underlying chemistry and the experimental process, the following diagrams are provided.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound.
Caption: Experimental workflow for the comparative analysis of commercial this compound reagents.
References
Evaluating the Degree of Labeling with DBCO-PEG10-DBCO: A Comparative Guide for Researchers
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a leading strategy due to its bioorthogonality and biocompatibility.[1] Within this field, bifunctional linkers like Dibenzocyclooctyne-PEG10-Dibenzocyclooctyne (DBCO-PEG10-DBCO) offer unique capabilities for crosslinking and intramolecular cyclization. This guide provides an objective comparison of this compound with alternative labeling strategies, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal approach for their needs.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two DBCO moieties at either end of a 10-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO groups react specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] The PEG spacer enhances the linker's hydrophilicity, which can improve the solubility of the resulting conjugate and reduce aggregation, a common challenge when working with hydrophobic molecules.[3] This linker is particularly useful for creating well-defined intramolecular crosslinks within a single protein or for linking two different azide-containing biomolecules.
Comparative Analysis of Labeling Chemistries
The choice of a linker significantly impacts the stability, pharmacokinetics, and overall performance of a bioconjugate. Below is a comparison of DBCO-PEG-DBCO linkers with other common bioconjugation strategies.
Table 1: Comparison of Key Performance Parameters of Bioconjugation Linkers
| Feature | DBCO-PEG-DBCO (SPAAC) | Maleimide-Thiol | NHS Ester-Amine |
| Specificity | High, bioorthogonal reaction with azides.[1] | High for sulfhydryl groups at pH 6.5-7.5.[4] | Reacts with any accessible primary amine (e.g., lysine (B10760008) residues). |
| Biocompatibility | Excellent; no cytotoxic copper catalyst required.[1] | Generally good, but can react with free thiols in vivo. | High, but can alter the charge of the protein. |
| Stability of Linkage | Forms a stable triazole ring.[2] | Thioether bond can be susceptible to retro-Michael addition and exchange with serum thiols like albumin.[5] | Stable amide bond.[5] |
| Reaction Conditions | Aqueous buffers, physiological pH, room temperature.[1] | pH 6.5-7.5 to maintain thiol specificity. | pH 7-9 for efficient acylation. |
| Control over Labeling | High, dependent on the number of introduced azides. | Dependent on the number of available free thiols. | Less control, reacts with multiple lysine residues. |
| Hydrophilicity | Tunable with PEG spacer length.[3] | Linker dependent, can be hydrophobic. | Can reduce the overall charge of the protein. |
The Impact of PEG Spacer Length
The length of the PEG chain in DBCO linkers is a critical design parameter. While this guide focuses on this compound, linkers with different PEG lengths (e.g., PEG4, PEG12, PEG24) are commercially available. The choice of PEG length involves a trade-off between several factors.[6][7]
Table 2: Influence of PEG Spacer Length on Bioconjugate Properties
| Property | Shorter PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG10, PEG12) | Rationale & References |
| Solubility & Aggregation | Moderate improvement in hydrophilicity. | More effective at preventing aggregation of hydrophobic payloads. | Longer PEG chains create a larger hydration shell.[7][8] |
| Steric Hindrance | Less likely to interfere with target binding. | May cause steric hindrance, potentially reducing binding affinity. | The flexible PEG chain can mask the binding site of the biomolecule.[7] |
| Pharmacokinetics | Shorter circulation half-life. | Increased hydrodynamic radius can lead to longer circulation times. | PEGylation is a known strategy to improve the in vivo half-life of biologics.[8][9] |
| Reaction Kinetics | Generally faster due to less steric hindrance of the reactive group. | May have slightly slower reaction kinetics. | The long PEG chain can sterically shield the DBCO group. |
Experimental Protocols
This section provides detailed protocols for the labeling of proteins with DBCO and the subsequent quantification of the degree of labeling.
Protocol 1: General Procedure for Labeling a Protein with a DBCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a DBCO-PEG-NHS ester, which is a common method to introduce a DBCO moiety.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
DBCO-PEG10-NHS Ester (or other desired DBCO-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS at pH 7.4). If the buffer contains primary amines like Tris, perform a buffer exchange using a desalting column. Adjust the protein concentration to 1-10 mg/mL.
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG10-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG10-NHS ester solution to the protein solution. The final concentration of the organic solvent should be below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching the unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-PEG10-NHS ester and quenching reagent using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Protocol 2: Determining the Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This is a straightforward method to estimate the average number of DBCO molecules per protein.[10][11][12]
Materials:
-
Purified DBCO-labeled protein
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurement: Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) for the protein and at 309 nm (A309) for the DBCO group.[11]
-
Calculations:
-
First, calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm.
-
Protein Concentration (M) = [A280 - (A309 * CF)] / ε_protein
-
Where:
-
-
Next, calculate the Degree of Labeling (DOL).
-
DOL = (A309 * Dilution Factor) / (ε_DBCO * Protein Concentration (M))
-
Where:
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[11]
-
-
-
Protocol 3: Characterization of Degree of Labeling by HIC-HPLC
For antibody-drug conjugates (ADCs) or other protein conjugates, Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the distribution of species with different numbers of attached linkers (drug-to-antibody ratio, DAR).[][14][15]
Materials:
-
HPLC system with a HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
Procedure:
-
Sample Preparation: Dilute the protein conjugate in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the sample.
-
Elute the bound proteins with a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B). Proteins will elute based on their hydrophobicity, with higher labeled species being more hydrophobic and eluting later.
-
-
Data Analysis:
-
Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * Number of labels for that species) / 100[]
-
-
Visualizations
The following diagrams illustrate key workflows and concepts in the evaluation of DBCO labeling.
Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.
Caption: Logical workflow for the characterization of DBCO-labeled proteins.
Conclusion
The evaluation of the degree of labeling is a critical step in the development of bioconjugates. This compound offers a powerful tool for creating well-defined crosslinked or cyclized products through copper-free click chemistry. The choice of this linker over alternatives should be guided by the specific requirements of the application, including the desired balance of hydrophilicity, steric hindrance, and pharmacokinetic properties. The protocols and analytical methods outlined in this guide provide a robust framework for the synthesis and characterization of bioconjugates using this compound and related reagents. Careful optimization of the labeling reaction and thorough characterization of the final product are essential to ensure the desired performance and reproducibility in downstream applications.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. DBCO-PEG4-DBCO [baseclick.eu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. ymc.eu [ymc.eu]
Safety Operating Guide
Proper Disposal of DBCO-PEG10-DBCO: A Guide for Laboratory Professionals
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive, step-by-step guide to the safe and compliant disposal of DBCO-PEG10-DBCO, a bifunctional linker integral to advancements in bioconjugation and therapeutic development.
While this compound is not classified as a hazardous substance according to available safety data sheets for similar compounds, responsible laboratory practice and environmental stewardship necessitate a structured disposal protocol.[1] Adherence to these procedures minimizes environmental impact and ensures a safe laboratory environment. This guide outlines the essential steps for managing solid and liquid waste streams containing this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure and contamination.
Recommended PPE:
-
Safety Goggles: To protect the eyes from potential splashes of solutions containing this compound.
-
Laboratory Coat: To shield skin and clothing from accidental spills.
-
Chemical-Resistant Gloves: To prevent direct dermal contact with the compound.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to mitigate the risk of inhaling any aerosolized particles.
Step-by-Step Disposal Protocol
The cornerstone of proper disposal is the segregation of waste. Never mix this compound waste with general laboratory trash or flush it down the sanitary sewer.[1] The following steps provide a clear pathway for compliant disposal.
1. Waste Identification and Segregation:
Properly categorize the waste at the point of generation. The primary categories for this compound waste are:
-
Solid Waste: Unused or expired pure this compound.
-
Liquid Waste: Solutions containing this compound, typically dissolved in aqueous buffers or organic solvents like DMSO.
-
Contaminated Labware: Disposable items that have come into direct contact with the compound, such as pipette tips, centrifuge tubes, and weighing paper.
2. Solid Waste Disposal:
-
Collection: Carefully place any solid this compound waste into a dedicated, robust, and sealable chemical waste container.
-
Labeling: Clearly label the container with "this compound" and "Non-Hazardous Chemical Waste." Ensure the label is legible and securely affixed.
-
Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials, pending collection by a licensed waste disposal service.
3. Liquid Waste Disposal:
The disposal of liquid waste requires segregation based on the solvent system used.
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof container suitable for aqueous chemical waste.
-
Label the container clearly with its contents, including the compound name and the aqueous solvent (e.g., "this compound in PBS"). Mark it as "Non-Hazardous Aqueous Waste."
-
-
Organic Solvent Solutions (e.g., DMSO):
-
Collect solutions of this compound in organic solvents in a separate, compatible container designated for flammable or organic solvent waste.
-
Label the container with the full chemical names of all components and their approximate concentrations (e.g., "this compound in DMSO").
-
Do not mix aqueous and organic solvent waste streams.
4. Contaminated Labware Disposal:
-
Collection: Place all disposable labware that has been in contact with this compound into a designated solid chemical waste container. This prevents the accidental contamination of regular laboratory trash.
-
Sharps: If any contaminated items are sharp (e.g., needles), they must be disposed of in a designated sharps container for chemical-contaminated sharps.
5. Professional Disposal Arrangement:
-
Contact: Liaise with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection and proper disposal of all this compound waste containers.
-
Documentation: Provide the waste disposal service with a complete and accurate description of the waste, including any available Safety Data Sheets (SDS) for related compounds.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the key disposal parameters for each waste type.
| Waste Type | Container Requirement | Labeling Information | Disposal Pathway |
| Solid this compound | Sealable, chemical-resistant container | "this compound", "Non-Hazardous Chemical Waste" | Licensed Chemical Waste Disposal Service |
| Aqueous Solutions | Leak-proof, aqueous waste compatible | Contents (e.g., "this compound in PBS"), "Non-Hazardous Aqueous Waste" | Licensed Chemical Waste Disposal Service |
| Organic Solvent Solutions | Solvent-compatible, flammable waste container | All components and concentrations (e.g., "this compound in DMSO") | Licensed Chemical Waste Disposal Service |
| Contaminated Labware | Designated solid chemical waste container | "Non-Hazardous Solid Chemical Waste" | Licensed Chemical Waste Disposal Service |
| Contaminated Sharps | Puncture-resistant sharps container | "Chemically Contaminated Sharps" | Licensed Chemical Waste Disposal Service |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dbco-peg10-dbco
This guide provides immediate safety, handling, and disposal protocols for Dbco-peg10-dbco, ensuring the well-being of laboratory personnel and the integrity of research. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure proper logistical management.
Hazard Identification and Safety Precautions
General Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Ensure all personnel are wearing appropriate Personal Protective Equipment (PPE).[4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound. Double-gloving is recommended when handling the powdered form.[4]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and Aliquoting Powder | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat or disposable gown | Face mask or respirator (if not in a fume hood) |
| Dissolving in Solvent | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat or disposable gown | Work in a fume hood |
| Performing Reactions | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat or disposable gown | Work in a fume hood |
| Handling Waste | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat or disposable gown | Not generally required |
Operational and Disposal Plan
This section provides a step-by-step guide for the logistical handling of this compound, from receipt to disposal.
Experimental Protocols and Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.[4]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
For long-term storage, it is recommended to store the powder at -20°C.[1][4]
-
Avoid strong acids, alkalis, and oxidizing agents.[4]
2. Preparation for Use:
-
Equilibration: Before opening, allow the vial to come to room temperature to prevent moisture condensation, as the compound may be moisture-sensitive.[4][6]
-
Dissolution: Dissolve this compound in a dry, water-miscible organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) before diluting it into the final reaction buffer.[4][6] The compound may not be readily soluble in aqueous buffers directly.[4]
3. Reaction Conditions:
-
Reactions involving DBCO and azides are typically performed at temperatures ranging from 4°C to 37°C.[4]
-
Ensure all reaction vessels are properly sealed or vented as appropriate for the reaction conditions.[4]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[4]
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[7]
-
Liquid Waste: Collect solutions containing the compound in a designated, sealed container for non-aqueous chemical waste. Do not mix with aqueous waste.[7]
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with the compound in a designated solid chemical waste container.[7]
2. Storage Pending Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[7]
3. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[4][7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water. Get medical attention if irritation develops.[1][2]
-
Inhalation: If inhaled, move the person into fresh air.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][3]
-
Spills: In case of a spill, avoid breathing dust and ensure the area is well-ventilated. Wear appropriate PPE, including a respirator if necessary. Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it in a sealed container for disposal.[2]
Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
